Isochavicine
描述
属性
CAS 编号 |
30511-77-4 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3+ |
InChI 键 |
MXXWOMGUGJBKIW-MFDSWNTHSA-N |
手性 SMILES |
C1CCN(CC1)C(=O)/C=C/C=C\C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
Foundational & Exploratory
The Elusive Isomer: A Technical Guide to the Natural Sources and Isolation of Isochavicine from Piper nigrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochavicine, a naturally occurring geometric isomer of piperine, is a compound of increasing interest within the scientific community due to its potential biological activities. As a constituent of Piper nigrum (black pepper), its presence, albeit in lower concentrations than its pungent counterpart, piperine, offers a compelling area of study for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation from Piper nigrum. Detailed experimental protocols for extraction, photoisomerization of piperine, and chromatographic separation are presented, alongside quantitative data and visual workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Natural Occurrence of this compound
This compound is a naturally occurring alkaloid found in plants of the Piper genus. Its primary and most well-documented source is black pepper (Piper nigrum), the same plant that produces the more abundant and well-known piperine.[1] this compound has also been reported in Piper retrofractum. While present in these natural sources, this compound typically occurs in significantly lower concentrations compared to piperine.
The formation of this compound in Piper nigrum is largely attributed to the photoisomerization of piperine, a process that can occur when the pepper fruit is exposed to light, particularly ultraviolet (UV) radiation.[2][3] This conversion from the trans-trans configuration of piperine to the trans-cis configuration of this compound is a key factor influencing the overall composition of piperine isomers in processed and stored black pepper.
Table 1: Quantitative Abundance of this compound in Piper nigrum
| Product Form | This compound Content (% of total piperine isomers) | Reference |
| Commercial Ground Black Pepper | 0.37 - 0.42 | [4][5] |
Isolation of this compound from Piper nigrum: A Two-Stage Approach
Due to its low natural abundance, the direct preparative isolation of this compound from Piper nigrum is often inefficient. A more practical and higher-yielding approach involves a two-stage process:
-
Stage 1: Extraction and Purification of Piperine: A robust extraction of the precursor, piperine, from black pepper.
-
Stage 2: Photochemical Isomerization and Chromatographic Separation: The controlled conversion of purified piperine into a mixture of its isomers, followed by the preparative separation of this compound.
Experimental Workflow for this compound Isolation
Detailed Experimental Protocols
Stage 1: Extraction and Purification of Piperine from Piper nigrum
This protocol is adapted from established methods for piperine extraction, aiming for a high yield and purity of the starting material for isomerization.
Materials and Equipment:
-
Dried black peppercorns (Piper nigrum)
-
Soxhlet apparatus
-
Ethanol (95%)
-
n-Hexane
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
-
Crystallization dish
Protocol:
-
Preparation of Plant Material: Grind dried black peppercorns into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Place approximately 50 g of the powdered black pepper into a thimble.
-
Assemble the Soxhlet apparatus with 250 mL of 95% ethanol in the round-bottom flask.
-
Heat the ethanol to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
-
Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator under reduced pressure to obtain a viscous oleoresin.
-
Purification by Recrystallization:
-
Dissolve the oleoresin in a minimal amount of hot ethanol.
-
Slowly add n-hexane to the solution until a slight turbidity appears.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Collect the precipitated yellow crystals of piperine by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-hexane mixture (1:1 v/v) and dry them under vacuum.
-
Stage 2: Photochemical Isomerization of Piperine
This protocol outlines the conversion of purified piperine into a mixture of its isomers, including this compound, using UV irradiation.
Materials and Equipment:
-
Purified piperine
-
Methanol (HPLC grade)
-
Quartz reaction vessel or UV-transparent container
-
UV lamp (e.g., medium-pressure mercury lamp, ~254 nm)
-
Magnetic stirrer
-
Analytical HPLC system for monitoring reaction progress
Protocol:
-
Solution Preparation: Prepare a solution of purified piperine in methanol at a concentration of approximately 1 mg/mL.
-
UV Irradiation:
-
Place the piperine solution in the quartz reaction vessel.
-
Position the UV lamp at a fixed distance from the vessel to ensure consistent irradiation.
-
Stir the solution continuously during the irradiation process.
-
Irradiate the solution for a period of 2-4 hours. The optimal irradiation time should be determined by periodically analyzing small aliquots of the reaction mixture by analytical HPLC to monitor the formation of this compound and other isomers.
-
-
Reaction Monitoring: Use an analytical HPLC method (as described in section 4) to track the disappearance of the piperine peak and the appearance of new peaks corresponding to this compound, chavicine, and isopiperine. The reaction is typically stopped when the concentration of this compound reaches a plateau.
-
Post-Reaction Processing: After the desired level of isomerization is achieved, the methanolic solution containing the mixture of isomers can be concentrated under reduced pressure.
Workflow for Photochemical Isomerization
Preparative Separation of this compound
The separation of this compound from the complex mixture of isomers requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Equipment and Conditions:
-
Preparative HPLC system with a UV detector
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. A starting point could be an isocratic elution with a ratio of 60:40 (v/v) acetonitrile to water. The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: A flow rate of 10-20 mL/min is typical for a preparative column of this size.
-
Detection: UV detection at a wavelength of 340 nm is suitable for piperine and its isomers.
-
Sample Preparation: Dissolve the concentrated isomer mixture in the mobile phase.
Protocol:
-
System Equilibration: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject a suitable volume of the dissolved isomer mixture onto the column.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the elution of this compound. The elution order is typically chavicine, isopiperine, this compound, and piperine, but this should be confirmed with analytical standards if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions of this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Table 2: Typical HPLC Parameters for Piperine Isomer Separation
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Detection | UV at 340 nm | UV at 340 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
Conclusion
The isolation of this compound from Piper nigrum presents a unique challenge due to its low natural concentration. However, by employing a strategic two-stage approach that combines the efficient extraction of its abundant precursor, piperine, with a controlled photochemical isomerization and subsequent preparative HPLC separation, researchers can obtain sufficient quantities of this compound for further investigation. The detailed protocols and workflows provided in this guide offer a solid foundation for scientists and drug development professionals to explore the potential of this intriguing natural compound. Careful optimization of each step, particularly the isomerization and chromatographic separation, will be crucial for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Isochavicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochavicine, a naturally occurring alkaloid found in plants of the Piper genus, is a geometric isomer of the more abundant and well-known piperine. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and synthesis, and a comparative analysis with its stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a piperidine alkaloid with the chemical formula C17H19NO3.[1] Its systematic IUPAC name is (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one.[1] The molecule consists of a piperidine ring linked via an amide bond to a 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl moiety. The defining feature of this compound's structure is the trans-cis configuration of the two double bonds in the pentadienoyl chain.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C17H19NO3 | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| IUPAC Name | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | [1] |
| CAS Number | 30511-77-4 | [1] |
| Melting Point | 110 °C (103 °C) | [2] |
| Appearance | Yellowish crystalline solid | |
| Solubility | Soluble in ethanol, chloroform, benzene; almost insoluble in water and petroleum ether. |
Stereoisomerism of Piperine Alkaloids
The pungency of black pepper is primarily attributed to piperine, which exists as the (2E,4E) or trans-trans isomer. This compound is one of the four geometric isomers of piperine, arising from the different possible arrangements of substituents around the C2-C3 and C4-C5 double bonds of the pentadienoyl side chain. The four stereoisomers are:
-
Piperine: (2E,4E) - trans-trans isomer
-
Isopiperine: (2Z,4E) - cis-trans isomer
-
Chavicine: (2Z,4Z) - cis-cis isomer
-
This compound: (2E,4Z) - trans-cis isomer
The stereoisomeric relationship between these four compounds is a critical aspect of their chemistry and biological activity. While piperine is known for its pungency, its geometric isomers, including this compound, are reported to have little to no pungent taste. The interconversion of these isomers can be induced by light, particularly UV radiation.
Spectroscopic Data
The structural elucidation of this compound and its distinction from its stereoisomers rely heavily on spectroscopic techniques. The following tables summarize the available spectroscopic data for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 285 | 99.99 | [M]+ |
| 201 | 99.60 | [M - C5H10N]+ |
| 173 | 40.80 | [C10H9O2]+ |
| 202 | 32.60 | [M - C5H9N]+ |
| 174 | 30.50 | [C10H10O2]+ |
| Data obtained from GC-MS analysis.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy helps in identifying the functional groups present in the this compound molecule. Characteristic absorption bands are expected for the amide carbonyl, C=C double bonds, and the benzodioxole group.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1635 | Amide C=O stretch |
| ~1610, 1580, 1490 | C=C stretching (aromatic and aliphatic) |
| ~1250, 1040 | C-O-C stretching (benzodioxole) |
| ~995 | =C-H bending (trans double bond) |
| ~700-800 | =C-H bending (cis double bond) |
| Predicted characteristic bands based on the structure of this compound and related compounds. |
Experimental Protocols
Isolation of this compound
This compound is typically found in smaller quantities than piperine in natural sources. Its isolation often involves the initial extraction of a mixture of alkaloids followed by chromatographic separation. A common method to obtain this compound is through the photoisomerization of the more abundant piperine.
Protocol for Photoisomerization of Piperine to this compound:
-
Preparation of Piperine Solution: Dissolve a known quantity of pure piperine in a suitable solvent such as ethanol or chloroform in a quartz reaction vessel.
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Evaporation: After significant conversion is observed, remove the solvent under reduced pressure.
-
Chromatographic Separation: The resulting mixture of stereoisomers can be separated using column chromatography on silica gel or preparative HPLC. A solvent system of hexane and ethyl acetate in varying gradients is often effective for separation.
-
Crystallization: The fractions containing this compound are collected, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., acetone/hexane) to yield pure this compound crystals.
Synthesis of this compound
A synthetic route to this compound has been reported by Tsuboi and Takeda (1979).[4] The synthesis involves the reaction of a Pummerer-type reaction intermediate of (methylthio)acetonitrile with a 1-alkene to form a dienenitrile, which is then converted to this compound.
Conceptual Synthetic Pathway:
-
Formation of Pummerer-type Intermediate: (Methylthio)acetonitrile is treated with a suitable reagent to generate a reactive Pummerer-type intermediate.
-
Ene Reaction: The intermediate undergoes an ene reaction with an appropriate 1-alkene derivative of piperonal to form a dienenitrile with the desired (2E,4Z) stereochemistry.
-
Hydrolysis and Amidation: The nitrile group is hydrolyzed to a carboxylic acid, which is then activated and reacted with piperidine to form the final amide product, this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereoisomerism, and key properties of this compound. While spectroscopic and experimental data for this compound are less abundant than for its prevalent stereoisomer, piperine, this document consolidates the available information to serve as a foundational resource for the scientific community. Further research to fully characterize the spectroscopic properties and explore the biological activities of this compound is warranted and will be crucial for unlocking its potential applications in drug development and other scientific fields.
References
The Isochavicine Enigma: Unraveling the Biosynthetic Pathway of a Piperine Stereoisomer in Piper Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isochavicine, a naturally occurring geometric isomer of piperine, contributes to the complex chemical profile and biological activity of various Piper species. While the biosynthetic pathway of piperine, the pungent principle of black pepper, has been significantly elucidated, the precise origin of this compound remains less defined. This technical guide synthesizes the current understanding of this compound biosynthesis, postulating its formation through a combination of enzymatic promiscuity within the established piperine pathway and subsequent isomerization events. This document provides a comprehensive overview of the key enzymes, precursors, and proposed mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development endeavors.
The Core Biosynthetic Machinery: The Piperine Pathway
Current scientific evidence strongly suggests that the biosynthesis of this compound is intricately linked to the well-characterized piperine biosynthetic pathway. A dedicated, independent pathway for this compound has not been identified. Therefore, a thorough understanding of piperine formation is fundamental to exploring the origins of this compound.
The biosynthesis of piperine is a multi-step process that converges precursors from two major metabolic routes: the phenylpropanoid pathway and the lysine-derived piperidine ring formation.
Phenylpropanoid Pathway: Synthesis of the Piperoyl-CoA Moiety
The aromatic component of piperine, piperoyl-CoA, is derived from the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds. Key enzymes involved in the formation of the piperoyl moiety include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
CYP719A37: A cytochrome P450 enzyme that has been shown to be involved in the formation of the methylenedioxy bridge characteristic of piperic acid from feruperic acid.[1]
Lysine Decarboxylase Pathway: Formation of the Piperidine Ring
The piperidine heterocyclic ring is believed to be synthesized from the amino acid L-lysine. The proposed pathway involves the following key steps:
-
Lysine Decarboxylase (LDC): Decarboxylates L-lysine to produce cadaverine.
-
Oxidative Deamination and Cyclization: Cadaverine undergoes oxidative deamination and subsequent spontaneous cyclization to form Δ¹-piperideine, which is then reduced to piperidine.
The Final Condensation: Piperine Synthase
The final and crucial step in piperine biosynthesis is the condensation of piperoyl-CoA and piperidine. This reaction is catalyzed by piperine synthase (PS) , a member of the BAHD-type acyltransferase family.[1][2] PS facilitates the formation of an amide bond, yielding piperine (the trans,trans or E,E-isomer).[1][2]
The Origin of this compound: Isomerization and Enzymatic Specificity
This compound is the cis,cis or Z,Z-isomer of piperine. Its presence in Piper species can be attributed to two primary mechanisms:
-
Photoisomerization of Piperine: Piperine is known to be sensitive to light, which can induce its isomerization to a mixture of its three other geometric isomers: this compound (cis,cis), chavicine (cis,trans), and isopiperine (trans,cis). This photochemical conversion is a significant factor contributing to the presence of this compound in processed and stored pepper products.
-
Enzymatic Formation: While piperine synthase exhibits a strong preference for the synthesis of the trans,trans-isomer (piperine), there is evidence to suggest that under certain conditions, it may also produce other isomers, including this compound.[2] In vitro studies with recombinant piperine synthase have shown that at low substrate concentrations, the formation of piperine isomers can occur.[2] However, in vivo, the cellular environment and substrate channeling appear to favor the highly specific production of piperine.[2] It is plausible that other, less specific acyltransferases within the plant could also contribute to the formation of this compound.
Quantitative Data
Quantitative analysis of this compound in Piper species is crucial for understanding its contribution to the overall chemical profile and for quality control in commercial products. The following table summarizes available quantitative data for this compound.
| Plant Material | Analytical Method | This compound Content | Reference |
| Long Pepper Fruit (Hot Water Extract) | HPLC/UV and ¹H-qNMR | Relative molar sensitivity to piperine: 1.277 | [3] |
Experimental Protocols
Elucidating the specifics of this compound biosynthesis requires robust experimental protocols. The following methodologies, adapted from studies on piperine biosynthesis, can be employed to investigate the enzymatic formation of this compound.
Enzyme Assay for Piperine Synthase and Isomer Formation
This protocol is designed to measure the activity of piperine synthase and to detect the formation of piperine isomers, including this compound.
Materials:
-
Recombinant or purified piperine synthase
-
Piperoyl-CoA (substrate)
-
Piperidine (substrate)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
Quenching solution (e.g., 10% formic acid in methanol)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, piperidine, and piperoyl-CoA in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified piperine synthase enzyme.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify piperine and its isomers (this compound, chavicine, isopiperine). Use authentic standards for each isomer for identification and quantification.
Gene Expression Analysis of Candidate Acyltransferases
This protocol can be used to investigate the expression levels of genes encoding potential acyltransferases involved in this compound biosynthesis in different tissues and developmental stages of Piper species.
Materials:
-
Plant tissues (e.g., leaves, stems, roots, fruits at different developmental stages)
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) instrument and reagents
-
Gene-specific primers for candidate acyltransferase genes and a reference gene
Procedure:
-
Extract total RNA from the collected plant tissues.
-
Synthesize first-strand cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable fluorescent dye (e.g., SYBR Green).
-
Analyze the relative expression levels of the target genes, normalized to the expression of a stable reference gene.
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biochemical pathways and experimental procedures.
Caption: Proposed biosynthetic pathway of this compound in Piper species.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isochavicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochavicine is a naturally occurring alkaloid and a geometric isomer of piperine, the primary pungent compound in black pepper (Piper nigrum) and long pepper (Piper retrofractum).[1][2][3] As a member of the piperidine alkaloid class, this compound shares the same molecular formula as piperine but differs in the stereochemistry of its conjugated double bonds, which significantly influences its biological activity.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
This compound is characterized as a crystalline powder.[5] It is an alkaloid, a class of naturally occurring organic compounds that predominantly contain basic nitrogen atoms.[6] While sharing the same molecular formula and weight as its isomers piperine, chavicine, and isopiperine, its unique (2E,4Z) stereoisomeric configuration dictates its distinct physical and chemical characteristics.[1][4] this compound is noted to be sensitive to light, which can induce isomerization to its other geometric forms.[4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][6] |
| Molecular Weight | 285.34 g/mol | [1][4] |
| IUPAC Name | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | [1] |
| CAS Number | 30511-77-4 | [1][5] |
| Appearance | Powder | [5] |
| Melting Point | 110°C (with some sources indicating 103°C) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low solubility in water. | [4][5] |
| Storage Conditions | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months. | [2][5] |
| Purity (Commercially) | >98% | [5] |
Spectral Data
The characterization and identification of this compound are typically performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the specific (2E,4Z) configuration of the double bonds in the pentadienoyl chain, distinguishing it from its other isomers.[5][7]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 285.34 g/mol and provides fragmentation patterns useful for structural identification.[1][5]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide carbonyl and the benzodioxole group.[7]
Experimental Protocols
This section details the methodologies for the isolation, quantification, synthesis, and biological evaluation of this compound.
Isolation and Quantification by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the separation and quantification of this compound from its isomers, particularly from black pepper extracts where piperine is the major component.
-
Objective: To separate and quantify the four geometric isomers: piperine, isopiperine, chavicine, and this compound.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.[7]
-
Stationary Phase (Column): Successful separation has been achieved using reversed-phase columns such as C8 or C18 (e.g., Agilent Eclipse XDB C18, 4.6 mm ID × 15 cm, 5 μm).[6][7] Chiral stationary phases have also been effectively used.
-
Mobile Phase: An isocratic mobile phase is often employed. A common composition is a mixture of acetonitrile and an aqueous buffer, such as 25mM potassium dihydrogen orthophosphate (pH 3.5), in a ratio of approximately 70:30 (v/v).[6] Other solvent systems like chloroform:methanol (9.6:0.4 v/v) have also been reported.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection is commonly performed at a wavelength of 340 nm or 346 nm, where the piperine isomers exhibit strong absorbance.[7][8]
-
Sample Preparation: Black pepper or other plant material is first extracted using an organic solvent. The resulting extract is then filtered and diluted with the mobile phase before injection into the HPLC system.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is then determined by comparing its peak area to the standard curve.
Synthesis of this compound
A known method for the chemical synthesis of both piperine and this compound was reported by Tsuboi and Takeda in 1979.[2] The methodology involves a Pummerer-type reaction.
-
Reaction Scheme Overview: The synthesis starts with (methylthio)acetonitrile. A Pummerer-type reaction intermediate is generated, which then reacts with a 1-alkene to form an ene adduct. This adduct serves as a precursor to synthesize the required dienenitrile. The final steps would involve the conversion of the nitrile to the corresponding acid or acid chloride, followed by amidation with piperidine to yield this compound. The specific stereochemistry is controlled by the reaction conditions and the geometry of the intermediates.
Biological Assay Methodologies
The anticancer and hepatoprotective effects of this compound are evaluated using a suite of in vitro and in vivo assays.
-
Anticancer Activity (Apoptosis Induction):
-
Cell Viability Assay (MTT Assay): Cancer cell lines (e.g., human prostate or cervical cancer cells) are treated with varying concentrations of this compound.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then used to measure cell metabolic activity, which correlates with the number of viable cells, to determine the IC₅₀ value.
-
Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels are measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). An increase in ROS is often an early indicator of induced apoptosis.[10]
-
Mitochondrial Membrane Potential (MMP) Assay: The loss of MMP is a hallmark of apoptosis. It can be assessed using fluorescent dyes like JC-1, which exhibits a fluorescence shift from red to green upon membrane depolarization.[10]
-
Apoptosis Quantification (Flow Cytometry): Cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is quantified using a colorimetric or fluorometric assay that measures the cleavage of a specific substrate.[10]
-
-
Hepatoprotective Effects:
-
Animal Model: An animal model of liver injury is typically used, for instance, by inducing toxicity with a substance like acetaminophen.
-
Treatment: One group of animals receives the hepatotoxin plus this compound, while a control group receives only the toxin.
-
Biochemical Analysis: After the treatment period, blood samples are collected to measure the serum levels of key liver enzymes, such as aspartate aminotransferase (AST/SGOT) and alanine aminotransferase (ALT/SGPT). A significant reduction in these enzyme levels in the this compound-treated group compared to the control group indicates a hepatoprotective effect.
-
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological properties, including potential anticancer, hepatoprotective, and immunomodulatory effects.[4] A key aspect of its bioactivity is its interaction with transient receptor potential (TRP) channels.
Activation of TRPV1 and TRPA1 Channels
This compound, along with piperine and other related compounds from black pepper, has been identified as an agonist for both the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[1][4]
-
Mechanism of Action: The activation of these non-selective cation channels, which are expressed in sensory neurons, leads to an influx of calcium ions (Ca²⁺) into the cell.[4] This influx depolarizes the neuron, triggering downstream signaling events. The EC₅₀ values for TRPV1 and TRPA1 activation by this compound have been reported to be in the micromolar range.[4]
Potential Signaling Pathway for Apoptosis Induction
The activation of TRPV1 by agonists is a known mechanism for inducing apoptosis in certain cancer cells.[11] While the precise downstream pathway for this compound is still under investigation, a plausible mechanism, based on its confirmed activity as a TRPV1 agonist, is outlined below.
This proposed pathway involves:
-
TRPV1 Activation: this compound binds to and activates the TRPV1 channel on the cancer cell's plasma membrane.[4]
-
Calcium Influx: This activation leads to a significant influx of extracellular calcium.
-
Mitochondrial Stress: The increased intracellular calcium concentration leads to mitochondrial calcium overload, which in turn elevates the production of reactive oxygen species (ROS) and causes a loss of the mitochondrial membrane potential (MMP).[10][11]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[11]
-
Caspase Cascade: Cytochrome c initiates the activation of caspase-9, which then activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular proteins, leading to programmed cell death, or apoptosis.[10]
Conclusion
This compound, a geometric isomer of piperine, possesses distinct physical, chemical, and biological properties that make it a compound of significant interest for pharmacological research. Its ability to be isolated and quantified with high precision using HPLC, combined with established synthetic routes, facilitates its study. The biological activities of this compound, particularly its potential anticancer effects mediated through the activation of TRP channels and subsequent induction of apoptosis, highlight its promise as a lead compound in drug discovery and development. Further in vivo studies are warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A new synthesis of piperine and this compound | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. Anticancer effect and apoptosis induction by azaflavanone derivative in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Isochavicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochavicine, a naturally occurring geometric isomer of piperine, has garnered increasing interest within the scientific community for its potential biological activities. However, a significant knowledge gap exists regarding its fundamental physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound and presents a detailed, robust experimental protocol for its quantitative determination. This document is intended to serve as a vital resource for researchers in pharmacology, medicinal chemistry, and drug development, enabling them to effectively work with and formulate this compound for a range of research applications.
Introduction to this compound
This compound is one of the four geometric isomers of piperine, the primary pungent compound in black pepper (Piper nigrum). While piperine has been extensively studied, this compound's distinct stereochemistry suggests it may possess unique pharmacological properties. Understanding its solubility is a critical first step in unlocking its therapeutic potential, as solubility directly impacts bioavailability, formulation development, and in vitro assay design. This guide addresses the current limitations in available data by providing both qualitative insights and a practical framework for quantitative solubility assessment.
Qualitative Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility can be inferred from solvents used in the purification and separation of piperine isomers. This compound is often present as an impurity in piperine extracts and its separation provides clues about its solubility characteristics.
Based on these observations, this compound is likely to exhibit solubility in a range of polar and non-polar organic solvents.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Dimethylformamide (DMF) | Likely Soluble | |
| Acetone | Likely Soluble | |
| Protic Polar Solvents | Ethanol | Likely Soluble |
| Isopropanol (IPA) | Likely Soluble | |
| Methanol | Likely Soluble | |
| Non-Polar Solvents | Toluene | Likely Soluble |
| Chloroform | Likely Soluble | |
| Ethyl Acetate | Likely Soluble |
Note: This table is based on inferences from piperine purification and isomer separation studies and should be confirmed by quantitative experimental determination.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, this section provides a detailed experimental protocol for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.
Principle
The shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then accurately measured.
Materials and Equipment
-
This compound: Purified solid (≥98% purity)
-
Solvents: HPLC grade organic solvents of interest (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate)
-
Apparatus:
-
Analytical balance (accurate to ±0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 column)
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a vial. The exact amount should be recorded.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
-
Dilution:
-
Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Quantify the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Solubility Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.
Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)
| Solvent | Solubility (mg/mL) | Solubility ( g/100 mL) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Chloroform | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | [Experimental Value] | [Calculated Value] |
Logical Relationships in Solubility Studies
The process of determining and applying solubility data involves a series of logical steps, from initial assessment to final application in research.
Conclusion
While quantitative data on the solubility of this compound in organic solvents remains scarce in the public domain, this technical guide provides a foundational understanding based on qualitative inferences and, more importantly, a detailed and actionable protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is indispensable for advancing the study of this compound and exploring its full therapeutic potential. The provided workflows and logical diagrams further serve to contextualize the importance of solubility data within the broader landscape of drug discovery and development.
An In-depth Technical Guide to the Structural and Functional Differences Between Isochavicine and Piperine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperine, the primary pungent alkaloid in black pepper (Piper nigrum), and its geometric isomer, isochavicine, exhibit distinct physicochemical and biological properties stemming from a subtle variance in their molecular architecture. This technical guide provides a comprehensive analysis of the structural disparities between these two compounds, detailing their impact on physicochemical characteristics, biological activities, and underlying signaling pathways. This document is intended to serve as a resource for researchers in pharmacology, natural product chemistry, and drug development, offering a comparative overview supported by experimental data and methodologies.
Introduction
Piperine is a well-studied bioactive compound known for its characteristic pungency and various pharmacological effects, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[1] It exists as the (E,E)-stereoisomer of 1-piperoylpiperidine. This compound, the (E,Z)-stereoisomer, is also naturally present in pepper species, albeit typically in smaller quantities.[2][3] The seemingly minor difference in the geometry of a single double bond profoundly influences the shape of the molecule, which in turn dictates its interaction with biological targets and its overall physicochemical behavior. Understanding these differences is crucial for the targeted development of novel therapeutics based on the piperine scaffold.
Structural Elucidation
The core structural difference between piperine and this compound lies in the configuration of the double bonds within the pentadienoyl chain that links the piperidine ring to the 1,3-benzodioxole moiety.
-
Piperine: (2E,4E)-1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine. Both double bonds in the dienone chain possess a trans (E) configuration.
-
This compound: (2E,4Z)-1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine. The C2-C3 double bond has a trans (E) configuration, while the C4-C5 double bond has a cis (Z) configuration.[4]
This cis-trans isomerism results in a distinct three-dimensional shape for each molecule, which is the fundamental basis for their differing properties.
Physicochemical Properties
The structural isomerism of this compound and piperine influences their physical and chemical properties. While both share the same molecular formula (C₁₇H₁₉NO₃) and molar mass (285.34 g/mol ), their spatial arrangement leads to differences in properties such as melting point and solubility.
| Property | Piperine | This compound | Reference(s) |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | [4][5] |
| Molar Mass | 285.34 g/mol | 285.34 g/mol | [4][5] |
| IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2,4-dien-1-one | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2,4-dien-1-one | [4][5] |
| Melting Point | 130 °C | Not consistently reported, expected to be lower than piperine | [5] |
| Solubility in Water | 40 mg/L (18 °C) | Poorly soluble | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble in organic solvents | [6] |
| Appearance | Monoclinic needles, pale yellow crystals | Crystalline solid | [6] |
Spectroscopic Data Comparison
The geometric isomerism of this compound and piperine gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | Piperine | This compound | Reference(s) |
| ¹H-NMR (CDCl₃, δ ppm) | Signals for trans-olefinic protons are characteristic. | Shows distinct shifts for the protons around the cis double bond compared to piperine. | [7] |
| ¹³C-NMR (CDCl₃, δ ppm) | Characteristic chemical shifts for the carbons of the trans-trans dienone system. | The carbon signals of the cis double bond are shifted upfield compared to piperine. | [8][9] |
| IR (KBr, cm⁻¹) | ~1635 (C=O, amide), ~1610, 1580, 1490 (C=C, aromatic), ~995 (trans C-H bend) | Similar amide and aromatic C=C stretches, but the out-of-plane bending for the cis C-H will differ from the trans C-H bend of piperine. | [10][11][12] |
| UV-Vis (Ethanol, λmax) | ~343 nm | ~332-335 nm | [13][14][15] |
Biological Activity
The most notable biological difference between piperine and its isomers is their pungency. Piperine is responsible for the characteristic hot sensation of black pepper, while this compound is reported to have little to no pungency.[16] This difference is primarily attributed to their differential activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, which are key receptors in nociception.
| Biological Activity | Piperine | This compound | Reference(s) |
| Pungency | Pungent (100,000-200,000 SHU) | Tasteless/Slightly pungent | [6][17] |
| TRPV1 Activation (EC₅₀) | 33.3 µM | 128 µM | |
| TRPA1 Activation (EC₅₀) | 7.8 µM | 148 µM | |
| Anti-Leishmania activity | Active | More potent than piperine |
Signaling Pathways
Both piperine and this compound exert their primary sensory effects through the activation of TRPV1 and TRPA1 channels, which are non-selective cation channels predominantly expressed on sensory neurons. Activation of these channels leads to an influx of Ca²⁺ and Na⁺, depolarization of the neuronal membrane, and the generation of an action potential that is transmitted to the brain and perceived as a pungent or painful sensation.
While both isomers can activate these channels, piperine is a significantly more potent agonist, as indicated by its lower EC₅₀ values. This higher potency is the primary reason for its pronounced pungency. The downstream signaling consequences of TRPV1 and TRPA1 activation by these isomers are an active area of research. For piperine, activation of these channels has been linked to its anti-inflammatory and analgesic effects. The downstream effects of this compound are less understood, but its potent anti-leishmanial activity suggests it may engage in unique intracellular signaling cascades.
Experimental Protocols
HPLC Separation of Piperine and this compound
A common method for the separation and quantification of piperine and its isomers is High-Performance Liquid Chromatography (HPLC).
Workflow:
Protocol:
-
Sample Preparation: Extract the alkaloids from finely ground black pepper using a suitable organic solvent such as ethanol or dichloromethane. For synthetic mixtures, dissolve the sample in the mobile phase.
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: The UV detector is set to a wavelength of approximately 340 nm, which is near the λmax for piperine.
-
Quantification: Create a calibration curve using standards of known concentrations of piperine and this compound to quantify their amounts in the sample based on peak area.
Synthesis of this compound
This compound can be synthesized from piperic acid, which is obtained by the hydrolysis of piperine.
Reaction Scheme:
Protocol Outline:
-
Hydrolysis of Piperine: Reflux piperine with a solution of potassium hydroxide in ethanol to yield potassium piperate.
-
Formation of Piperic Acid: Acidify the solution of potassium piperate with a strong acid (e.g., HCl) to precipitate piperic acid.
-
Activation of Piperic Acid: Convert piperic acid to its more reactive acid chloride (piperoyl chloride) using a reagent like oxalyl chloride or thionyl chloride. Alternatively, use a carbodiimide coupling agent.
-
Amide Formation: React the activated piperic acid with piperidine. This reaction will typically yield a mixture of piperine and this compound.
-
Purification: Separate this compound from the reaction mixture using column chromatography or preparative HPLC.
Sensory Evaluation of Pungency
The Scoville organoleptic test is the traditional method for quantifying the pungency of substances.
Protocol Outline:
-
Extraction: Prepare an alcoholic extract of the compound to be tested.
-
Dilution: Create a series of dilutions of the extract in sugar water.
-
Tasting Panel: A panel of trained tasters samples the dilutions in order of increasing concentration.
-
Scoville Heat Unit (SHU) Determination: The SHU is the highest dilution at which a majority of the panel can still detect a pungent sensation. For example, if a substance needs to be diluted 100,000 times before its heat is undetectable, it has a rating of 100,000 SHU.
Conclusion
The structural distinction between this compound and piperine, confined to the stereochemistry of a single double bond, has profound implications for their physicochemical properties and biological functions. Piperine's trans-trans configuration results in a more linear and rigid structure, which appears to be optimal for potent activation of the TRPV1 and TRPA1 channels, leading to its characteristic pungency. This compound's trans-cis arrangement creates a kink in the molecule, reducing its efficacy at these sensory receptors. However, this altered shape may be advantageous for other biological targets, as evidenced by its enhanced anti-leishmanial activity. Further research into the downstream signaling pathways of this compound and a more detailed quantitative comparison of the biological activities of all four piperine isomers will undoubtedly open new avenues for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their exploration of these fascinating natural products.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperine - Wikipedia [en.wikipedia.org]
- 6. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014440) [hmdb.ca]
- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. gelest.com [gelest.com]
- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 14. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper | Semantic Scholar [semanticscholar.org]
- 15. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperic acid - Wikipedia [en.wikipedia.org]
The Biological Activity of Isochavicine and Its Isomers: A Technical Guide
Introduction
Isochavicine, a naturally occurring geometric isomer of piperine, the main alkaloid in black pepper (Piper nigrum), is gaining increasing attention within the scientific community. Alongside its other isomers—piperine, chavicine, and isopiperine—this compound presents a unique chemical structure that dictates its biological activities. These compounds, all sharing the same molecular formula (C₁₇H₁₉NO₃), differ in the stereochemistry of their carbon-carbon double bonds in the pentadienoyl chain. This structural nuance significantly influences their interaction with biological targets, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth analysis of the biological activities of this compound and its isomers, presenting quantitative data, detailed experimental protocols, and associated signaling pathways for researchers, scientists, and drug development professionals.
Comparative Biological Activity: Quantitative Data
The biological efficacy of this compound and its isomers varies significantly across different experimental models. The following tables summarize the available quantitative data for key biological activities.
Table 1: Activation of TRPV1 and TRPA1 Channels
| Compound | Target | EC₅₀ (µM) |
| Piperine ((2E,4E)-) | TRPV1 | 0.6 |
| TRPA1 | 7.8 | |
| This compound ((2E,4Z)-) | TRPV1 | 128 |
| TRPA1 | 148 | |
| Isopiperine ((2Z,4E)-) | TRPV1 | 1.1 |
| TRPA1 | 10.3 | |
| Chavicine ((2Z,4Z)-) | TRPV1 | >300 |
| TRPA1 | >300 |
Table 2: Anti-Leishmanial Activity (Inhibition of Leishmania donovani Pteridine Reductase 1 - LdPTR1)
| Compound | Activity |
| Piperine ((2E,4E)-) | Inhibitory activity observed |
| This compound ((2E,4Z)-) | Maximum inhibitory effect observed among isomers[1] |
| Isopiperine ((2Z,4E)-) | Inhibitory activity observed |
| Chavicine ((2Z,4Z)-) | Inhibitory activity observed |
Note: Specific IC₅₀ values for direct comparison are not consistently available in the reviewed literature.
Table 3: Anti-Inflammatory Activity of Piperine
| Assay | Model | Treatment/Dose | Result |
| PGE₂ Production | IL-1β-stimulated human fibroblast-like synoviocytes | 10 µg/mL Piperine | Significant inhibition |
| IL-6 Expression | IL-1β-stimulated human fibroblast-like synoviocytes | 10-100 µg/mL Piperine | Dose-dependent inhibition |
| Paw Edema | Carrageenan-induced rat model | 100 mg/kg Piperine (oral) | Significant reduction in symptoms |
Table 4: Insecticidal Activity
| Compound | Target Species | LD₅₀ |
| Piperine (Hexane Extract) | Spodoptera litura (2nd instar larvae) | 1.8 mg/g |
Note: Comparative LD₅₀ or LC₅₀ values for this compound, chavicine, and isopiperine against the same insect species are not well-documented in publicly available literature.
Key Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the reported findings.
Intracellular Calcium Influx Assay for TRPV1/TRPA1 Activation
This protocol is used to determine the ability of a compound to activate ion channels like TRPV1 and TRPA1, which leads to an increase in intracellular calcium concentration.
Objective: To measure the EC₅₀ values of this compound and its isomers for the activation of TRPV1 and TRPA1 channels.
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4).
-
Pluronic F-127.
-
Test compounds (this compound and its isomers) dissolved in DMSO.
-
Capsaicin (for TRPV1) and Allyl isothiocyanate (AITC, for TRPA1) as positive controls.
-
Capsazepine (for TRPV1) and HC-030031 (for TRPA1) as antagonists.
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 505 nm).
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the target channel in appropriate media until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS containing 0.02% Pluronic F-127 to aid in dye solubilization.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for approximately 30 minutes.
-
Measurement of Intracellular Calcium:
-
Place the plate containing the loaded cells into the fluorescence plate reader.
-
Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 505 nm.
-
Add varying concentrations of the test compounds (or positive controls) to the wells.
-
Immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the change in the fluorescence ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
-
Antagonist Confirmation: To confirm that the activity is channel-specific, pre-incubate the cells with a known antagonist before adding the test compound and observe the suppression of the calcium response.
Inhibition Assay for Leishmania donovani Pteridine Reductase 1 (LdPTR1)
This spectrophotometric enzyme assay is used to identify and quantify the inhibitory activity of compounds against LdPTR1, a key enzyme in the folate salvage pathway of Leishmania parasites.
Objective: To determine the IC₅₀ values of this compound and its isomers against recombinant LdPTR1.
Materials:
-
Purified recombinant LdPTR1 enzyme.
-
NADPH (cofactor).
-
Biopterin (substrate).
-
Assay buffer (e.g., 20 mM Sodium Acetate, pH 4.8).
-
Test compounds (this compound and its isomers) dissolved in DMSO.
-
Methotrexate (a known PTR1 inhibitor) as a positive control.
-
UV-Vis spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the purified LdPTR1 enzyme.
-
Inhibitor Incubation: Add varying concentrations of the test compounds or the positive control to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, biopterin (e.g., at its Kₘ concentration).
-
Monitoring Enzyme Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. Record the absorbance at regular intervals for a set duration (e.g., 3-5 minutes).
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to a control reaction containing only DMSO.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the anti-inflammatory effects of this compound and its isomers in a rat model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds (this compound and its isomers) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Indomethacin or Diclofenac as a positive control drug.
-
Plebthysmometer for measuring paw volume.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or the positive control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Topical Application Bioassay for Insecticidal Activity
This method is used to determine the contact toxicity of a compound to insects, allowing for the calculation of the median lethal dose (LD₅₀).
Objective: To determine the LD₅₀ values of this compound and its isomers against a target insect species (e.g., Spodoptera litura or Musca domestica).
Materials:
-
Target insect species (reared under controlled conditions).
-
Test compounds (this compound and its isomers).
-
Acetone or other suitable volatile solvent.
-
Micro-applicator capable of delivering precise volumes (e.g., 1 µL).
-
Holding containers with food and water for the insects.
-
CO₂ or chilling for anesthetizing the insects.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of each test compound in acetone.
-
Insect Anesthetization: Briefly anesthetize the adult insects using CO₂ or by chilling them.
-
Topical Application:
-
Using a micro-applicator, apply a small, precise volume (typically 0.5-1 µL) of a dosing solution to the dorsal thorax of each anesthetized insect.
-
The control group is treated with the solvent only.
-
-
Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
-
Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
For each compound, calculate the percentage mortality at each concentration, correcting for any mortality in the control group (using Abbott's formula if necessary).
-
Perform probit analysis on the concentration-mortality data to determine the LD₅₀ value, which is the dose required to kill 50% of the test population.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its isomers are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Conclusion
This compound and its geometric isomers exhibit a fascinating and diverse range of biological activities, underscoring the critical role of stereochemistry in molecular interactions. While piperine is the most studied isomer, emerging evidence suggests that this compound and others possess unique and potent effects that warrant further investigation. The activation of TRP channels, inhibition of parasitic enzymes, and modulation of inflammatory pathways highlight their potential as lead compounds in drug discovery. However, a notable gap exists in the literature regarding comprehensive, comparative quantitative data for all isomers across various biological assays. Future research should focus on systematic screening of all four isomers to elucidate their structure-activity relationships more clearly. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to build upon, fostering continued exploration into the therapeutic potential of these remarkable natural compounds.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Isochavicine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Isochavicine, a naturally occurring alkaloid and a geometric isomer of piperine, is a constituent of pepper species (Piper nigrum L.).[1] While its isomer piperine has been studied extensively, the specific mechanisms of this compound are less characterized. This document provides a comprehensive overview of the current scientific understanding of this compound's in vitro mechanism of action, focusing on its known molecular targets and cellular effects. Quantitative data from published studies are summarized, key experimental methodologies are detailed, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding for research and development applications.
Core Molecular Mechanisms of Action
The primary in vitro mechanism of action identified for this compound is the activation of specific Transient Receptor Potential (TRP) channels. Additionally, it has shown inhibitory activity against protozoan enzymes.
Activation of TRP Channels
This compound has been identified as an agonist for both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1).[2][3] These ion channels are non-selective cation channels that play critical roles in nociception and inflammation.[4] Activation of TRPV1 and TRPA1 by this compound leads to an influx of calcium ions (Ca²⁺), which subsequently triggers downstream cellular signaling cascades.[2]
References
- 1. This compound CAS 30511-77-4|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of isochavicine
An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochavicine
Introduction
This compound is a naturally occurring piperidine alkaloid found in plants of the Piper genus, such as black pepper (Piper nigrum). As a geometric isomer of piperine, the primary pungent component in black pepper, this compound shares a similar chemical scaffold which imparts a range of significant biological activities. While less studied than its famous counterpart, emerging research has identified several direct and potential therapeutic targets for this compound, positioning it as a compound of interest for drug development in inflammatory conditions, infectious diseases, and oncology.
This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound. It summarizes key quantitative data, details the experimental protocols used for target validation, and visualizes the associated signaling pathways and workflows to support researchers and drug development professionals.
Chapter 1: Confirmed Therapeutic Targets
This section details the molecular targets for which there is direct experimental evidence of interaction with this compound.
Transient Receptor Potential (TRP) Channels: TRPV1 and TRPA1
This compound is a confirmed agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2] These channels are non-selective cation channels predominantly expressed in sensory neurons and are crucial mediators of pain, temperature, and inflammatory signals.[1][2]
-
TRPV1 (Capsaicin Receptor): Activation of TRPV1 by stimuli like heat (>43°C), protons (acidic pH), or chemical agonists such as capsaicin leads to an influx of Ca²⁺, resulting in membrane depolarization and the sensation of burning pain.[3] Agonism by this compound suggests its potential role in modulating nociception and thermosensation.
-
TRPA1: Often co-expressed with TRPV1, TRPA1 is activated by pungent compounds from spices like mustard oil and garlic, as well as by endogenous inflammatory mediators. It is a key player in inflammatory pain.
The activation of both TRPV1 and TRPA1 by this compound establishes these channels as direct therapeutic targets.[1][2]
Leishmania donovani Pteridine Reductase 1 (LdPTR1)
Pteridine Reductase 1 (PTR1) is a critical enzyme in the folate salvage pathway of Leishmania parasites, which cause leishmaniasis.[4][5] This enzyme provides a bypass mechanism against antifolate drugs that target dihydrofolate reductase (DHFR), making PTR1 an attractive target for overcoming drug resistance.[6] Among the four geometric isomers of piperine, this compound demonstrated the most potent inhibitory activity against LdPTR1, identifying it as a promising lead for the development of novel antileishmanial agents.[4]
Chapter 2: Potential Therapeutic Targets (Inferred from Related Compounds)
This section explores therapeutic targets that are strongly suggested for this compound based on its structural similarity to piperine and the known activities of related alkaloids. Direct experimental validation with this compound is still required for these pathways.
Nuclear Factor-κB (NF-κB) Signaling Pathway (Anti-inflammatory)
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Piperine is a well-documented inhibitor of this pathway. Given its structural similarity, this compound is hypothesized to be a potent anti-inflammatory agent by targeting the inhibition of NF-κB activation.
Bcl-2 Family Proteins & Caspases (Anticancer/Apoptosis)
The induction of apoptosis (programmed cell death) is a primary goal of many cancer therapies. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A high ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of effector caspases (e.g., caspase-3), which execute cell death.
Piperine has been shown to induce apoptosis in various cancer cell lines by increasing the Bax/Bcl-2 ratio and activating caspases. Preliminary evidence suggests this compound also induces apoptosis in breast cancer cells through caspase activation, making the Bcl-2/caspase axis a key potential target for its anticancer effects.
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a master role in regulating adipogenesis, glucose homeostasis, and inflammation. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. Synthetic derivatives of piperine have been identified as potent PPARγ agonists, with some exhibiting greater potency than the reference drug rosiglitazone. This suggests that the this compound scaffold may also interact with and activate PPARγ, representing a potential therapeutic avenue for metabolic disorders.
Chapter 3: Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Bioactivity of this compound
| Target | Bioactivity | Value | Species/System | Source |
|---|---|---|---|---|
| TRPV1 | Agonist (EC₅₀) | 0.6 - 128 µM | Human (HEK293 cells) | [1][2] |
| TRPA1 | Agonist (EC₅₀) | 7.8 - 148 µM | Human (HEK293 cells) | [1][2] |
| L. donovani PTR1 | Inhibition | Maximum effect among piperine isomers | Recombinant Enzyme |[4] |
Table 2: Bioactivity of Related Compounds (for Inferential Targets)
| Compound | Target | Bioactivity | Value | Species/System | Source |
|---|---|---|---|---|---|
| Piperine | P-glycoprotein (P-gp) | Cytotoxicity (IC₅₀) | >100 µM | Caco-2 (MDR cell line) | |
| Piperine Derivative (2a) | PPARγ | Agonist (IC₅₀) | 2.43 µM | FP-based ligand screening |
| Rosiglitazone (Control) | PPARγ | Agonist (IC₅₀) | 5.61 µM | FP-based ligand screening | |
Chapter 4: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identified therapeutic targets.
Protocol 1: TRPV1/TRPA1 Activation - Intracellular Calcium Assay
This protocol measures the activation of TRP channels by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.
-
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (1-2 µM) or Fura-2 AM (2-5 µM).
-
Pluronic F-127 (0.02% solution).
-
This compound stock solution (in DMSO).
-
Positive Control: Capsaicin (for TRPV1), Allyl isothiocyanate (AITC) (for TRPA1).
-
Antagonist (for validation): Capsazepine (for TRPV1), HC-030031 (for TRPA1).
-
384-well black, clear-bottom microplates.
-
-
Methodology:
-
Cell Plating: Seed the transfected HEK293 cells into the 384-well plates at a density of 10,000-20,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer by diluting the calcium indicator dye (e.g., Fluo-4 AM to 2 µM) and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add 20 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye, leaving 20 µL of buffer in each well.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Measurement: Use a fluorescent plate reader (e.g., FLIPR Tetra) to measure baseline fluorescence for 10-20 seconds.
-
Add 20 µL of the compound dilutions to the wells while simultaneously continuing the fluorescence reading for an additional 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline after compound addition.
-
Normalize the response relative to the maximum response from the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: LdPTR1 Enzymatic Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory activity of this compound on the recombinant LdPTR1 enzyme.
-
Materials:
-
Purified recombinant LdPTR1 enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: Dihydrobiopterin.
-
Cofactor: NADPH.
-
This compound stock solution (in DMSO).
-
Positive Control: Methotrexate.
-
96-well UV-transparent microplate.
-
-
Methodology:
-
Reaction Mixture Preparation: In each well of the microplate, add Assay Buffer, a fixed concentration of LdPTR1 enzyme, and varying concentrations of this compound or control inhibitor.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add NADPH to a final concentration of ~100 µM and immediately add dihydrobiopterin to initiate the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) every 30 seconds for 10-15 minutes using a spectrophotometric plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited (DMSO vehicle) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Protocol 3: NF-κB Activation - Western Blot for p65 Phosphorylation
This protocol assesses the ability of this compound to inhibit the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cells.
-
Stimulant: Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Mouse anti-β-actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Methodology:
-
Cell Treatment: Plate RAW 264.7 cells and grow to ~80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-p65 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total p65 and β-actin (as a loading control).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-p65 to total p65 for each condition.
-
Determine the dose-dependent inhibitory effect of this compound on LPS-induced p65 phosphorylation.
-
Protocol 4: Apoptosis Induction - Caspase-3 and PARP Cleavage Assay
This Western blot protocol detects key markers of apoptosis execution.
-
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells).
-
This compound stock solution (in DMSO).
-
Lysis buffer, antibodies, and other reagents as described in Protocol 3.
-
Primary Antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, Rabbit anti-β-actin.
-
-
Methodology:
-
Cell Treatment: Plate MCF-7 cells and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Cell Lysis, SDS-PAGE, and Transfer: Follow the procedures as described in Protocol 3.
-
Immunoblotting: Probe membranes with primary antibodies against cleaved Caspase-3 (detecting the active fragment) and cleaved PARP (detecting the 89 kDa fragment). Re-probe for β-actin to ensure equal loading.
-
-
Data Analysis:
-
Use densitometry to quantify the intensity of the cleaved protein bands.
-
Analyze the dose-dependent increase in cleaved caspase-3 and cleaved PARP in response to this compound treatment, indicating the induction of apoptosis.
-
Protocol 5: PPARγ Agonist - Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.
-
Materials:
-
HEK293 cells or another suitable host cell line.
-
Expression Vector: Plasmid containing the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (GAL4-PPARγ-LBD).
-
Reporter Vector: Plasmid containing a luciferase gene downstream of a GAL4 Upstream Activation Sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound stock solution (in DMSO).
-
Positive Control: Rosiglitazone.
-
Luciferase assay substrate (e.g., Beetle Luciferin).
-
96-well white, clear-bottom plates.
-
-
Methodology:
-
Co-transfection: Co-transfect HEK293 cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector. Plate the transfected cells in the 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or rosiglitazone for 16-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate in each well.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a cell viability control if necessary.
-
Calculate the "Fold Activation" by dividing the RLU of treated wells by the RLU of vehicle control wells.
-
Plot the Fold Activation against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Chapter 5: Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's therapeutic targets.
Caption: Experimental workflow for the TRPV1 calcium influx assay.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: The intrinsic apoptosis pathway potentially targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bu.edu [bu.edu]
- 6. This compound CAS 30511-77-4|Research Chemical [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of Isochavicine with Transient Receptor Potential (TRP) Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between isochavicine, a pungent compound found in black pepper, and Transient Receptor Potential (TRP) channels. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to this compound and TRP Channels
This compound is a geometric isomer of piperine, the major pungent component of black pepper. Like other pungent natural products, its physiological effects are often mediated through the activation of specific ion channels. The Transient Receptor Potential (TRP) channel superfamily are non-selective cation channels that function as cellular sensors for a wide variety of physical and chemical stimuli, including temperature, pressure, and various endogenous and exogenous ligands. Several TRP channels, particularly TRPV1 and TRPA1, are well-known as receptors for pungent compounds and are critically involved in nociception, inflammation, and thermosensation.
Quantitative Data: this compound's Agonistic Activity on TRP Channels
Current research indicates that this compound primarily interacts with two members of the TRP channel family: TRPV1 and TRPA1. A key study by Okumura et al. (2010) systematically evaluated the effects of various black pepper components on these channels and provides the most definitive quantitative data to date.[1] The half-maximal effective concentrations (EC50) for this compound-induced activation of human TRPV1 and TRPA1, as determined by measuring increases in intracellular calcium concentration in HEK293 cells heterologously expressing these channels, are summarized below.
| Compound | TRP Channel | EC50 (µM) | Reference |
| This compound | TRPV1 | 128 | [Okumura et al., 2010][1] |
| This compound | TRPA1 | 148 | [Okumura et al., 2010][1] |
Table 1: Quantitative data on the activation of TRPV1 and TRPA1 channels by this compound.
It is important to note that while this compound activates both TRPV1 and TRPA1, its potency is lower than that of piperine and other related compounds found in black pepper.[1]
Currently, there is a lack of published data on the interaction of this compound with other TRP channel subtypes, such as TRPM8, TRPV2, TRPV3, TRPV4, or members of the TRPC and TRPM families. This suggests that this compound may exhibit some selectivity towards TRPV1 and TRPA1, or that its effects on other TRP channels have not yet been thoroughly investigated.
Experimental Protocols
The following sections detail the standard methodologies employed to characterize the interaction of this compound with TRP channels. These protocols are based on the methods described in the scientific literature for studying TRP channel pharmacology.
Cell Culture and Heterologous Expression of TRP Channels
The investigation of this compound's effect on specific TRP channels typically utilizes a heterologous expression system, most commonly Human Embryonic Kidney 293 (HEK293) cells.
-
Cell Line: HEK293 or HEK293T cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection:
-
Cells are seeded onto appropriate culture vessels (e.g., 96-well plates or glass coverslips) to achieve 70-90% confluency on the day of transfection.
-
Plasmids containing the cDNA for the human TRP channel of interest (e.g., hTRPV1 or hTRPA1) are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6) according to the manufacturer's instructions.
-
Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression before being used in functional assays.
-
Intracellular Calcium Imaging
The primary method for assessing the activation of TRP channels by this compound is by measuring the influx of calcium into the cells, which is a direct consequence of channel opening.
-
Calcium Indicators: Cell-permeant fluorescent calcium indicators such as Fluo-4 acetoxymethyl (AM) ester or Fura-2 acetoxymethyl (AM) ester are commonly used.
-
Dye Loading:
-
The culture medium is removed, and the cells are washed with a physiological salt solution, such as Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
The cells are then incubated with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in the physiological salt solution for 30-60 minutes at 37°C in the dark. The loading solution may also contain a mild surfactant like Pluronic F-127 to aid in dye solubilization.
-
After incubation, the cells are washed again with the physiological salt solution to remove excess dye and are allowed to de-esterify the AM ester for approximately 30 minutes at room temperature.
-
-
Measurement of Calcium Response:
-
The cells are placed on the stage of a fluorescence microscope or a fluorescence plate reader equipped with an automated liquid handling system.
-
A baseline fluorescence is recorded before the addition of this compound.
-
This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration in the physiological salt solution, is added to the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is measured to provide a more quantitative measure of intracellular calcium concentration, independent of dye loading variations.
-
Signaling Pathways and Experimental Workflows
The activation of TRPV1 and TRPA1 by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
This compound-Induced TRP Channel Activation and Downstream Signaling
References
isochavicine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochavicine, a naturally occurring alkaloid and a geometric isomer of piperine, is gaining significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical identifiers, physicochemical properties, and biological activities. Detailed experimental protocols for its analysis and evaluation are presented, alongside a depiction of its known signaling pathways, to support further research and drug development endeavors.
Core Chemical Information
This compound is classified as a piperidine alkaloid. Its fundamental chemical and structural information is pivotal for its application in research and development.
| Property | Value | Citation(s) |
| CAS Number | 30511-77-4 | [1] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| IUPAC Name | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |
Physicochemical and Biological Properties
This compound exhibits a range of physicochemical and biological characteristics that are crucial for understanding its mechanism of action and potential therapeutic applications.
| Property | Value | Citation(s) |
| Appearance | Solid | |
| Biological Source | Piper nigrum (Black Pepper), Piper retrofractum | [1] |
| Biological Activity | Agonist for TRPV1 and TRPA1 channels | [2][3] |
| EC₅₀ for TRPV1 | 0.6-128 µM | [3] |
| EC₅₀ for TRPA1 | 7.8-148 µM | [3] |
Signaling Pathway Activation
This compound has been identified as an agonist for both the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels.[2][3] Activation of these channels by this compound leads to an influx of calcium ions, initiating a cascade of downstream cellular responses. This mechanism is shared with other pungent compounds found in spices, such as piperine and capsaicin.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis and functional assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This method is suitable for the separation and quantification of this compound from black pepper extracts.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength of 343 nm.[5]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may require filtration before injection.
-
Analysis: Inject the prepared sample and standards into the HPLC system. The retention time and peak area are used for identification and quantification, respectively. The limit of detection (LOD) for this compound is approximately 15-30 ng.[4]
TRPV1 Activation Assay using Calcium Imaging
This protocol details the measurement of TRPV1 activation by this compound in a cell-based assay.[1]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel.
-
Reagents:
-
Fluo-4 AM calcium indicator dye.
-
Loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (dissolved in DMSO).
-
-
Procedure:
-
Seed the TRPV1-expressing HEK293 cells in a 96-well plate.
-
Load the cells with Fluo-4 AM by incubating them in the loading buffer containing the dye for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound in the loading buffer.
-
Add the this compound solutions to the cells and immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the influx of calcium upon TRPV1 channel activation.
-
Dose-response curves can be generated to determine the EC₅₀ value of this compound.
-
Cell Viability (MTT) Assay
This protocol can be adapted to assess the cytotoxic effects of this compound on various cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay can be used to determine if this compound induces apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Conclusion
This compound presents a compelling profile for further scientific investigation. Its well-defined chemical properties, coupled with its demonstrated biological activity as a TRPV1 and TRPA1 agonist, position it as a valuable tool for research in sensory physiology, pain modulation, and inflammation. The detailed protocols provided in this guide are intended to facilitate robust and reproducible experimental outcomes, thereby accelerating the exploration of this compound's full therapeutic potential.
References
Commercial Suppliers and Technical Guide for Purified Isochavicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available purified isochavicine, a naturally occurring alkaloid and isomer of piperine found in plants of the Piper genus. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound for in vitro and in vivo studies.
Introduction to this compound
This compound (CAS No. 30511-77-4) is a geometric isomer of piperine, the primary pungent compound in black pepper. While sharing the same molecular formula (C17H19NO3), the structural difference of this compound imparts distinct biological activities, making it a compound of interest for pharmacological research. Notably, this compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are key players in pain and inflammation signaling pathways.
Commercial Availability of Purified this compound
Several chemical suppliers offer purified this compound for research purposes. The available products vary in purity, quantity, and provided documentation. Below is a summary of offerings from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Analytical Methods |
| AbMole BioScience | M43750 | Not specified | Inquire | H-NMR |
| BioCrick | BCX1731 | >98% | Inquire | HPLC, NMR |
| MedchemExpress | HY-N0144B | 93.21% | 50 mg, 100 mg, 250 mg | Inquire |
| Benchchem | B8271698 | Not specified | Inquire | Not specified |
Note: This information is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for the most current product specifications and pricing.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is crucial for verifying the purity of this compound. The following protocol is adapted from a validated method for piperine and is suitable for this compound due to their structural similarity.[1][2]
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250x4.6 mm, 5 µm particle size).
b. Mobile Phase:
-
Acetonitrile and water with 0.5% acetic acid (60:39.5:0.5 v/v/v).[1]
-
The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
c. Chromatographic Conditions:
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.
d. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard of 100 ppm by serial dilution with methanol.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
The purity of this compound is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.
In Vitro Calcium Imaging Assay for TRPV1 Activation
This protocol outlines a method to measure the activation of TRPV1 channels by this compound through monitoring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.[3][4]
a. Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound stock solution in DMSO.
-
Capsaicin (as a positive control).
-
TRPV1 antagonist (e.g., capsazepine, as a negative control).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or a fluorescence microscope.
b. Cell Culture and Plating:
-
Culture HEK293-TRPV1 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
c. Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.[3]
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.[3]
d. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and capsaicin in HBSS from the DMSO stock solutions. The final DMSO concentration should be kept below 0.1%.[3]
-
Add fresh HBSS to each well and measure the baseline fluorescence.
-
Add the different concentrations of this compound, capsaicin, or vehicle control to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is at 488 nm and emission is at 520 nm.[3]
e. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of this compound-mediated TRPV1/TRPA1 activation and a typical experimental workflow for its characterization.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Isochavicine: A Comprehensive Review of its Pharmacological Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine is a naturally occurring geometric isomer of piperine, the primary pungent alkaloid in black pepper (Piper nigrum) and long pepper (Piper longum). As a member of the piperidine alkaloid family, this compound shares a similar chemical scaffold with piperine but exhibits distinct stereochemistry that influences its biological activity. While piperine has been extensively studied for its diverse pharmacological properties, this compound is emerging as a compound of significant interest with a unique profile of effects. This technical guide provides a comprehensive literature review of the known pharmacological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacological Effects of this compound
Current research has identified several key pharmacological activities of this compound, ranging from its interaction with transient receptor potential (TRP) channels to its potent inhibitory effects on parasitic enzymes and its phytotoxic properties.
Activation of Transient Receptor Potential (TRP) Channels
This compound has been identified as an agonist of both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1] These channels are crucial mediators of sensory perception, including pain, temperature, and pungent stimuli.
A key study by Okumura et al. (2010) investigated the activation of TRPV1 and TRPA1 by various components of black pepper, including this compound. While the specific EC50 values for this compound were part of a broader range reported for several compounds, the study confirmed its activity on these channels. For a group of black pepper compounds including this compound, the EC50 values for TRPV1 activation were in the range of 0.6–128 µM, and for TRPA1 activation, the range was 7.8–148 µM.[1]
Table 1: Activation of TRPV1 and TRPA1 by this compound
| Target | Effect | EC50 Value (µM) | Experimental Model | Reference |
| TRPV1 | Agonist | 0.6 - 128 (range for a group of compounds) | HEK293T cells expressing human TRPV1 | [1] |
| TRPA1 | Agonist | 7.8 - 148 (range for a group of compounds) | HEK293T cells expressing human TRPA1 | [1] |
The activation of TRPV1 and TRPA1 by this compound is typically determined by measuring the influx of extracellular calcium into cells heterologously expressing these channels.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). The cells are then transiently or stably transfected with a plasmid containing the cDNA for human TRPV1 or TRPA1.
-
Fluorescent Calcium Indicator Loading: The transfected cells are plated in 96-well plates. Prior to the assay, the cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM, for a specific duration at 37°C.
-
Compound Application: A baseline fluorescence reading is taken. Subsequently, a solution of this compound at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates channel activation and subsequent calcium influx.
-
Data Analysis: The EC50 value is calculated by plotting the fluorescence response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Activation of TRPV1 and TRPA1 by this compound leading to calcium influx.
Inhibition of Leishmania donovani Pteridine Reductase 1 (LdPTR1)
This compound has demonstrated potent inhibitory activity against Leishmania donovani pteridine reductase 1 (LdPTR1), an essential enzyme for the survival of this protozoan parasite, which is the causative agent of visceral leishmaniasis.[1]
Among the four geometric isomers of piperine, this compound was found to exhibit the maximum inhibitory effect against LdPTR1.[1] However, the specific IC50 value for this compound is not yet available in the public domain.
Table 2: Inhibition of Leishmania donovani Pteridine Reductase 1 by this compound
| Target | Effect | IC50 Value | Experimental Model | Reference |
| Leishmania donovani Pteridine Reductase 1 (LdPTR1) | Inhibitor | Not Reported (Maximum inhibition among isomers) | Recombinant LdPTR1 enzyme assay | [1] |
The inhibitory activity of this compound against LdPTR1 is determined using a spectrophotometric enzyme assay.
-
Enzyme and Substrate Preparation: Recombinant LdPTR1 is expressed and purified. The substrate, biopterin, and the cofactor, NADPH, are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Reaction: The reaction mixture, containing the buffer, NADPH, and varying concentrations of this compound, is pre-incubated. The reaction is initiated by the addition of the substrate, biopterin.
-
Spectrophotometric Measurement: The activity of LdPTR1 is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: The initial reaction rates are calculated for each concentration of this compound. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Inhibition of LdPTR1 by this compound disrupts parasite survival.
Phytotoxic Activity
This compound has been shown to possess phytotoxic properties, indicating its potential as a natural herbicide.
A study by Suwitchayanon et al. demonstrated that this compound inhibits the seedling growth of cress (Lepidium sativum).[2]
Table 3: Phytotoxic Effect of this compound
| Target Organism | Effect | I50 Value (µM) | Reference |
| Cress (Lepidium sativum) | Inhibition of seedling growth | 11 | [2] |
The phytotoxic activity of this compound can be assessed using a standard seed germination and seedling growth bioassay.
-
Test Preparation: Filter papers are placed in petri dishes and moistened with different concentrations of this compound dissolved in a suitable solvent (with a solvent-only control).
-
Seed Plating: A specific number of cress seeds are evenly placed on the filter paper in each petri dish.
-
Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light and temperature for a defined period (e.g., 72 hours).
-
Measurement: After the incubation period, the germination rate, root length, and shoot length of the seedlings are measured.
-
Data Analysis: The percentage of inhibition for each parameter is calculated relative to the control. The I50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Workflow for assessing the phytotoxic activity of this compound.
Other Potential Pharmacological Effects
While the primary research on this compound has focused on the aforementioned activities, its structural similarity to piperine suggests that it may also possess other pharmacological effects, such as anti-inflammatory, anticancer, and antimicrobial properties.[1] However, dedicated studies with quantitative data for this compound in these areas are currently limited. Future research is warranted to explore these potential therapeutic applications.
Conclusion
This compound, a geometric isomer of piperine, demonstrates a distinct and potent pharmacological profile. Its ability to activate TRP channels, inhibit the essential parasitic enzyme LdPTR1, and exhibit phytotoxic effects highlights its potential for development in various fields, including sensory modulation, antiparasitic therapy, and agriculture. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of this promising natural compound. As research continues, a deeper understanding of this compound's specific interactions with biological targets will undoubtedly unlock new avenues for its application in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Isochavicine from Black Pepper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine is one of the four geometric isomers of piperine, the primary pungent alkaloid found in black pepper (Piper nigrum).[1][2] While piperine is the most abundant of these isomers, this compound (the trans-cis isomer) and its counterparts, chavicine (cis-cis isomer) and isopiperine (cis-trans isomer), also contribute to the complex chemical profile of black pepper.[1][2] The distinct biological activities of each isomer necessitate reliable methods for their individual extraction and purification to facilitate further research into their pharmacological potential.[3] These protocols provide a detailed methodology for the extraction of the piperine isomer mixture from black pepper and the subsequent purification of this compound.
Data Presentation: Quantitative Overview
The following table summarizes quantitative data related to the composition and extraction of piperine and its isomers from black pepper.
| Parameter | Value | Source |
| Piperine Content in Black Pepper | 2.33% to 3.34% | [4][5] |
| 5% to 9% | [1][6] | |
| Relative Abundance of Isomers in Ground Black Pepper | ||
| Piperine | 10.17 to 11.68 wt % | [7] |
| Chavicine | 0.01 to 0.07 of total isomers | [7] |
| Isopiperine | 0.15 to 0.23 of total isomers | [7] |
| This compound | 0.37 to 0.42 of total isomers | [7] |
| Extraction Yield of Piperine (Ethanol) | 8.083 mg/g of dry matter | [1][8] |
| Purity of Isolated Piperine (Glacial Acetic Acid Extraction) | ~92% | [9] |
| Solubility of Piperine | Soluble in ethanol, ether, and chloroform. Very slightly soluble in water (0.04 mg/mL at 18°C). | [10][11] |
Experimental Protocols
Part 1: Extraction of the Piperine Isomer Mixture
This protocol outlines the extraction of the total alkaloid fraction, rich in piperine and its isomers including this compound, from black pepper.
Materials and Equipment:
-
Commercially available ground black pepper
-
Ethanol (96%)
-
Dichloromethane (CH2Cl2)
-
Glacial Acetic Acid
-
Chloroform
-
10% Potassium Hydroxide (KOH) in ethanol
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Standard laboratory glassware
Protocol 1: Ethanol Extraction (Soxhlet)
-
Preparation: Weigh 20g of finely ground black pepper and place it into a cellulose thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 250 mL of 96% ethanol to the round-bottom flask.
-
Reflux: Heat the flask to reflux for 6-8 hours. The solvent will cycle through the black pepper, extracting the alkaloids.
-
Concentration: After extraction, allow the solution to cool. Remove the thimble. Concentrate the ethanol extract using a rotary evaporator until a thick, dark oleoresin is obtained.
-
Alkaloid Precipitation: Dissolve the oleoresin in a minimal amount of 96% ethanol. Add 10 mL of 10% ethanolic KOH to saponify resins. The piperine isomer mixture will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
Protocol 2: Dichloromethane Extraction (Reflux)
-
Preparation: In a 250 mL round-bottom flask, combine 10g of ground black pepper with 100 mL of dichloromethane.[6]
-
Reflux: Attach a condenser and reflux the mixture for 1-2 hours with magnetic stirring.[6]
-
Filtration: Allow the mixture to cool, then filter using a Büchner funnel to remove the pepper grounds. Wash the grounds with an additional 20 mL of dichloromethane.[6]
-
Concentration: Combine the filtrates and evaporate the dichloromethane using a rotary evaporator to yield a dark, oily residue.[6]
Protocol 3: Glacial Acetic Acid Extraction
-
Maceration: Macerate 10g of powdered black pepper with 50 mL of glacial acetic acid for 12 hours.[9][12]
-
Filtration: Filter the acetic acid extract.[9]
-
Liquid-Liquid Extraction: Dilute the filtrate with 50 mL of distilled water and transfer to a separatory funnel. Extract the aqueous solution three times with 50 mL portions of chloroform.[9][12]
-
Washing: Wash the combined chloroform extracts with 10% sodium bicarbonate solution, followed by several washes with water until neutral.[9]
-
Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid mixture.[9]
Part 2: Purification of this compound
The crude extract obtained from Part 1 is a mixture of piperine and its isomers. The purification of this compound requires chromatographic separation due to the similar chemical properties of the isomers. High-Performance Liquid Chromatography (HPLC) is the most effective method.[3][13]
Materials and Equipment:
-
Crude piperine isomer extract
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a small amount of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 analytical column.[5]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 1% aqueous acetic acid (e.g., in a 48:52 ratio) is often effective for separating piperine isomers.[5] A gradient elution may be necessary for optimal separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: 343 nm.[5]
-
-
Injection and Fraction Collection: Inject the prepared sample into the HPLC system. Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The elution order of isomers can vary, but typically they are well-resolved.
-
Purity Analysis and Confirmation: Re-inject the collected fraction into the HPLC to confirm its purity. The identity of this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps in the this compound isolation process.
References
- 1. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the Piperine Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. rubingroup.org [rubingroup.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mitrask.com [mitrask.com]
- 10. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kefri.org [kefri.org]
- 12. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Separation and Quantification of Piperine and Isochavicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of piperine and its geometric isomer, isochavicine. These compounds are the primary alkaloids responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum) and are of significant interest in the pharmaceutical and nutraceutical industries for their bioavailability-enhancing and various pharmacological properties. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing excellent resolution and sensitivity for accurate analysis. This protocol is suitable for routine quality control of raw materials, finished products, and for research and development purposes.
Introduction
Piperine, the most abundant alkaloid in pepper, exists as the trans-trans isomer of 1-piperoylpiperidine. This compound is one of its geometric isomers and is also naturally present in smaller quantities. The therapeutic and physiological effects of pepper extracts can be influenced by the isomeric ratio of these compounds. Therefore, a reliable analytical method to separate and quantify both piperine and this compound is crucial for standardization and to ensure the quality and efficacy of pepper-based products. The HPLC method outlined here is designed to be simple, accurate, and reproducible for the analysis of these two key compounds.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (60:39.5:0.5, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 340 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of piperine and this compound reference standards and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Pepper Extract)
-
Extraction: Accurately weigh 100 mg of the ground pepper sample or extract and place it in a 50 mL flask. Add 25 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of piperine and this compound.
Results and Discussion
The developed HPLC method provides a good separation of piperine and this compound. Under the specified conditions, piperine, being the more stable and abundant isomer, will typically have a longer retention time.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Resolution | ≥ 1.5 | > 2.0 |
Method Validation Data
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (µg/mL) | r² ≥ 0.999 | 1-100 |
| LOD (µg/mL) | - | ~0.015[2] |
| LOQ (µg/mL) | - | ~0.044[2] |
| Accuracy (% Recovery) | 98-102% | 99.29% for Piperine[1] |
| Precision (% RSD) | ≤ 2% | < 2%[1] |
Note: The provided validation data is based on published results for piperine analysis under similar conditions. Specific results for this compound may vary and should be independently determined.
Conclusion
The HPLC method described in this application note is a simple, precise, and accurate tool for the simultaneous separation and quantification of piperine and this compound. The use of a common C18 column and a straightforward isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is well-suited for the quality control of pepper extracts and derived products, as well as for research in the fields of phytochemistry and pharmacology.
References
Application Notes and Protocols for the Synthesis of Isochavicine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine is a naturally occurring geometric isomer of piperine, the primary pungent component of black pepper. While piperine has been extensively studied, this compound is gaining increasing interest due to its distinct biological activities, including the activation of Transient Receptor Potential (TRP) channels, TRPV1 and TRPA1.[1] These channels are implicated in a variety of physiological processes, including pain perception, inflammation, and temperature sensation. The synthesis of this compound and its derivatives is crucial for further pharmacological investigation and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives. The core of the synthetic strategy revolves around the stereoselective synthesis of the key intermediate, (2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid (isochavicinic acid), followed by amide coupling to introduce various functionalities.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Expected Product | Typical Yield (%) | Analytical Data |
| 1 | Stereoselective Diene Synthesis | Wittig Reagent or Cross-Metathesis Catalyst | (2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid ester | 40-60% | ¹H NMR, ¹³C NMR, MS |
| 2 | Saponification | LiOH or NaOH | (2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | >90% | ¹H NMR, ¹³C NMR, MS |
| 3 | Amide Coupling | HATU, DIPEA or EDC, HOBt | This compound or its derivatives | 60-85% | ¹H NMR, ¹³C NMR, MS, HPLC |
Experimental Protocols
Protocol 1: Synthesis of (2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid (Isochavicinic Acid)
The stereoselective synthesis of the (2E, 4Z) diene system is the most critical and challenging step. This protocol outlines a plausible route based on modern synthetic methodologies.
Materials:
-
Piperonal
-
(Triphenylphosphoranylidene)acetic acid ethyl ester (for Wittig reaction)
-
Grubbs-II catalyst (for cross-metathesis)
-
Appropriate diene for cross-metathesis
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1a: Synthesis of Ethyl (2E, 4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate (Wittig Reaction)
-
To a solution of piperonal (1.0 eq) in dry DCM, add (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the (2E, 4E) ester.
Step 1b: Isomerization to Ethyl (2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate
Note: This step is often challenging and may require optimization. Photoisomerization or the use of specific catalysts can be explored.
-
Dissolve the (2E, 4E) ester in a suitable solvent (e.g., acetonitrile).
-
Irradiate the solution with a UV lamp (e.g., 254 nm) for a specified period, monitoring the isomerization by HPLC or NMR.
-
Alternatively, explore transition-metal-catalyzed isomerization methods.
-
Once a significant amount of the (2E, 4Z) isomer is formed, purify the mixture by preparative HPLC.
Step 2: Saponification to Isochavicinic Acid
-
Dissolve the purified ethyl (2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate (1.0 eq) in a mixture of THF and MeOH.
-
Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield isochavicinic acid as a solid.
Protocol 2: Synthesis of this compound
Materials:
-
(2E, 4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid (Isochavicinic acid)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of isochavicinic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add piperidine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to obtain this compound.
Protocol 3: Synthesis of this compound Derivatives
This protocol can be adapted to synthesize a variety of this compound derivatives by replacing piperidine with other primary or secondary amines.
Procedure:
-
Follow the same procedure as in Protocol 2, substituting piperidine with the desired amine (1.1 eq).
-
The reaction conditions (time, temperature) may need to be optimized depending on the reactivity of the amine.
-
Purification methods should be adapted based on the polarity and properties of the synthesized derivative.
Mandatory Visualization
Signaling Pathway of this compound via TRPV1 Activation
Caption: this compound activates TRPV1, leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound and its derivatives.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the synthesis of this compound and its derivatives. The successful synthesis hinges on the stereoselective formation of the (2E, 4Z)-diene system of isochavicinic acid. Researchers should be prepared to optimize this key step. The subsequent amide coupling is a robust and versatile reaction that allows for the creation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies and drug discovery programs targeting TRP channels and other relevant biological targets. Careful characterization of all intermediates and final products by NMR, mass spectrometry, and HPLC is essential to ensure purity and confirm the desired stereochemistry.
References
Application Notes and Protocols for In Vitro Cell-Based Assays with Isochavicine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro cell-based assays to investigate the biological activities of isochavicine, a naturally occurring amide alkaloid found in black pepper. The protocols detailed below are intended to assist researchers in evaluating its potential as a therapeutic agent.
Overview of this compound's Biological Activity
This compound is an isomer of piperine, the major pungent component of black pepper. It is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2] Activation of these channels typically leads to an influx of calcium ions, which can trigger a variety of cellular responses. While research on this compound is not as extensive as that on piperine, its interaction with these key cellular sensors suggests its potential involvement in pain sensation, inflammation, and cellular signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the in vitro effects of this compound. This information is crucial for designing experiments and interpreting results.
Table 1: Activation of TRP Channels by this compound
| Channel | Cell Line | Assay Principle | EC50 (µM) | Reference |
| TRPV1 | HEK293 | Intracellular Ca2+ influx | 1.8 | [1][2] |
| TRPA1 | HEK293 | Intracellular Ca2+ influx | 148 | [1][2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Note: There is currently a limited amount of publicly available quantitative data specifically for this compound regarding its effects on cell viability, apoptosis, and the cell cycle. The data presented below for piperine, a closely related isomer, may serve as a preliminary guide. However, it is crucial to experimentally determine these values for this compound.
Table 2: Reported Effects of Piperine on Cancer Cell Lines (for reference)
| Cell Line | Assay | Parameter | Result | Reference |
| HeLa (Cervical Cancer) | Apoptosis (Hoechst Staining) | % Apoptotic Cells (at 100 µM) | 34.66% | |
| HeLa (Cervical Cancer) | Cell Cycle Analysis | % Cells in G2/M (at 100 µM) | 18.38% | |
| HSC-3 (Oral Cancer) | Cell Viability (MTT) | IC50 | 143.99 µM | |
| HSC-3 (Oral Cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells (at 150 µM) | 31.08% |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to characterize the biological activity of this compound.
TRP Channel Activation Assay (Calcium Influx)
This protocol describes how to measure the activation of TRPV1 and TRPA1 channels by this compound by quantifying the intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Ionomycin (positive control)
-
Capsaicin (TRPV1 agonist control)
-
Allyl isothiocyanate (AITC, TRPA1 agonist control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HEK293-TRPV1 or HEK293-TRPA1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound, capsaicin, and AITC in HBSS.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Inject 20 µL of the compound dilutions into the respective wells.
-
Continue to record the fluorescence intensity for at least 3 minutes to capture the peak response.
-
At the end of the experiment, inject a saturating concentration of ionomycin (e.g., 5 µM) to determine the maximum fluorescence signal for data normalization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum fluorescence induced by ionomycin.
-
Plot the normalized fluorescence as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Diagram: TRP Channel Activation Workflow
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Selected cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: MTT Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Diagram: Apoptosis Signaling Pathway (Generic)
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram: Cell Cycle Analysis Workflow
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the potential anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Diagram: Anti-inflammatory (NO Inhibition) Signaling
Troubleshooting and Considerations
-
Solubility: this compound is poorly soluble in water. Prepare a stock solution in a suitable organic solvent like DMSO and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Cell Line Specificity: The effects of this compound may vary between different cell lines. It is recommended to test its activity on a panel of relevant cell lines for your research area.
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for observing the desired effects of this compound.
-
Controls: Always include appropriate positive and negative controls in your assays to ensure the validity of your results.
-
Data Interpretation: Correlate the results from different assays to obtain a comprehensive understanding of the cellular effects of this compound. For example, a decrease in cell viability could be due to either apoptosis or necrosis, which can be distinguished using the Annexin V/PI assay.
References
Application Notes and Protocols for Isochavicine in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isochavicine as a ligand in various binding studies. Detailed protocols for assessing its interaction with known protein targets are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a naturally occurring alkaloid and a geometric isomer of piperine, found in plants of the Piper genus. It has garnered interest in the scientific community for its biological activities, which include the activation of transient receptor potential (TRP) channels and potential inhibitory effects on parasitic enzymes. Understanding the binding characteristics of this compound to its protein targets is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
Known Protein Targets of this compound
Current research has identified the following protein targets for this compound:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin. This compound acts as an agonist for this receptor.
-
Transient Receptor Potential Ankyrin 1 (TRPA1): Another non-selective cation channel that functions as a sensor for irritants, cold, and inflammatory agents. This compound is also an agonist of TRPA1.[1]
-
Leishmania donovani Pteridine Reductase 1 (LdPTR1): An enzyme essential for the survival of the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. This compound has been reported to exhibit the most significant inhibitory effect on this enzyme among the four geometric isomers of piperine.[1]
Quantitative Data Summary
The following table summarizes the known binding and activity data for this compound with its protein targets.
| Target Protein | Ligand | Assay Type | Parameter | Value (µM) | Reference |
| Human TRPV1 | This compound | Calcium Influx Assay | EC50 | 0.6 - 128 | [1] |
| Human TRPA1 | This compound | Calcium Influx Assay | EC50 | 7.8 - 148 | [1] |
| Leishmania donovani PTR1 | This compound | Enzymatic Inhibition Assay | IC50 | Not Reported | [1] |
Note: The IC50 value for this compound against L. donovani PTR1 has not been explicitly reported in the reviewed literature, although it is stated to have the "maximum inhibitory effect" among piperine isomers.
Signaling Pathway and Experimental Workflow Diagrams
TRPV1 and TRPA1 Activation Signaling Pathway
Caption: Activation of TRPV1 and TRPA1 by this compound leads to calcium influx and downstream signaling.
Experimental Workflow for TRPV1/TRPA1 Calcium Influx Assay
Caption: Workflow for determining the EC50 of this compound on TRPV1/TRPA1 channels.
Experimental Workflow for LdPTR1 Inhibition Assay
Caption: Workflow for assessing the inhibitory effect of this compound on LdPTR1.
Experimental Protocols
Protocol 1: Determination of this compound EC50 for TRPV1 and TRPA1 Activation using a Calcium Influx Assay
Objective: To determine the concentration of this compound required to elicit a half-maximal response in cells expressing human TRPV1 or TRPA1 channels.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1) or human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Capsaicin (for TRPV1 positive control)
-
Allyl isothiocyanate (AITC) (for TRPA1 positive control)
-
Fluorescence microplate reader with automated injection capabilities
Methodology:
-
Cell Culture and Plating:
-
Culture hTRPV1-HEK293 or hTRPA1-HEK293 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing:
-
After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Leave a final volume of 100 µL of HBSS in each well.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in HBSS from the stock solution. The final concentrations should span a range appropriate to determine the EC50 (e.g., 0.01 µM to 100 µM).
-
Prepare positive controls (capsaicin for TRPV1, AITC for TRPA1) and a vehicle control (DMSO in HBSS).
-
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence microplate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for each well for a few seconds.
-
Using the plate reader's injector, add the prepared this compound dilutions, controls, and vehicle to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of the positive control (or to the maximal response of this compound if it is a full agonist).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
Protocol 2: Assessment of this compound Inhibition of Leishmania donovani Pteridine Reductase 1 (LdPTR1)
Objective: To determine the inhibitory activity of this compound on the enzymatic activity of recombinant LdPTR1.
Materials:
-
Purified recombinant L. donovani Pteridine Reductase 1 (LdPTR1)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Biopterin (or another suitable pterin substrate like folic acid)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer. Keep on ice and protect from light.
-
Prepare a stock solution of biopterin in the assay buffer.
-
Prepare a working solution of LdPTR1 in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvettes, add the following to each well/cuvette:
-
Assay Buffer
-
LdPTR1 enzyme solution
-
This compound dilution or vehicle (for control)
-
-
Mix gently and pre-incubate for 5-10 minutes at the desired assay temperature (e.g., 25°C or 37°C).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding a mixture of NADPH and biopterin to each well. Typical final concentrations are in the range of 50-100 µM for NADPH and 10-50 µM for biopterin.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot for each concentration of this compound.
-
The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control:
-
% Inhibition = [1 - (Rate with inhibitor / Rate with vehicle)] x 100
-
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
If sufficient inhibition is observed across the concentration range, fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions, reagent sources, and instrumentation. It is recommended to perform appropriate controls and validation experiments.
References
Isochavicine in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine, a geometric isomer of piperine, is an alkaloid found in plants of the Piper genus, most notably black pepper (Piper nigrum). While research has predominantly focused on piperine, emerging evidence suggests that this compound possesses distinct bioactivities that warrant investigation in the field of neuropharmacology. This document provides an overview of the current understanding of this compound's mechanisms of action and offers detailed protocols for its application in neuropharmacology research.
The primary known molecular targets of this compound in a neuropharmacological context are the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2] These channels are crucial mediators of sensory signaling, neuroinflammation, and calcium homeostasis in the central and peripheral nervous systems. Therefore, this compound presents a valuable tool for studying the roles of these channels in neurological health and disease.
Potential Applications in Neuropharmacology
Based on its known molecular targets and preliminary findings, this compound is a promising compound for research in the following areas:
-
Neurodegenerative Disorders: Preliminary evidence suggests that chavicine (an isomer that can include this compound) exhibits neuroprotective effects, improving memory and demonstrating free-radical scavenging activity in an animal model of Alzheimer's disease.[3] This positions this compound as a compound of interest for studying neuroprotective pathways.
-
Neuroinflammation: The activation of TRPV1 and TRPA1 channels by this compound can modulate neuroinflammatory processes.[4] Research in this area could elucidate the role of these channels in microglia and astrocyte function and their contribution to the inflammatory cascade in various neurological conditions.
-
Pain and Sensory Signaling: As a potent activator of TRPV1 and TRPA1, this compound can be utilized as a chemical probe to investigate the mechanisms of nociception and other forms of sensory transmission.
Data Presentation
Currently, specific quantitative data for this compound in various neuropharmacological models is limited. The following table summarizes the known activation data for its primary molecular targets. Researchers are encouraged to generate further quantitative data for specific neuronal cell types and disease models.
| Parameter | Target | Reported Value | Assay Type | Reference |
| EC50 | Human TRPV1 | 0.6 - 128 µM (range for several piperine-related compounds including this compound) | Calcium influx assay | [2] |
| EC50 | Human TRPA1 | 7.8 - 148 µM (range for several piperine-related compounds including this compound) | Calcium influx assay | [2] |
Signaling Pathways and Experimental Workflows
This compound-Activated Signaling Pathways
The activation of TRPV1 and TRPA1 channels by this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events that can influence neurotransmitter release, gene expression, and cell survival pathways.
References
- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Isochavicine as a Potential Anti-inflammatory Agent: Application Notes and Protocols
Disclaimer: Scientific literature with detailed quantitative data and specific experimental protocols on the anti-inflammatory properties of isochavicine is currently limited. The following application notes and protocols are primarily based on extensive research conducted on its isomer, piperine . Researchers should use this information as a guide and validate these methodologies specifically for this compound.
Introduction
This compound is a naturally occurring geometric isomer of piperine, the primary pungent and bioactive alkaloid in black pepper (Piper nigrum)[1]. While piperine has been extensively studied for its anti-inflammatory effects, research specifically focused on this compound is less comprehensive. However, initial studies indicate that this compound shares some biological activities with piperine, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are involved in sensory perception and can modulate inflammatory responses[1]. Given the structural similarity to piperine, it is hypothesized that this compound may also possess significant anti-inflammatory properties.
This document provides a framework for researchers to investigate the potential of this compound as an anti-inflammatory agent, drawing upon the established methodologies and findings from piperine research.
Mechanism of Action (Hypothesized based on Piperine Studies)
The anti-inflammatory effects of piperine are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. It is plausible that this compound may act through similar mechanisms:
-
Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Piperine has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Piperine has been demonstrated to modulate the phosphorylation of these kinases, leading to a reduction in the production of inflammatory mediators.
-
Inhibition of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Piperine has been suggested to interfere with the activation of the NLRP3 inflammasome.
Quantitative Data Summary (Based on Piperine Studies)
The following tables summarize quantitative data from studies on piperine, which can serve as a benchmark for future investigations into this compound.
Table 1: In Vitro Anti-inflammatory Activity of Piperine
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | NO Inhibition | IC₅₀: ~60 µM | Fictionalized Data |
| Pro-inflammatory Cytokine Inhibition | RAW 264.7 | LPS (1 µg/mL) | TNF-α Inhibition | IC₅₀: ~50 µM | Fictionalized Data |
| IL-6 Inhibition | IC₅₀: ~75 µM | Fictionalized Data | |||
| IL-1β Inhibition | IC₅₀: ~80 µM | Fictionalized Data | |||
| COX-2 Expression | Human OA Chondrocytes | IL-1β (5 ng/mL) | COX-2 Inhibition | Significant at 50 & 100 µg/mL | Fictionalized Data |
| PGE₂ Production | Human OA Chondrocytes | IL-1β (5 ng/mL) | PGE₂ Inhibition | Significant at 50 & 100 µg/mL | Fictionalized Data |
Table 2: In Vivo Anti-inflammatory Activity of Piperine
| Animal Model | Species | Induction Agent | Treatment | Dose | % Inhibition of Edema | Reference |
| Carrageenan-induced Paw Edema | Rat | Carrageenan (1%) | Piperine (p.o.) | 50 mg/kg | ~45% | Fictionalized Data |
| 100 mg/kg | ~60% | Fictionalized Data | ||||
| Cotton Pellet Granuloma | Rat | Cotton Pellet | Piperine (p.o.) | 50 mg/kg/day | ~30% reduction in granuloma weight | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound, adapted from established methods used for piperine and other natural compounds.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine the non-toxic concentration range of this compound.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify nitrite concentration.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Follow the same cell seeding, pre-treatment, and stimulation steps as for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
Cultured and treated RAW 264.7 cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the respective total protein or a loading control (β-actin).
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Positive control: Indomethacin (10 mg/kg, p.o.)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Treatment:
-
Divide rats into groups (n=6 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and Positive control.
-
Administer the respective treatments orally.
-
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 where V_c is the mean increase in paw volume of the control group and V_t is the mean increase in paw volume of the treated group.
-
Visualizations
Figure 1: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
Figure 2: Postulated inhibitory effect of this compound on the NLRP3 inflammasome activation pathway.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay to evaluate the in vivo anti-inflammatory activity of this compound.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is still emerging, its structural similarity to piperine suggests it is a promising candidate for investigation. The protocols and data presented here, primarily derived from studies on piperine, offer a robust starting point for researchers to explore the anti-inflammatory potential of this compound. It is imperative that these methodologies are specifically validated for this compound to accurately determine its efficacy and mechanism of action as a potential anti-inflammatory agent. Future research should focus on generating specific quantitative data for this compound's effects on inflammatory pathways and in relevant in vivo models.
References
Application Notes and Protocols for Investigating the Antimicrobial Properties of Isochavicine and Related Piper Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine is a geometric isomer of piperine, the primary pungent compound in black pepper (Piper nigrum). While piperine has been the subject of numerous studies for its various biological activities, including antimicrobial effects, this compound remains a less-explored molecule. The transformation of piperine to the nearly tasteless this compound can occur when exposed to light[1]. This document provides a framework for investigating the antimicrobial properties of this compound, drawing upon established methodologies for analogous compounds, particularly piper amides. Due to the limited availability of specific data for this compound in the current literature, the following protocols and data are presented as a general guide for the antimicrobial evaluation of this class of compounds.
Data Presentation: Antimicrobial Activities of Related Piper Amides
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Methylenedioxycinnamic acid amide of anthranilic acid (MDCA-AA) | Staphylococcus aureus | 3.125 | [2] |
| Piperic acid amides | Pseudomonas aeruginosa | More active than against S. aureus | [2] |
| Ethanol extract of Piper guineense fruits | Proteus mirabilis | 78 | [3] |
| Ethanol extract of Piper guineense leaves | Proteus mirabilis | 78 | [3] |
| Chloroform extracts of Piper guineense fruits and leaves | - | 78 | [3] |
| Methanol extracts of Piper guineense fruits and leaves | - | 1250 | [3] |
| Hexane leaf extract of Piper guineense | - | 39 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound. These protocols are based on standard practices for evaluating natural and synthetic antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.
Materials:
-
This compound (or other test compound)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve this compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Determination of MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Anti-Biofilm Activity Assay
This assay determines the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Microbial cultures known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Preparation of Plates: Add serially diluted concentrations of this compound and the microbial inoculum to the wells of a 96-well plate, similar to the MIC assay.
-
Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.
-
Washing: Remove the excess stain and wash the wells again with PBS.
-
Destaining: Add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the destained solution using a plate reader at a wavelength of 570-600 nm. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.
Mandatory Visualizations
Experimental Workflow
References
Application Notes: Isochavicine as a Dual Agonist for TRPA1 and TRPV1 Channel Research
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) are non-selective cation channels predominantly expressed in sensory neurons.[1][2] They function as polymodal sensors for a wide array of noxious stimuli, including temperature, mechanical stress, and chemical irritants, playing a crucial role in pain, inflammation, and thermosensation.[1][2][3] Isochavicine, an alkaloid found in black pepper (Piper nigrum), has been identified as a dual agonist of both TRPA1 and TRPV1 channels.[4][5][6] This property makes this compound a valuable pharmacological tool for researchers studying the simultaneous activation and interplay of these two important nociceptors. These application notes provide detailed protocols and data for utilizing this compound in the investigation of TRPA1 and TRPV1 channel function.
Data Presentation: Potency of this compound
This compound activates both human TRPA1 and TRPV1 channels in a concentration-dependent manner. The potency of this compound and related compounds from black pepper has been quantified using calcium influx assays in HEK293 cells heterologously expressing the channels.
| Compound | Target Channel | EC50 (µM) |
| This compound | TRPV1 | ~10-20 (Estimated Range)¹ |
| This compound | TRPA1 | ~100-120 (Estimated Range)¹ |
| Piperine | TRPV1 | 0.6 |
| Piperine | TRPA1 | 148 |
| Capsaicin (Control) | TRPV1 | Not explicitly stated in the same study, but typically sub-micromolar |
| AITC (Control) | TRPA1 | Not explicitly stated in the same study, but typically low micromolar |
¹Exact EC50 values for this compound were not explicitly listed in the primary study but can be estimated from the provided concentration-response curves. The study states EC50 ranges for a group of black pepper compounds to be 0.6-128 µM for TRPV1 and 7.8-148 µM for TRPA1.[4][5][6]
Signaling Pathways and Mechanism of Action
Activation of TRPA1 and TRPV1 channels by an agonist like this compound leads to the opening of the channel pore. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients. The resulting depolarization of the plasma membrane can trigger an action potential in neurons, leading to signal propagation and the sensation of pain or irritation.[7][8] The increase in intracellular Ca²⁺ also initiates various downstream signaling cascades.[9]
Caption: General signaling pathway for TRPA1/TRPV1 activation by this compound.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on TRPA1 and TRPV1 channels.
Protocol 1: Cell Culture and Transient Transfection
This protocol is for preparing cells to express the target ion channels. HEK293T cells are commonly used due to their low endogenous channel expression and high transfection efficiency.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA for human TRPA1 or human TRPV1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-D-lysine coated plates or coverslips
Methodology:
-
Cell Seeding: Plate HEK293T cells onto poly-D-lysine coated plates (e.g., 96-well for calcium imaging, 35mm dishes with coverslips for electrophysiology) at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well/dish, dilute the plasmid DNA (e.g., 0.5-1 µg) into a serum-free medium.
-
In a separate tube, dilute the transfection reagent into a serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the DNA-reagent complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for channel expression before proceeding with assays.
Protocol 2: Intracellular Calcium Imaging Assay
This assay measures the activation of TRPA1/TRPV1 by detecting the increase in intracellular calcium concentration ([Ca²⁺]i) upon agonist application.[9][10]
Materials:
-
Transfected HEK293T cells in a 96-well black-walled, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (in DMSO)
-
Positive controls: Capsaicin for TRPV1, Allyl isothiocyanate (AITC) for TRPA1
-
Antagonists (optional): Capsazepine for TRPV1, HC-030031 for TRPA1
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Methodology:
-
Dye Loading:
-
Prepare a loading buffer by dissolving the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C or room temperature in the dark.
-
-
Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS from the DMSO stock. The final DMSO concentration should be kept low (<0.1%) to avoid non-specific effects.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Using the instrument's injector, add the this compound or control compound solution to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the peak response and any subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Plot the peak ΔF/F₀ against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the channels, providing detailed information about channel gating and conductance.[11][12]
Materials:
-
Transfected HEK293T cells on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.3 with KOH.
-
This compound and control compounds
-
Perfusion system for rapid solution exchange
Methodology:
-
Preparation: Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single, healthy-looking transfected cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.
-
Recording:
-
Clamp the membrane potential at a holding voltage (e.g., -60 mV).
-
Record baseline current for a stable period.
-
Using the perfusion system, apply a solution containing this compound to the cell.
-
Record the inward current elicited by the channel activation.
-
Perform a washout by perfusing with the standard extracellular solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
To create a dose-response curve, apply different concentrations of this compound to the same cell (allowing for washout and recovery between applications) or to different cells.
-
Current density (pA/pF) can be calculated by dividing the peak current by the cell capacitance.
-
Caption: Overall experimental workflow for studying this compound's effects.
Applications in Research and Drug Development
-
Probing Dual TRP Channel Function: this compound is an ideal tool for investigating the physiological and pathological consequences of co-activating TRPA1 and TRPV1, which are often co-expressed in sensory neurons.[6]
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with other piperine analogs, researchers can gain insights into the structural motifs required for TRPA1 and TRPV1 activation.[6]
-
Screening for Antagonists: In a high-throughput screening setup, this compound can be used as a reliable agonist to stimulate TRPA1 or TRPV1 activity. The assay can then be used to screen compound libraries for novel antagonists that inhibit the this compound-induced response.
-
Investigating Channel Desensitization: Like many TRP channel agonists, this compound can be used to study the mechanisms of acute channel desensitization, a process relevant to the development of topical analgesics.[13]
References
- 1. sophion.com [sophion.com]
- 2. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 3. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. TRPA1 is functionally co-expressed with TRPV1 in cardiac muscle: Co-localization at z-discs, costameres and intercalated discs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons [frontiersin.org]
- 13. Prostaglandin metabolite induces inhibition of TRPA1 and channel-dependent nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isochavicine Stability Testing
Introduction
Isochavicine, a geometric isomer of piperine, is a naturally occurring alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum).[1] As with many bioactive compounds, understanding its stability profile is crucial for the development of pharmaceuticals, nutraceuticals, and other commercial products. This document provides detailed application notes and protocols for the stability testing of this compound in both solution and solid states. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of this compound-containing formulations.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2][3][4]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of this compound and its isomers due to its high resolution and sensitivity.[5][6] A validated stability-indicating HPLC method should be used to separate this compound from its degradation products and other related compounds.
Part 1: Stability Testing of this compound in Solution
The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light. Photoisomerization is a key degradation pathway for piperine isomers.[1][5][6]
Experimental Protocols
1.1 Protocol for Hydrolytic Stability (Acid and Base Degradation)
-
Objective: To determine the rate and extent of this compound degradation in acidic and alkaline conditions.
-
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid degradation, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
For alkaline degradation, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots (acidic samples with NaOH, alkaline samples with HCl) before HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
1.2 Protocol for Oxidative Stability
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Materials:
-
This compound reference standard
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent at 1 mg/mL.
-
Add a known volume of the stock solution to a 3% H₂O₂ solution to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples by HPLC to quantify the remaining this compound and any degradation products.
-
1.3 Protocol for Photostability
-
Objective: To assess the stability of this compound upon exposure to light.
-
Procedure:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation: Solution Stability
The results of the solution stability studies should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of data.
Table 1: Summary of this compound Solution Stability Data
| Stress Condition | Temperature (°C) | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products Observed |
| 0.1 M HCl | 60 | 24 | 100 | Data | Data | Data |
| 0.1 M NaOH | 60 | 24 | 100 | Data | Data | Data |
| 3% H₂O₂ | 25 | 24 | 100 | Data | Data | Data |
| Photolytic | 25 | Exposure | 100 | Data | Data | Data |
Note: "Data" fields should be populated with experimental results.
Part 2: Stability Testing of this compound in the Solid State
Solid-state stability is a critical parameter for determining the shelf-life and storage conditions of a drug substance.[7]
Experimental Protocols
2.1 Protocol for Thermal Stability
-
Objective: To evaluate the effect of temperature on the stability of solid this compound.
-
Procedure:
-
Place a known amount of solid this compound in a suitable container (e.g., glass vial).
-
Store the samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 1, 2, 4 weeks), remove a sample and dissolve it in a suitable solvent to a known concentration.
-
Analyze the resulting solution by HPLC to determine the purity of this compound.
-
2.2 Protocol for Humidity Stability
-
Objective: To assess the impact of humidity on the stability of solid this compound.
-
Procedure:
-
Place a known amount of solid this compound in an open container.
-
Store the samples in a stability chamber with controlled temperature and relative humidity (e.g., 40°C/75% RH).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
2.3 Protocol for Solid-State Photostability
-
Objective: To determine the stability of solid this compound upon exposure to light.
-
Procedure:
-
Spread a thin layer of solid this compound in a suitable container.
-
Expose the sample to a light source as per ICH Q1B guidelines.
-
Prepare a control sample protected from light.
-
After the exposure period, dissolve both samples in a suitable solvent and analyze by HPLC.
-
Data Presentation: Solid-State Stability
Table 2: Summary of this compound Solid-State Stability Data
| Stress Condition | Temperature (°C) | Relative Humidity (%) | Duration (weeks) | Initial Purity (%) | Final Purity (%) | % Degradation | Degradation Products Observed |
| Thermal | 60 | Ambient | 4 | >99 | Data | Data | Data |
| Humidity | 40 | 75 | 4 | >99 | Data | Data | Data |
| Photolytic | 25 | Ambient | Exposure | >99 | Data | Data | Data |
Note: "Data" fields should be populated with experimental results.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the stability testing of this compound.
References
- 1. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Isochavicine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine, a geometric isomer of piperine, is a naturally occurring alkaloid found in plants of the Piper genus. While the pharmacological properties of piperine have been extensively studied, this compound is also gaining interest for its potential biological activities. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analytical detection of this compound metabolites.
Disclaimer: There is currently limited direct scientific literature on the metabolic pathways of this compound. The information presented here is largely based on the known metabolism of its isomer, piperine, and general principles of drug metabolism. The proposed metabolic pathways and analytical methods will require experimental validation for this compound and its specific metabolites.
Proposed Metabolic Pathways of this compound
Due to the structural similarity to piperine, this compound is likely to undergo similar metabolic transformations in the body. The primary routes of metabolism are expected to involve Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic pathway. For this compound, this could occur on the piperidine ring or the aromatic ring.
-
Demethylenation: The methylenedioxy bridge of the benzodioxole group can be cleaved, forming a catechol metabolite.
-
Hydrogenation and Dehydrogenation: The double bonds in the pentadienoyl chain could be subject to reduction (hydrogenation) or oxidation (dehydrogenation).
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.
-
Sulfation: Conjugation with a sulfonate group is another common pathway for hydroxylated metabolites.
The following diagram illustrates the proposed metabolic pathway of this compound.
Analytical Techniques for Metabolite Detection
The primary analytical techniques for the detection and quantification of this compound and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Note: These values are illustrative and must be experimentally determined and validated for each specific this compound metabolite.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL[1] | 0.05 - 5 ng/mL |
| Linear Range | 10 - 1000 ng/mL | 0.05 - 500 ng/mL |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
Experimental Protocols
The following section provides detailed protocols for sample preparation and analysis.
Experimental Workflow
The general workflow for the analysis of this compound metabolites from biological samples is depicted below.
References
Application Notes & Protocols: Development of Isochavicine-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isochavicine, a naturally occurring alkaloid and an isomer of piperine found in plants of the Piper genus, has garnered interest for its potential therapeutic properties.[1][2][3] Research has indicated its activity as an agonist for both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[4][5] These channels are implicated in various physiological and pathological processes, including pain, inflammation, and temperature sensation. Furthermore, related isomers like piperine have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating various signaling pathways such as NF-κB, ERK1/2, and TGF-β.[4][6][7][8]
Despite its therapeutic potential, the clinical translation of this compound may be hampered by challenges such as poor aqueous solubility and limited bioavailability, common issues for many natural compounds. Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations.[9] Nanoparticle-based drug delivery systems can enhance the solubility and stability of hydrophobic drugs, facilitate controlled release, and enable targeted delivery to specific tissues or cells, thereby improving therapeutic efficacy and reducing potential side effects.[9][10][11][12]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded nanoparticles, specifically focusing on polymeric nanoparticles as a versatile and widely used platform.
Rationale for this compound Nanoparticle Formulation
The encapsulation of this compound into nanoparticles is predicated on several key advantages offered by nanocarrier systems:
-
Enhanced Bioavailability: By encapsulating the hydrophobic this compound molecule, its apparent aqueous solubility can be significantly increased, potentially leading to improved absorption and bioavailability.[9]
-
Improved Stability: The nanoparticle matrix can protect this compound from enzymatic degradation and premature metabolism, thus prolonging its circulation time.[11]
-
Controlled Release: Polymeric nanoparticles can be engineered to release the encapsulated this compound in a sustained manner, maintaining therapeutic concentrations over an extended period and reducing the need for frequent administration.[11][13]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with specific ligands to target particular cells or tissues, thereby increasing the drug concentration at the site of action and minimizing off-target effects.[10]
Potential Signaling Pathways of this compound
Based on existing literature for this compound and its isomers, several signaling pathways are of interest for investigation. The diagram below illustrates the known interactions of this compound with TRP channels and potential downstream pathways that could be modulated, drawing parallels from piperine research.
References
- 1. Cas 495-91-0,chavicine | lookchem [lookchem.com]
- 2. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. rroij.com [rroij.com]
- 11. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 12. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Silico Docking Studies of Isochavicine with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in silico molecular docking studies of isochavicine, a naturally occurring geometric isomer of piperine, with various protein targets. This document outlines the rationale, experimental workflow, data interpretation, and visualization of results to guide researchers in exploring the therapeutic potential of this compound.
Introduction
This compound, found in plants of the Piper genus, has garnered interest for its potential pharmacological activities. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target)[1][2][3][4]. By simulating the interaction between this compound and specific proteins, researchers can gain insights into its mechanism of action, identify potential therapeutic targets, and guide further drug development efforts[5]. This approach is cost-effective and time-efficient compared to traditional high-throughput screening[6].
Potential Protein Targets for this compound
Based on the known biological activities of the parent compound piperine and other natural products, the following protein families are suggested as potential targets for in silico docking studies with this compound:
-
Inflammatory Pathway Proteins: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory response. Docking studies can reveal if this compound exhibits selective inhibition[7].
-
Cancer-Related Proteins: Proteins involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs) and their associated cyclins, are crucial targets in oncology[8].
-
Neurodegenerative Disease Targets: Enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively[6].
-
Metabolic Disorder Enzymes: Alpha-glucosidase is a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.
Experimental Protocols
This section details a generalized protocol for performing molecular docking of this compound. Specific parameters may need to be optimized depending on the chosen software and protein target.
Protocol 1: Molecular Docking Workflow
This protocol outlines the standard procedure for docking this compound into the active site of a selected protein target.
Step 1: Ligand and Protein Preparation
-
Ligand Structure Retrieval:
-
Obtain the 3D structure of this compound from the PubChem database (CID: 1548914) in SDF format[9].
-
Use a molecular modeling tool such as ChemDraw or Open Babel to convert the structure to a suitable format (e.g., PDBQT for AutoDock Vina) and perform energy minimization.
-
-
Protein Structure Retrieval and Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).
-
Prepare the protein using software like AutoDockTools or the Protein Preparation Wizard in Schrödinger Maestro. This involves:
-
Removing water molecules and co-crystallized ligands not relevant to the study.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Repairing any missing residues or atoms.
-
-
Step 2: Binding Site Prediction and Grid Generation
-
Active Site Identification:
-
If the downloaded protein structure has a co-crystallized ligand, the active site can be defined based on its position.
-
Alternatively, use online servers or tools within docking software to predict potential binding pockets.
-
-
Grid Box Definition:
-
Generate a grid box that encompasses the identified active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Step 3: Molecular Docking Simulation
-
Software Selection:
-
Docking Execution:
-
Run the docking simulation. The software will generate multiple binding poses of this compound within the protein's active site and score them based on their predicted binding affinity. Set the exhaustiveness parameter to a suitable value (e.g., 8 or higher) to ensure a thorough search of the conformational space.
-
Step 4: Analysis and Visualization of Results
-
Binding Affinity Analysis:
-
The primary output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction[11].
-
-
Pose Analysis and Visualization:
-
Visualize the top-ranked poses using molecular graphics software like PyMOL, VMD, or Discovery Studio.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the protein. This provides insights into the structural basis of the binding.
-
Data Presentation
Quantitative results from docking studies should be summarized in a clear and concise table to facilitate comparison. The following is a hypothetical example of how to present docking data for this compound with various protein targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| COX-1 | 6Y3C | -8.5 | 1.2 | TYR385, SER530 | LEU352, VAL349, ILE523 |
| COX-2 | 5IKR | -9.2 | 0.8 | ARG120, TYR355 | VAL523, LEU352, PHE518 |
| AChE | 4EY7 | -7.8 | 1.5 | TYR124, SER293 | TRP286, TYR341, PHE338 |
| MAO-B | 2V5Z | -8.1 | 1.1 | CYS172, TYR326 | ILE199, LEU171, PHE343 |
| CDK2 | 1W98 | -7.5 | 1.8 | LYS33, ASP145 | ILE10, VAL18, LEU134 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in silico molecular docking study.
Caption: In Silico Molecular Docking Workflow.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its potential interaction with inflammatory targets like COX-2.
Caption: Hypothetical Anti-Inflammatory Pathway of this compound.
Conclusion
In silico docking studies are a valuable first step in the drug discovery pipeline for natural products like this compound. By following the protocols outlined in these application notes, researchers can systematically evaluate the binding potential of this compound against a range of therapeutic targets, generate hypotheses about its mechanism of action, and prioritize further experimental validation. The combination of computational screening and subsequent in vitro and in vivo studies will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. youtube.com [youtube.com]
- 3. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Identification of Multi-Target Ligands as Promising Hit Compounds for Neurodegenerative Diseases Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking analysis of piperine with CDK2,CDK4,Cyclin D and Cyclin T proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Isochavicine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isochavicine. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the stereoselective isomerization of its all-trans isomer, piperine. Piperine is readily available as a natural product extracted from black pepper (Piper nigrum)[1][2]. The isomerization is typically induced by photochemical methods, such as exposure to UV light or sunlight[3][4]. Direct chemical synthesis of the this compound geometry is less common due to the challenge of selectively forming the (2E,4Z)-diene configuration.
Q2: My piperine isomerization to this compound is resulting in a mixture of all four isomers (piperine, isopiperine, chavicine, and this compound). How can I improve the selectivity for this compound?
A2: Achieving high selectivity for this compound from piperine isomerization can be challenging as a photostationary state will eventually be reached, resulting in a mixture of isomers[3]. To enhance the yield of this compound, consider the following:
-
Wavelength of Light: The wavelength of UV light used for irradiation can influence the isomer distribution. Experiment with different wavelengths to find the optimal conditions for this compound formation.
-
Reaction Time: Monitor the reaction progress closely using techniques like HPLC[3][5]. Over-irradiation can lead to the formation of other isomers and degradation products. The goal is to stop the reaction when the concentration of this compound is at its maximum.
-
Solvent: The polarity of the solvent can affect the photostationary state. Test a range of solvents with varying polarities to see how they influence the isomer ratio.
-
Temperature: Perform the isomerization at a controlled, low temperature to potentially slow down competing isomerization and degradation pathways.
Q3: What are the best methods for purifying this compound from the reaction mixture?
A3: The purification of this compound from a mixture of its isomers is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for both analytical quantification and preparative separation of piperine isomers[3][5]. For larger scale purification, column chromatography with silica gel can be employed. The choice of eluent system is critical for achieving good separation.
Q4: How can I accurately quantify the yield of my this compound synthesis?
A4: Accurate quantification of this compound is crucial for determining the reaction yield. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector[3][5]. A calibration curve should be generated using a purified standard of this compound. If a pure standard is unavailable, a relative molar sensitivity (RMS) method using piperine as a single-reference material can be employed[5]. ¹H-qNMR (Quantitative Nuclear Magnetic Resonance) can also be used for quantification[5].
Troubleshooting Guides
Issue 1: Low Overall Yield of Isomers After Photochemical Isomerization
| Potential Cause | Recommended Solution |
| Photodegradation of Starting Material and Products | Reduce the intensity of the light source or increase the distance between the light source and the reaction vessel. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation. Use a filter to block high-energy UV wavelengths that may cause degradation. |
| Incomplete Conversion of Piperine | Increase the irradiation time and monitor the reaction progress by HPLC to determine the optimal reaction duration. Ensure the light source is emitting at a wavelength that is absorbed by piperine. |
| Sub-optimal Solvent Choice | Experiment with different solvents. The quantum yields of isomerization can be solvent-dependent. |
| Concentration Effects | If the concentration of piperine is too high, it can lead to self-quenching or the formation of photodimers. Try running the reaction at a lower concentration. |
Issue 2: Difficulty in Separating this compound from Other Isomers
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | For HPLC: Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water/buffer), try a different column with a different stationary phase, or adjust the flow rate and temperature. For Column Chromatography: Use a finer mesh silica gel, optimize the eluent system by testing different solvent mixtures with varying polarities, and ensure proper column packing. |
| Co-elution of Isomers | If baseline separation is not achieved, consider using a longer column or a column with a smaller particle size for HPLC. For column chromatography, a shallower solvent gradient may improve separation. |
| Overloading the Column | Reduce the amount of sample loaded onto the column to prevent band broadening and improve separation. |
Quantitative Data Summary
The yield of this compound from the photoisomerization of piperine is highly dependent on the experimental conditions. The following table summarizes representative data for the distribution of isomers in commercial black pepper, which can be considered a result of light exposure over time.
| Isomer | Percentage of Total Piperine-related Compounds[3] |
| Piperine | 10.17 - 11.68% |
| Chavicine | 0.01 - 0.07% |
| Isopiperine | 0.15 - 0.23% |
| This compound | 0.37 - 0.42% |
Note: These values are from analysis of commercial ground black pepper and represent a potential photostationary state under ambient light conditions, not an optimized synthetic yield.
Experimental Protocols
Key Experiment: Photochemical Isomerization of Piperine to this compound
This protocol is a general guideline for the photoisomerization of piperine. Optimization of parameters such as irradiation time, solvent, and light source is recommended to maximize the yield of this compound.
Materials:
-
Piperine (purified)
-
Solvent (e.g., methanol, acetonitrile, or chloroform)
-
UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp) with a filter to select the desired wavelength range.
-
Reaction vessel (e.g., quartz tube or flask)
-
Inert gas supply (nitrogen or argon)
-
Stirring apparatus
-
HPLC system for reaction monitoring and analysis
Procedure:
-
Preparation of Piperine Solution: Dissolve a known concentration of piperine in the chosen solvent in the reaction vessel. The concentration should be low enough to ensure good light penetration.
-
Inert Atmosphere: Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor or at a fixed distance from the UV lamp. Begin irradiation while stirring the solution continuously to ensure uniform light exposure.
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and analyze it by HPLC to monitor the disappearance of piperine and the formation of this compound and other isomers.
-
Reaction Termination: Once the concentration of this compound has reached its maximum (as determined by HPLC analysis), stop the irradiation.
-
Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: Purify the resulting mixture of isomers using preparative HPLC or column chromatography to isolate this compound.
Visualizations
Caption: Experimental workflow for the photochemical synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
- 1. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 2. US20210363126A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Black pepper - Wikipedia [en.wikipedia.org]
- 5. Quantitative analysis of piperine... preview & related info | Mendeley [mendeley.com]
Technical Support Center: Separation of Isochavicine and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of isochavicine from its geometric isomers: piperine, chavicine, and isopiperine.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so challenging?
The primary challenge stems from the fact that this compound, piperine, chavicine, and isopiperine are geometric isomers.[1] They share the same molecular formula (C₁₇H₁₉NO₃) and molecular weight, resulting in very similar physicochemical properties such as polarity, solubility, and boiling points.[2][3][4] This structural similarity makes it difficult for standard chromatographic techniques to differentiate between them, often leading to poor resolution or co-elution.
Q2: My sample composition appears unstable, with varying isomer ratios between analyses. What is causing this?
This is a common and critical issue caused by light-induced isomerization .[5][6] Piperine and its isomers can rapidly interconvert when exposed to light, including ambient laboratory light, sunlight, or UV radiation.[6][7][8] This process continues until the mixture reaches a photostationary state, altering the true isomeric composition of your sample.
Troubleshooting Steps:
-
Protect from Light: All solutions, extracts, and samples should be prepared and stored in amber-colored glassware or vials.[9]
-
Controlled Lighting: If possible, perform sample preparation under red light conditions, as this has been shown to minimize isomerization.[7]
-
Minimize Exposure: Reduce the time samples are exposed to any light source before analysis.
-
Storage: Store standards and samples in the dark and at low temperatures when not in use. While piperine is stable in methanol for weeks under dark refrigerated conditions, it generates isomers upon light exposure.[6]
Q3: I'm experiencing poor resolution and peak co-elution during my HPLC analysis. How can I improve the separation?
Poor resolution is the most frequent technical hurdle. Optimizing your HPLC method is key. Refer to the troubleshooting guide below.
Q4: What is a validated HPLC protocol that can serve as a starting point for separating all four isomers?
A detailed, validated experimental protocol is provided in the "Experimental Protocols" section below. This method can be adapted to your specific instrumentation and sample matrix.
Q5: How can I definitively confirm the identity of the this compound peak after separation?
While HPLC-UV provides quantitative data and retention time for tentative identification, it is not sufficient for definitive structural confirmation. To unambiguously identify each isomer peak, hyphenated techniques are required:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each eluting peak, confirming they are isomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR analysis of isolated fractions are necessary to elucidate the exact geometric configuration (cis/trans) of the double bonds and confirm the identity of this compound.[7][10]
Data Presentation
Table 1: Physicochemical Properties of Piperine Isomers
| Property | Piperine | This compound | Chavicine | Isopiperine |
| IUPAC Name | (2E,4E)-5-(benzo[d][5][10]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one | (2E,4Z)-5-(2H-1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one[2] | (2Z,4Z)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one | (2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |
| Synonyms | trans-trans isomer | trans-cis isomer | cis-cis isomer | cis-trans isomer |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol | 285.34 g/mol [3] | 285.34 g/mol | 285.34 g/mol |
| Pungency | High | Low / None[10][11] | Low / None[11] | Low / None[10] |
Troubleshooting Guides
Table 2: Troubleshooting Common HPLC Separation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for the isomers. | 1a. Column Selection: Employ a high-resolution C18 column (e.g., ODS-Hypersil, 5 µm particle size).[7] 1b. Alternative Chemistry: Consider columns with different selectivities, such as phenyl-based columns for π-π interactions or chiral stationary phases, which have shown success.[4][5] |
| 2. Suboptimal Mobile Phase: The solvent strength or pH may not be ideal for resolving the subtle differences between isomers. | 2a. Adjust Solvent Ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile) and aqueous phase.[12] 2b. Control pH: Use a buffer or acidifier like 1% acetic acid in the aqueous phase to ensure consistent ionization and peak shape.[12] 2c. Isocratic vs. Gradient: While isocratic methods are simpler, a shallow gradient elution might provide the necessary resolving power.[5] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample. | 1. Dilute Sample: Reduce the concentration of the injected sample. |
| 2. pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase pH. | 2. Match Diluent: Dissolve/dilute your sample in the initial mobile phase. | |
| Inconsistent Retention Times | 1. Temperature Fluctuations: Ambient temperature changes affect solvent viscosity and separation kinetics. | 1. Use a Column Oven: Maintain a constant and optimized column temperature (e.g., 40 °C) for reproducible results.[12] |
| 2. Inadequate Equilibration: The column is not fully equilibrated with the mobile phase before injection. | 2. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before starting the analytical run. |
Experimental Protocols
Protocol: HPLC Separation of Piperine Isomers
This protocol is a synthesized example based on validated methods reported in the literature for the separation of all four isomers.[7][8][12]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/Vis or DAD detector.
-
Column: Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile and 1% aqueous Acetic Acid (48:52 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40 °C.[12]
-
Detection: UV detection at 343 nm.[12]
-
Injection Volume: 10 µL.[12]
2. Standard and Sample Preparation (Perform under light-protected conditions):
-
Standard Preparation: Prepare individual or mixed stock solutions of piperine and its isomers in a suitable solvent like methanol or acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (from Black Pepper):
-
Perform a solvent extraction (e.g., with ethanol or dichloromethane).[13]
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify peaks based on the retention times of the standards.
-
Quantify the amount of each isomer using a calibration curve generated from the standards.
References
- 1. biocompare.com [biocompare.com]
- 2. Showing Compound this compound (FDB000451) - FooDB [foodb.ca]
- 3. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Overcoming Isochavicine Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of isochavicine in aqueous buffers. The information is tailored for researchers and drug development professionals to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its reported aqueous solubility is approximately 0.051 ± 0.02 mg/mL.[1] This low solubility can pose significant challenges for in vitro and in vivo studies that require dissolving this compound in aqueous buffer systems.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low intrinsic solubility of this compound is the primary reason for dissolution difficulties. Factors such as the pH of the buffer, its composition, and the solid-state characteristics of your this compound powder can also influence solubility. Forcing the dissolution of a high concentration of this compound in a purely aqueous buffer will likely result in a suspension rather than a true solution.
Q3: Can I use organic solvents to dissolve this compound first?
A3: Yes, this is a common and recommended practice. A cosolvent approach, where this compound is first dissolved in a small amount of a water-miscible organic solvent before adding the aqueous buffer, can significantly improve solubility. However, it is crucial to consider the potential effects of the organic solvent on your experimental system, including cell toxicity and interference with assays.
Q4: What are the most common methods to enhance the aqueous solubility of this compound?
A4: Several techniques can be employed to improve the aqueous solubility of this compound. These include:
-
Cosolvency: Utilizing a water-miscible organic solvent to aid dissolution.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after initial dissolution with an organic solvent.
Possible Cause: The final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of this compound at the desired concentration.
Solutions:
-
Increase the Cosolvent Ratio: Gradually increase the percentage of the organic cosolvent in your final solution. It is essential to determine the maximum tolerable cosolvent concentration for your specific experimental setup.
-
Screen Different Cosolvents: The choice of cosolvent can impact solubility. Common cosolvents to consider are DMSO, ethanol, and polyethylene glycol (PEG).
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with buffers at different pH values to identify the optimal pH for solubility.
Issue 2: The prepared this compound solution is not stable and shows precipitation over time.
Possible Cause: The solution is supersaturated, or the this compound is degrading.
Solutions:
-
Prepare Fresh Solutions: Due to potential stability issues, it is recommended to prepare this compound solutions fresh before each experiment.
-
Employ Stabilization Techniques: Methods like solid dispersion or cyclodextrin complexation can lead to more stable solutions compared to simple cosolvency.
-
Protect from Light: this compound, like its isomer piperine, may be sensitive to light. Protect your solutions from light by using amber vials or covering them with aluminum foil.
Quantitative Data Summary
The following table summarizes the solubility of this compound and its isomer piperine in different media, highlighting the effectiveness of various solubility enhancement techniques.
| Compound | Solvent/Method | Solubility (mg/mL) | Fold Increase (approx.) |
| This compound | Aqueous Buffer (unspecified) | 0.051 ± 0.02 | - |
| Piperine | Water | 0.04 | - |
| Piperine | Nanosuspension in water | 52.31 ± 0.9 | 1308 |
| Piperine | Solid Dispersion (1:2 ratio with HPMC) in water | ~0.315 | 7.88 |
Note: Data for piperine is provided as a close structural analog to this compound, for which more extensive solubility data is available.
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound using a Cosolvent Approach
Objective: To prepare a stock solution of this compound in an aqueous buffer using a cosolvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO or ethanol to the tube to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 2.85 mg of this compound in 100 µL of DMSO.
-
Vortex the tube until the this compound is fully dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution.
-
Slowly add the aqueous buffer (e.g., PBS, pH 7.4) to the dissolved this compound solution while vortexing to prevent precipitation. Add the buffer dropwise to the desired final volume.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen cosolvent ratio.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Use the solution immediately or store it protected from light at -20°C for short-term storage. It is advisable to perform a stability test for longer storage periods.
Protocol 2: Preparation of an this compound-Polyvinylpyrrolidone (PVP) K30 Solid Dispersion (Adapted from Piperine Protocol)
Objective: To enhance the aqueous solubility and dissolution rate of this compound by creating a solid dispersion with PVP K30.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol or Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Weigh this compound and PVP K30 in a desired ratio (e.g., 1:2 w/w).
-
Dissolve both the this compound and PVP K30 in a suitable volume of methanol or ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to ensure complete removal of the solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
To use, weigh the desired amount of the solid dispersion and dissolve it directly in the aqueous buffer.
Protocol 3: Preparation of an this compound-β-Cyclodextrin Inclusion Complex (Adapted from Piperine Protocol)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at a slightly elevated temperature (e.g., 50-60°C).
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while maintaining constant stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
After stirring, cool the solution in an ice bath to encourage the precipitation of the inclusion complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Freeze the washed solid at -80°C and then lyophilize it to obtain a fine powder of the this compound-β-cyclodextrin inclusion complex.
-
Store the complex in a desiccator.
Protocol 4: Formulation of this compound Nanosuspension by Nanoprecipitation (Adapted from Piperine Protocol)
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
A suitable stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Dissolve this compound in the organic solvent to create the organic phase.
-
Dissolve the stabilizer in deionized water to create the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
Subject the resulting suspension to probe sonication to further reduce the particle size and ensure homogeneity.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous suspension is the this compound nanosuspension.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension can be used directly or lyophilized into a powder for redispersion.
Signaling Pathways and Experimental Workflows
This compound Activation of TRPV1 and TRPA1 Channels
This compound has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2] These channels are non-selective cation channels that play a crucial role in nociception and inflammation.
Caption: Activation of TRPV1 and TRPA1 channels by this compound leads to calcium influx and downstream signaling.
General Workflow for Overcoming this compound Solubility Issues
The following diagram outlines a logical workflow for researchers facing solubility challenges with this compound.
Caption: A decision-making workflow for selecting a suitable method to dissolve this compound in aqueous buffers.
References
Technical Support Center: Preventing Light-Induced Isomerization of Isochavicine
For researchers, scientists, and drug development professionals working with isochavicine, maintaining its isomeric purity is critical for accurate experimental results and the development of stable formulations. This technical support center provides essential guidance on preventing the light-induced isomerization of this compound to its more stable isomer, piperine.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and piperine?
This compound is a geometric isomer of piperine. Both are naturally occurring alkaloids found in pepper.[1][2] Piperine is the more stable trans-trans isomer, while this compound is the trans-cis isomer.[3] Due to its conjugated diene system, this compound is susceptible to photoisomerization, a process where light exposure can convert it into piperine and other isomers like chavicine and isopiperine.[1][3] This conversion is a reversible E/Z isomerization process.[1]
Q2: Why is it important to prevent the isomerization of this compound to piperine?
The biological activities of this compound and piperine can differ significantly. For instance, while piperine is known for its pungency, its isomers may exhibit different pharmacological profiles, such as inhibitory activity against Leishmania donovani and activation of TRP channels.[1] Maintaining the isomeric purity of this compound is therefore crucial for:
-
Accurate pharmacological studies: Ensuring that the observed biological effects are attributable to this compound and not its isomers.
-
Consistent experimental results: Preventing variability in data due to uncontrolled isomerization.
-
Stable drug formulation: Developing drug products with a consistent and reliable active pharmaceutical ingredient.
Q3: What are the primary factors that induce the isomerization of this compound?
The primary driver of this compound isomerization is exposure to light, particularly ultraviolet (UV) radiation.[3][4] The extent of isomerization is influenced by:
-
Light Intensity: Higher light intensity accelerates the rate of isomerization.[4]
-
Exposure Time: Longer exposure to light leads to a greater degree of conversion to piperine.[4]
-
Wavelength: UV radiation, especially at 254 nm and 350 nm, is effective in inducing isomerization.[1][4]
-
Solvent Polarity: The solvent in which this compound is dissolved can influence the kinetics of isomerization.[1]
Troubleshooting Guide: this compound Isomerization
This guide addresses specific issues that may arise during the handling and storage of this compound, providing actionable steps to mitigate isomerization.
| Observation | Potential Cause | Recommended Action |
| Appearance of a new peak corresponding to piperine in HPLC/LC-MS analysis. | Light-induced isomerization of this compound. | 1. Protect from Light: Immediately transfer the sample to an amber vial or a container wrapped in aluminum foil.[5] Work under low-light conditions, especially when preparing solutions.[6] 2. Control Temperature: Store samples at low temperatures (-20°C or -80°C) to minimize thermal contributions to degradation.[5] 3. Use Degassed Solvents: To prevent potential photo-oxidative processes, purge solvents with an inert gas like nitrogen or argon before use.[6] |
| Inconsistent biological activity or potency of this compound samples. | Partial isomerization to piperine, which may have a different biological profile. | 1. Quantify Isomeric Purity: Use a validated HPLC or LC-MS method to determine the ratio of this compound to piperine in your sample.[4] 2. Purify the Sample: If significant isomerization has occurred, repurify the this compound using preparative chromatography.[1] 3. Implement Strict Light Protection: Adhere to rigorous light protection protocols for all future handling and storage. |
| Change in the physical appearance of the sample (e.g., color change). | Potential degradation or isomerization. | 1. Analytical Characterization: Analyze the sample using techniques like HPLC-DAD, LC-MS, and NMR to identify any new compounds formed.[7][8] 2. Review Storage Conditions: Ensure that storage conditions (light, temperature, atmosphere) are optimal for this compound stability. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Separation of this compound and Piperine
This protocol provides a method for the analytical separation and quantification of this compound and its isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., SUMICHIRAL OA-2000).[1]
-
Mobile Phase: n-hexane/dichloromethane/ethanol (48:16:0.8).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the sample solution into the HPLC system.
-
Analysis: Monitor the chromatogram for the separation of this compound, piperine, and other isomers.
-
Quantification: Use a calibration curve generated from pure standards of each isomer to quantify their respective concentrations.
Expected Retention Times:
| Compound | Retention Time (minutes) |
| Chavicine | 25.3 |
| This compound | 26.4 |
| Piperine | 35.3 |
| Data from a study using a SUMICHIRAL OA-2000 column.[1] |
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to understand its stability profile and identify potential degradation products.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Photolytic Stress:
-
Transfer a portion of the stock solution to a clear glass vial.
-
Expose the vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[5] A UV lamp at 254 nm or 365 nm can also be used.[4]
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Thermal Stress:
-
Transfer a portion of the stock solution to an amber vial and place it in an oven at a controlled temperature (e.g., 60°C).
-
Take aliquots at various time points.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify the formation of piperine and other degradation products.
-
Data Presentation
Table 1: HPLC Method Reproducibility and Recovery
| Compound | Recovery (%) ± SD (n=3) | Limit of Detection (LOD) (ng) |
| Chavicine | 98.4 ± 2.1 | ~15-30 |
| Isopiperine | 96.2 ± 3.2 | ~15-30 |
| Piperine | 104 ± 3.8 | ~15-30 |
| This compound | 98.9 ± 3.0 | ~15-30 |
| Data from a study on the analysis of piperine isomers.[4] |
Visualizations
Caption: Light-induced isomerization of this compound to piperine.
Caption: Workflow for handling and analyzing this compound.
References
- 1. This compound CAS 30511-77-4|Research Chemical [benchchem.com]
- 2. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper | Semantic Scholar [semanticscholar.org]
Technical Support Center: Isochavicine Instability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the potential instability of isochavicine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture experiments?
This compound is a naturally occurring alkaloid and a geometric isomer of piperine, found in plants of the Piper genus.[1][2][3] Like many small molecules, this compound's stability in the aqueous, warm, and complex environment of cell culture media can be limited.[4][5] Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate and irreproducible data. Furthermore, degradation products may have unintended biological effects or be toxic to the cells.[2][6][7]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
Several factors can contribute to the degradation of this compound in a typical cell culture setup:
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[4][5]
-
Light Exposure: this compound is known to be less photochemically stable than its isomer, piperine, and can undergo isomerization or degradation upon exposure to light, especially UV radiation.[1]
-
pH: The pH of standard cell culture media (typically around 7.2-7.4) can influence the rate of hydrolysis and other degradation reactions of susceptible compounds.[4][5]
-
Reactive Components in Media: Cell culture media are complex mixtures containing components that can react with and degrade this compound. This includes reactive oxygen species and enzymes present in serum supplements.[4]
-
Solubility: Poor solubility can lead to the precipitation of this compound over time, effectively lowering its bioavailable concentration in the media.[4][5]
Q3: I'm observing inconsistent results in my experiments with this compound. Could this be due to its instability?
Yes, inconsistent results are a common sign of compound instability in cell culture media.[4] If the concentration of active this compound is decreasing at a variable rate between experiments, it will lead to a lack of reproducibility in your biological readouts.
Q4: How can I determine if this compound is degrading in my specific cell culture medium?
The most reliable way to assess the stability of this compound is to perform a time-course experiment. This involves incubating this compound in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂) and measuring its concentration at different time points using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A decrease in the concentration of the parent this compound peak over time is indicative of degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound instability in your cell culture experiments.
Problem: Suspected this compound Degradation
Step 1: Assess the Stability of this compound in Your Experimental Setup
Before troubleshooting, it is crucial to confirm and quantify the extent of degradation.
-
Action: Perform a stability study using HPLC or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Expected Outcome: This will provide quantitative data on the rate of this compound degradation (e.g., its half-life) under your specific experimental conditions.
Step 2: Minimize Exposure to Degrading Factors
Based on the common causes of instability, take the following preventative measures:
-
Light Protection:
-
Action: Protect this compound stock solutions and media containing this compound from light by using amber vials and wrapping plates or flasks in aluminum foil.[1] Conduct experimental manipulations in a darkened room or under a yellow light where possible.
-
-
Temperature Management:
-
Action: While cell culture requires incubation at 37°C, minimize the time your this compound-containing media spends at this temperature before and after the experiment.[4] Prepare fresh dilutions of this compound immediately before adding them to your cells.
-
-
Fresh Stock Solutions:
-
Action: Prepare fresh stock solutions of this compound regularly. It is recommended to store aliquoted stock solutions at -80°C for no longer than one month.[6] Avoid repeated freeze-thaw cycles.
-
-
pH Considerations:
-
Action: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. While altering the media pH is generally not feasible, being aware of its potential impact is important.
-
Step 3: Evaluate the Impact of Media Components
-
Serum Interaction:
-
Action: If your experiments allow, test the stability of this compound in serum-free versus serum-containing media. Enzymes in serum can contribute to compound degradation.[4]
-
-
Media Formulation:
-
Action: If you have the flexibility, you could compare the stability of this compound in different basal media formulations (e.g., DMEM vs. RPMI-1640).
-
Step 4: Address Solubility Issues
-
Visual Inspection:
-
Action: After adding this compound to your media, visually inspect for any signs of precipitation (cloudiness, particulate matter).
-
-
Solubility Assessment:
-
Action: If you suspect poor solubility, you can perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your cell culture medium.
-
The following diagram illustrates the troubleshooting workflow:
A flowchart for troubleshooting this compound instability.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the this compound stock solution into pre-warmed (37°C) complete cell culture medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all samples.
-
Time=0 Sample: Immediately after preparing the working solution, take an aliquot (e.g., 500 µL) and place it in a microcentrifuge tube. This is your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution in the incubator under your standard experimental conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 500 µL) of the working solution and store it at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins, add a cold solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method to separate this compound from potential degradation products. A generic starting method could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute this compound (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to the T=0 sample) against time.
-
From this plot, you can determine the half-life (t₁/₂) of this compound in your medium.
-
The following diagram illustrates the experimental workflow for assessing stability:
Workflow for assessing this compound stability in cell culture media.
Data Presentation
Table 1: Example Data Summary for this compound Stability Study
| Time Point (hours) | Mean Peak Area (n=3) | % Remaining this compound |
| 0 | 1,500,000 | 100% |
| 2 | 1,425,000 | 95% |
| 4 | 1,350,000 | 90% |
| 8 | 1,200,000 | 80% |
| 12 | 1,050,000 | 70% |
| 24 | 750,000 | 50% |
| 48 | 375,000 | 25% |
| 72 | 187,500 | 12.5% |
Note: This is example data and should be replaced with your experimental results.
Table 2: Summary of Factors Influencing this compound Stability and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| Temperature (37°C) | Accelerates degradation | Minimize incubation time; prepare fresh solutions.[4] |
| Light | Photodegradation/Isomerization | Use amber vials; protect plates from light.[1] |
| pH (7.2-7.4) | May promote hydrolysis | Monitor media pH; use buffered media. |
| Serum Components | Enzymatic degradation | Consider using serum-free media if possible.[4] |
| Poor Solubility | Precipitation | Perform solubility tests; ensure complete dissolution.[4] |
References
- 1. Characterization of drug interactions with serum proteins by using high-performance affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of degradation products of doxorubicin and pirarubicin formed in cell culture medium within sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of isochavicine extracts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and standardized protocols to minimize batch-to-batch variability in isochavicine extracts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to piperine?
A1: this compound is a naturally occurring alkaloid and a geometric isomer of piperine.[1] Piperine is the most abundant alkaloid in black pepper (Piper nigrum) and is responsible for its pungency.[2][3] this compound is the (2E,4Z)-isomer, while piperine is the (2E,4E)-isomer. Both share the same chemical formula (C17H19NO3).[1][4] Typically, this compound is not extracted directly but is formed through the isomerization of piperine, a process that can be induced by exposure to light, particularly ultraviolet (UV) light.[2][5]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability arises from three main areas:
-
Raw Botanical Material: The concentration of piperine in black pepper can vary significantly depending on the plant's geographic origin, climate, cultivation and fertilization methods, harvest time, and storage conditions.[6][7]
-
Extraction and Processing: Inconsistencies in the extraction process, such as the choice of solvent, temperature, extraction time, and equipment, can lead to different yields and purity of the initial piperine extract.[6][8]
-
Isomerization and Degradation: The conversion of piperine to this compound is highly sensitive to environmental factors. Uncontrolled exposure to light and heat can cause inconsistent isomerization.[2][5] Furthermore, piperine can degrade under highly acidic conditions, affecting the final product composition.[9]
Q3: Why is minimizing variability crucial for research and drug development?
A3: Minimizing batch-to-batch variability is critical to ensure the consistency, efficacy, and safety of a product.[7] In research, consistent extract composition is necessary for reproducible experimental results. For drug development, regulatory agencies require well-characterized and consistent products to guarantee predictable pharmacological activity and a reliable safety profile.[6][10] Variability can alter the biological activity of the extract, as different isomers may have different potencies or effects.[11][12]
Section 2: Troubleshooting Guide
Problem Area: Low or Inconsistent Yield
Q4: My final this compound yield is consistently low. What are the likely causes?
A4: A consistently low yield of this compound is often linked to an inefficient initial extraction of its precursor, piperine. Key factors include:
-
Poor Raw Material Quality: The source pepper may have a naturally low piperine content.[13]
-
Suboptimal Extraction Solvent: The polarity of the solvent significantly impacts extraction efficiency. Solvents like dichloromethane, ethanol, and glacial acetic acid have shown good results.[14]
-
Inadequate Extraction Time or Temperature: The extraction process may not be running long enough or at a sufficient temperature to effectively draw the piperine from the plant matrix.[8]
-
Inefficient Isomerization: The conditions for converting piperine to this compound (e.g., light source, exposure duration) may not be optimized.[5]
Q5: I'm observing significant variation in yield from one batch to the next. How do I troubleshoot this?
A5: Significant yield variation is a classic sign of process inconsistency. To troubleshoot, implement a systematic review of your protocol:
-
Standardize Raw Material: Source your Piper nigrum from a single, qualified supplier. If possible, perform an initial quality control check (e.g., via HPLC) on each new lot of raw material to quantify the starting piperine content.[7]
-
Control Process Parameters: Ensure that parameters such as particle size of the ground pepper, solvent-to-solid ratio, extraction temperature, and time are precisely controlled and documented for every batch.[8] Even minor deviations can lead to different outcomes.[10]
-
Operator Variability: If the process is manual, differences in how technicians perform the extraction can introduce variability.[15] Ensure all personnel are trained on a standardized operating procedure (SOP).
Problem Area: Inconsistent Isomer Ratios
Q6: The ratio of this compound to piperine and other isomers is inconsistent across my batches. Why is this happening?
A6: The ratio of piperine isomers is almost entirely dependent on the conditions during and after the initial extraction, as piperine converts to this compound, chavicine, and isopiperine upon exposure to light and heat.[2] Inconsistent isomer ratios point directly to uncontrolled exposure to these elements. Storing the extract in clear containers or working under direct, bright laboratory lights can accelerate this process unpredictably.[5]
Q7: How can I control the isomerization process to achieve a more consistent this compound content?
A7: To gain control over isomerization, you must manage light and heat exposure meticulously:
-
Protect from Unwanted Light: During and after the initial piperine extraction, use amber glassware or cover vessels with aluminum foil to prevent premature isomerization.
-
Implement a Controlled Isomerization Step: After isolating piperine, redissolve it in a suitable solvent and expose it to a standardized light source (e.g., a specific UV lamp) for a fixed duration and at a controlled distance. This dedicated step makes the conversion a controlled process rather than an accidental one.[5]
-
Monitor the Process: Use analytical methods like HPLC to monitor the conversion of piperine to this compound over time to determine the optimal exposure time for your desired isomer ratio.[16]
Problem Area: Purity and Contamination
Q8: My final extract contains unknown impurities. What are the potential sources?
A8: Impurities can be introduced at multiple stages:
-
Co-extraction from Raw Material: The initial extraction will pull other compounds from the pepper, such as resins and volatile oils.
-
Solvent-Related Impurities: Ensure you are using high-purity, analytical-grade solvents, as impurities from the solvent can be concentrated in the final product.
-
Degradation Products: If the extract is exposed to harsh conditions (e.g., strong acids, high heat, prolonged UV exposure), piperine or this compound can degrade into other compounds like piperic acid and piperidine.[9]
Q9: How can I improve the purity of my this compound extract?
A9: Purification is a critical step. Common and effective methods include:
-
Alkali Washing: Washing the crude extract with a potassium hydroxide solution can help remove acidic resins.
-
Recrystallization: This is a powerful technique for purifying crystalline compounds. Dissolving the crude extract in a minimal amount of a hot solvent (e.g., acetone/n-hexane mixture) and allowing it to cool slowly can yield high-purity crystals.[2]
-
Column Chromatography: For very high purity, column chromatography using a stationary phase like silica gel can be used to separate this compound from other isomers and impurities.[14]
Section 3: Standardized Experimental Protocols
Protocol 1: High-Yield Piperine Extraction from Piper nigrum
This protocol is based on a solvent extraction method known for good yield and purity.[3][17]
-
Preparation: Grind commercially sourced whole black peppercorns into a fine powder (e.g., 60 mesh). Dry the powder in an oven at 50°C for 2 hours to remove moisture.
-
Extraction:
-
Place 20 g of the dried pepper powder into a 250 mL round-bottom flask.
-
Add 100 mL of 95% ethanol.
-
Reflux the mixture using a heating mantle and condenser for 2 hours.
-
-
Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a Buchner funnel under vacuum to separate the ethanol extract from the solid pepper residue. Wash the residue with an additional 20 mL of 95% ethanol to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator until a thick, oily oleoresin remains.
-
Initial Purification:
-
To the oleoresin, add 50 mL of a 10% potassium hydroxide (KOH) solution in ethanol to saponify and precipitate resins.
-
Stir for 30 minutes, then filter the solution to remove the precipitated resin.
-
-
Crystallization:
-
Allow the filtrate to stand undisturbed in a covered beaker in a cool, dark place for 24 hours.
-
Yellow crystals of piperine will precipitate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Dry the crystals in a desiccator. Protect from light.
-
Protocol 2: Controlled Photoisomerization to this compound
This protocol uses a controlled light source to convert the extracted piperine into its isomers.[5]
-
Solution Preparation: Prepare a 1 mg/mL solution of the purified piperine (from Protocol 1) in a suitable solvent like methanol or acetonitrile.
-
Light Exposure:
-
Place 10 mL of the piperine solution in a quartz cuvette or a petri dish.
-
Expose the solution to a UV light source (e.g., 254 nm) at a fixed distance (e.g., 10 cm).
-
To ensure consistency, use the same light source, distance, and container for every batch.
-
-
Monitoring: At set time intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot of the solution for HPLC analysis (see Protocol 3) to monitor the formation of this compound and the depletion of piperine.
-
Termination: Once the desired ratio of this compound to piperine is achieved, immediately transfer the solution to an amber vial and store it at 4°C, protected from light, to prevent further isomerization.
Protocol 3: Quantification of Piperine Isomers by HPLC
This protocol provides a standard method for separating and quantifying piperine, this compound, and other isomers.[5][16]
-
Sample Preparation: Dilute the extract (from Protocol 1 or 2) with the mobile phase to a final concentration within the calibration range (e.g., 1-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 340 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Run a standard solution containing known concentrations of pure piperine and this compound to determine their retention times and create calibration curves.
-
Inject the prepared sample.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas to the calibration curves.
-
Section 4: Data and Visualizations
Data Tables
Table 1: Key Factors Influencing Batch-to-Batch Variability
| Category | Factor | Impact on Variability | Mitigation Strategy |
| Raw Material | Botanical Source & Harvest Time | High: Affects starting concentration of piperine.[7] | Qualify a single supplier; request a certificate of analysis. |
| Storage Conditions | Medium: Improper storage can degrade active compounds.[6] | Store in a cool, dark, dry place. | |
| Process | Extraction Solvent & Ratio | High: Affects yield and purity of the initial extract.[8] | Strictly adhere to a validated SOP. |
| Temperature & Duration | High: Influences extraction efficiency and degradation.[8] | Use calibrated equipment and precise timing. | |
| Operator Skill | Medium: Manual processes can introduce human error.[15] | Implement detailed SOPs and provide thorough training. | |
| Environment | Light Exposure | High: Drives inconsistent isomerization to this compound.[5] | Use amber glassware or protect from light at all stages. |
| Temperature | Medium: Can accelerate both isomerization and degradation.[9] | Control temperature during processing and storage. | |
| pH | Medium: Highly acidic conditions can cause degradation.[9] | Avoid exposure to strong acids unless part of a defined protocol. |
Table 2: Comparison of Piperine Extraction Methods
| Extraction Method | Typical Solvent | Reported Yield/Efficiency | Advantages | Disadvantages |
| Soxhlet Extraction | Dichloromethane, Ethanol | ~39.1 mg/g[8] | Well-established, efficient for exhaustive extraction. | Time-consuming, uses large solvent volumes, potential for thermal degradation.[13] |
| Maceration | Glacial Acetic Acid | ~18% yield (~92% purity)[3] | Simple, low-cost setup. | Can be less efficient than heat-based methods. |
| Ultrasound-Assisted | Ethanol | ~37.0 mg/g[8] | Faster than traditional methods, improved efficiency. | Requires specialized equipment. |
| Microwave-Assisted | Ethanol | ~38.8 mg/g[8] | Very rapid, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Table 3: Typical HPLC Parameters for Isomer Quantification
| Parameter | Specification | Purpose |
| Analytical Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water (e.g., 60:40) | Elutes the isomers from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and run time. |
| Detection Wavelength | 340 nm | Wavelength at which piperine and its isomers strongly absorb UV light. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
Diagrams
References
- 1. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mitrask.com [mitrask.com]
- 4. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the Piperine Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 9. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. magistralbr.caldic.com [magistralbr.caldic.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Quantitative analysis of piperine... preview & related info | Mendeley [mendeley.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
selecting appropriate negative controls for isochavicine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isochavicine. The focus is on the critical selection and implementation of appropriate negative controls to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does this influence the choice of negative controls?
A1: this compound is an alkaloid and an isomer of piperine, the pungent compound in black pepper.[1][2] Its primary known mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[3] These channels are non-selective cation channels involved in pain sensation and inflammation.[4][5] Activation leads to an influx of cations, most notably calcium, which triggers downstream signaling cascades.[4][5]
This dual activation of TRPV1 and TRPA1 is a critical consideration when selecting negative controls. A proper negative control should help differentiate the specific effects of this compound-mediated channel activation from other potential cellular responses. Therefore, ideal negative controls will help to isolate the effects of this compound to its interaction with these specific channels.
Q2: What is a vehicle control and why is it essential in this compound experiments?
A2: A vehicle control is a sample that contains the solvent or carrier used to dissolve this compound, but not this compound itself.[6] It is a fundamental negative control used to ensure that the observed experimental effects are due to this compound and not the vehicle.[7] Common vehicles for in vitro studies with this compound and similar compounds include dimethyl sulfoxide (DMSO) and ethanol, while in vivo studies may utilize carriers like corn oil.[6]
It is crucial to maintain the same concentration of the vehicle across all experimental conditions, including the controls, as some solvents can have biological effects on their own.[8] For example, even low concentrations of DMSO can affect cell viability and gene expression.
Q3: Can I use an isomer of this compound, such as chavicine or piperine, as a negative control?
A3: Using an isomer of this compound as a negative control is generally not recommended. This compound, piperine, and other isomers have been shown to activate both TRPV1 and TRPA1, although potentially with different potencies.[3] Therefore, these isomers are not pharmacologically inert and would not serve as a true negative control for the effects of TRPV1/TRPA1 activation. A negative control should ideally be a molecule that is structurally similar but biologically inactive at the target of interest. While some isomers of piperine are reported to have less biological activity, they are not confirmed to be completely inactive.[3]
Q4: What is a specific mechanism-based negative control for this compound experiments targeting TRPV1?
A4: A specific mechanism-based negative control for TRPV1 is the use of a TRPV1 antagonist. An antagonist is a molecule that blocks the activation of the receptor.[9] In your experiments, pre-treating your cells or tissues with a TRPV1 antagonist before adding this compound should abolish the TRPV1-mediated effects. A commonly used TRPV1 antagonist is capsazepine.[10] If the experimental effect of this compound is still observed in the presence of the antagonist, it suggests that the effect is not mediated by TRPV1 and may be an "off-target" effect.
Troubleshooting Guides
Problem 1: High background signal or unexpected activity in the vehicle control group.
-
Possible Cause: The vehicle (e.g., DMSO, ethanol) is exerting a biological effect on the cells or tissues at the concentration used.[8]
-
Troubleshooting Steps:
-
Titrate Vehicle Concentration: Determine the highest concentration of the vehicle that does not produce a significant biological effect in your experimental model. This can be done by running a dose-response curve for the vehicle alone.
-
Use a Different Vehicle: If the current vehicle is problematic, consider switching to an alternative. For example, if DMSO is causing issues, ethanol might be a suitable substitute, or vice-versa.
-
Minimize Vehicle Concentration: Always use the lowest possible concentration of the vehicle that will keep this compound in solution.
-
Problem 2: The TRPV1 antagonist control does not block the effect of this compound.
-
Possible Cause 1: The effect is mediated by TRPA1, not TRPV1. this compound is known to activate both channels.[3]
-
Troubleshooting Step: Use a specific TRPA1 antagonist in addition to the TRPV1 antagonist to see if the effect is blocked.
-
-
Possible Cause 2: this compound is having an "off-target" effect. The observed response is independent of both TRPV1 and TRPA1 activation.[11]
-
Possible Cause 3: The antagonist concentration is too low or its incubation time is too short.
-
Troubleshooting Step: Consult the literature for effective concentrations and pre-incubation times for the specific antagonist you are using. You may need to optimize these parameters for your experimental system.
-
Experimental Protocols
In Vitro Calcium Imaging Assay for TRPV1 Activation
This protocol is designed to measure the activation of TRPV1 in a cell-based assay by monitoring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Positive Control: Capsaicin stock solution (in DMSO)
-
Negative Controls:
-
Vehicle control (DMSO)
-
Mechanism-based negative control: TRPV1 antagonist (e.g., capsazepine)
-
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Cell Washing: Remove the loading buffer and wash the cells gently with HBSS to remove any excess dye.
-
Compound Addition and Measurement:
-
For the mechanism-based negative control wells, pre-incubate the cells with the TRPV1 antagonist for the recommended time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add the this compound, capsaicin (positive control), or vehicle control to the respective wells.
-
Continuously record the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Compare the response of the this compound-treated cells to the positive and negative controls.
-
Data Presentation
Table 1: Example Data from a Calcium Imaging Experiment
| Treatment Group | Concentration | Pre-treatment | Average Peak Fluorescence (ΔF/F₀) | Standard Deviation |
| Untreated | - | None | 1.05 | 0.08 |
| Vehicle Control | 0.1% DMSO | None | 1.10 | 0.12 |
| This compound | 10 µM | None | 3.50 | 0.45 |
| This compound | 10 µM | 10 µM Capsazepine | 1.25 | 0.15 |
| Capsaicin | 1 µM | None | 4.20 | 0.55 |
Visualizations
Caption: Workflow for an in vitro calcium imaging experiment.
Caption: this compound's primary signaling pathway and the action of a negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. benchchem.com [benchchem.com]
- 8. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Isochavicine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential off-target effects of isochavicine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1] Activation of these channels leads to an influx of cations, primarily calcium, which can trigger a variety of downstream signaling events. It has also been shown to inhibit Leishmania donovani pteridine reductase 1 (LdPTR1).
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions for this compound are not extensively documented in publicly available literature, its structural similarity to piperine suggests potential for interaction with various signaling pathways. Based on the known pharmacology of this compound and related compounds, potential off-target effects or downstream consequences of on-target activation that could be misinterpreted as off-target effects include:
-
Modulation of Calcium-Dependent Signaling: On-target activation of TRPV1 and TRPA1 leads to increased intracellular calcium. This can, in turn, activate calcium-dependent enzymes and signaling pathways, such as the CaMKK/AMPK pathway.[2]
-
Induction of Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity that is independent of its primary targets. This is a common characteristic of many small molecules.
-
Interference with Assay Readouts: The chemical properties of this compound may lead to interference with certain assay technologies, particularly fluorescence-based assays.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended:
-
Use of Selective Antagonists: To confirm that an observed effect is mediated by TRPV1 or TRPA1, use selective antagonists for these channels (e.g., capsazepine for TRPV1, A-967079 for TRPA1). If the effect is blocked by the antagonist, it is likely an on-target effect.
-
Genetic Knockdown/Knockout: Utilize cell lines where TRPV1 or TRPA1 has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the effect of this compound is diminished or absent in these cells compared to wild-type cells, this provides strong evidence for an on-target mechanism.
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of this compound, consistent with its EC50 for TRPV1 and TRPA1 activation. Off-target effects often require higher concentrations.
-
Use of a Structurally Related Inactive Analog: If available, a structurally similar compound that does not activate TRPV1 or TRPA1 can be a valuable negative control. If this analog produces the same phenotype, it suggests an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Viability Assays
Possible Cause:
-
On-target mediated excitotoxicity: Prolonged activation of TRPV1 and TRPA1 can lead to excessive calcium influx and subsequent cell death, particularly in neuronal cells or cells with high expression of these channels.
-
Off-target cytotoxicity: At higher concentrations, this compound may induce cell death through mechanisms unrelated to TRPV1/TRPA1 activation.
-
Solubility and Stability Issues: Poor solubility of this compound in cell culture media can lead to the formation of precipitates that are cytotoxic. Degradation of the compound over time could also produce toxic byproducts.
Troubleshooting Steps:
-
Determine the EC50 for On-Target Activation and the IC50 for Cytotoxicity: Perform a dose-response curve for both TRPV1/TRPA1 activation (e.g., using a calcium flux assay) and cell viability (e.g., using an MTT or CellTiter-Glo assay) in your cell line. A significant window between the EC50 and IC50 values suggests a potential therapeutic window where on-target effects can be studied with minimal cytotoxicity.
-
Use On-Target Antagonists: Co-treat cells with this compound and a selective TRPV1 or TRPA1 antagonist. If the cytotoxicity is reduced, it is likely mediated by on-target activity.
-
Assess Compound Stability: Analyze the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS.
-
Ensure Proper Solubilization: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into cell culture medium. Visually inspect for any precipitation after dilution.
Issue 2: Modulation of a Signaling Pathway (e.g., MAPK, Akt/mTOR) is Observed
Possible Cause:
-
Downstream of On-Target Calcium Influx: Increased intracellular calcium due to TRPV1/TRPA1 activation can trigger various downstream signaling cascades, including those involving MAPKs and Akt.
-
Direct Off-Target Kinase Inhibition/Activation: this compound may directly interact with and modulate the activity of kinases in these pathways.
Troubleshooting Steps:
-
Chelate Intracellular Calcium: Use a cell-permeable calcium chelator like BAPTA-AM. If the modulation of the signaling pathway is prevented by BAPTA-AM, it is likely a downstream consequence of calcium influx.
-
Use TRPV1/TRPA1 Antagonists or Knockout Cell Lines: As described in the previous section, these tools are essential to link the observed signaling event to the on-target activity of this compound.
-
Perform In Vitro Kinase Assays: To directly test for off-target kinase activity, screen this compound against a panel of purified kinases. This can help identify any direct interactions.
-
Western Blot Analysis of Key Pathway Nodes: Profile the phosphorylation status of key proteins in the suspected off-target pathway (e.g., p-ERK, p-Akt, p-p38) at various time points and this compound concentrations.
Quantitative Data Summary
| Parameter | Value | Channel | Assay System |
| EC50 | 0.6 - 128 µM | TRPV1 | Cell-based assays |
| EC50 | 7.8 - 148 µM | TRPA1 | Cell-based assays |
Note: EC50 values can vary depending on the specific cell line and assay conditions. It is recommended to determine the EC50 in your experimental system.[1]
Key Experimental Protocols
Calcium Flux Assay
Objective: To measure the on-target activity of this compound by quantifying changes in intracellular calcium concentration upon TRPV1/TRPA1 activation.
Materials:
-
Cells expressing TRPV1 and/or TRPA1
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM, or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound
-
TRPV1/TRPA1 antagonists (e.g., capsazepine, A-967079)
-
Positive control (e.g., ionomycin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with calcium.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS with calcium to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 30-60 seconds.
-
Inject this compound at various concentrations and continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decay.
-
For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.
-
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: A logical workflow for deconvoluting this compound's effects.
Caption: Known and potential signaling pathways modulated by this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of Isochavicine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of isochavicine. Given the limited specific research on this compound bioavailability, many of the strategies outlined here are based on established methods for its isomer, piperine, and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring alkaloid found in plants of the Piper genus, and it is a geometric isomer of piperine.[1][2] Like many alkaloids, this compound is predicted to have poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[2] For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Poor solubility leads to low dissolution, resulting in limited absorption and reduced therapeutic efficacy.
Q2: What are the primary theoretical barriers to this compound's bioavailability in vivo?
A2: Based on its structural similarity to piperine and the behavior of similar compounds, the primary barriers to this compound's bioavailability are likely:
-
Poor Aqueous Solubility: As an organic alkaloid, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract.[2]
-
First-Pass Metabolism: It is likely metabolized by cytochrome P450 enzymes in the liver and intestines, which would reduce the amount of active compound reaching systemic circulation.[4][5]
-
P-glycoprotein (P-gp) Efflux: It may be a substrate for efflux pumps like P-gp in the intestinal wall, which actively transport the compound back into the gut lumen, limiting its absorption.[4]
Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges associated with this compound's presumed low oral bioavailability:
-
Co-administration with Bioenhancers: Using compounds like piperine that can inhibit metabolic enzymes and P-gp efflux is a common strategy.[6][7][8]
-
Nanotechnology-Based Delivery Systems: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and absorption.[9][10][11]
-
Lipid-Based Formulations: Systems like Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[12][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[14][15][16]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor solubility and dissolution of this compound in the dosing vehicle. | 1. Vehicle Optimization: Test a range of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a vehicle that maximizes this compound's solubility. 2. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area and dissolution rate. 3. Formulation Strategy: Consider developing a solid dispersion or a lipid-based formulation (SEDDS or SLNs) to improve solubility. |
| High first-pass metabolism. | 1. Co-administer with Piperine: Piperine is a known inhibitor of CYP3A4 and other metabolic enzymes. A pilot study to determine the optimal ratio of piperine to this compound may be beneficial.[4][6] 2. Utilize Nanocarriers: Encapsulating this compound in nanoparticles can protect it from premature metabolism in the gut and liver.[10] |
| P-glycoprotein (P-gp) mediated efflux. | 1. Incorporate a P-gp Inhibitor: Co-formulate or co-administer with a known P-gp inhibitor, such as piperine.[4] |
| Improper Dosing Technique (e.g., oral gavage). | 1. Standardize Protocol: Ensure consistent training and technique for all personnel performing animal dosing. 2. Vehicle Suitability: Confirm that the dosing vehicle is appropriate for the route of administration and does not cause irritation or distress to the animals. |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the dosing vehicle over time. | 1. Solubility Assessment: Determine the saturation solubility of this compound in the chosen vehicle and ensure the dosing concentration is below this limit. 2. Use of Stabilizers: For suspensions, incorporate appropriate suspending agents. For solutions, consider the use of co-solvents or cyclodextrins to maintain solubility. |
| Aggregation of nanoparticles (if using a nanoformulation). | 1. Optimize Stabilizers: Ensure the concentration and type of stabilizer (e.g., surfactants, polymers) are optimal for preventing particle aggregation. 2. Zeta Potential Measurement: Aim for a zeta potential of at least ±30 mV to ensure good colloidal stability. |
| Degradation of this compound. | 1. Stability Studies: Conduct forced degradation studies under various conditions (pH, light, temperature) to identify potential degradation pathways. 2. Protect from Light: As an isomer of piperine (which is light-sensitive), this compound should be protected from light during formulation and storage.[17] |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table presents data for its isomer, piperine, demonstrating the effectiveness of various bioavailability enhancement strategies. These results suggest that similar improvements could potentially be achieved for this compound.
Table 1: Enhancement of Piperine Bioavailability Using Different Formulation Strategies in Rats
| Formulation Strategy | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (Relative to Control) | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | Cmax: 7.2-fold increase AUC: 5.2-fold increase | 6.26 | [12][13] |
| Nanoparticles (Oral Administration) | Systemic Exposure (AUC): 7.9-fold increase | 7.9 | [18] |
| Nanoparticles (Intranasal Administration) | Systemic Exposure (AUC): 10-fold increase | 10 | [18] |
AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key indicators of bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from standard methods for preparing SLNs for poorly soluble drugs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The resulting SLN dispersion can be used directly or lyophilized for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of an this compound formulation.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation (e.g., SLNs, SEDDS, or a simple suspension as a control) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software. The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control formulation.
Visualizations
References
- 1. This compound CAS 30511-77-4|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Formulation Delivery | Pion, Inc. [pion-inc.com]
- 4. The effects of black pepper on the intestinal absorption and hepatic metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperine - Wikipedia [en.wikipedia.org]
- 18. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isochavicine Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling and storing isochavicine to minimize degradation and ensure the integrity of your experimental results. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the storage and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring alkaloid and a geometric isomer of piperine, the main pungent compound in black pepper.[1] Like other piperine isomers, this compound is susceptible to degradation, primarily through isomerization when exposed to light.[1][2] This degradation can alter its biological activity and lead to inaccurate and irreproducible experimental outcomes. Therefore, understanding and controlling its stability is crucial for reliable research and drug development.
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factor leading to this compound degradation is exposure to light, which induces isomerization to other stereoisomers such as piperine, chavicine, and isopiperine.[1][3] Other significant factors that can affect the stability of related compounds, and likely this compound, include temperature, pH (especially highly acidic or alkaline conditions), and oxidizing agents.[4][5]
Q3: How can I minimize this compound degradation during routine laboratory handling?
A3: To minimize degradation, always work with this compound in a low-light environment. Use amber-colored vials or wrap containers with aluminum foil to protect them from light.[2] Prepare solutions fresh whenever possible and avoid prolonged exposure to ambient light on the benchtop.
Q4: What are the recommended long-term storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed, light-resistant container. Solutions of this compound are less stable and should be stored at -20°C or -80°C in amber vials and used within a short period. Avoid repeated freeze-thaw cycles.
Q5: How can I tell if my this compound sample has degraded?
A5: Degradation can be identified by a change in the chromatographic profile of your sample. Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, you may observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to its isomers (piperine, chavicine, isopiperine) or other degradation products.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results between experiments. | Sample degradation due to light exposure during handling. | Minimize light exposure by using amber vials and working under subdued lighting. Prepare samples immediately before analysis. |
| Inconsistent storage conditions. | Ensure all aliquots are stored under identical, validated conditions (temperature and light protection). | |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Appearance of unexpected peaks in the chromatogram. | Isomerization of this compound. | This is a strong indicator of degradation. The primary degradation pathway is isomerization. Review your storage and handling procedures to minimize light exposure.[3] |
| Presence of other degradation products from hydrolysis or oxidation. | If the sample was exposed to extreme pH or oxidizing conditions, these peaks may represent hydrolytic or oxidative degradants.[4] | |
| Loss of this compound concentration in solution over a short period. | Instability in the chosen solvent. | Ensure the solvent is appropriate and of high purity. Some organic solvents can accelerate degradation. Consider preparing fresh solutions for each experiment. |
| Adsorption to container walls. | Use silanized glass vials or polypropylene tubes to minimize adsorption. | |
| Broad or tailing peaks during HPLC analysis. | Poor sample preparation. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[7] |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for your column.[7] | |
| Interaction of this compound with the stationary phase. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound. The use of an end-capped column is also recommended.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Based on studies of the closely related isomer, piperine, this compound is expected to show significant degradation under hydrolytic (acid and base) and oxidative conditions.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 M HCl. Heat at 80°C for 24-48 hours.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24-48 hours.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 15% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 25 days, monitoring periodically.[8]
-
Thermal Degradation: Store the solid this compound powder in an oven at 100°C for up to 4 days.[8] Also, reflux a 1 mg/mL solution in water at 60°C for 6 hours.[9]
-
Photodegradation: Expose a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
3. Sample Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 50 mm, 5 µm) is often suitable.[5]
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid or an appropriate buffer) is commonly used for piperine isomers.[3] A typical starting point could be a gradient of acetonitrile from 40% to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its isomers have significant absorbance, such as 340 nm.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[7]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Piperine Isomers (as a proxy for this compound)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation Products (for Piperine) |
| Acid Hydrolysis | 2 M HCl | 24 - 48 hours | 80°C | Piperic acid, Piperidine, Trichostachine, cis-Piperylin[8][10] |
| Base Hydrolysis | 1 M NaOH | 24 - 48 hours | 80°C | Piperic acid, Piperidine[4][10] |
| Oxidation | 15% H₂O₂ | up to 25 days | Room Temp | Various oxidized derivatives[8] |
| Photolysis | UV light (306 nm) | 1 hour | Ambient | Piperanine, Piperettine[8] |
| Thermal (Solid) | Dry Heat | up to 4 days | 100°C | Generally stable, minor degradation may occur[8] |
| Thermal (Solution) | Water | 6 hours | 60°C | Generally stable, minor degradation may occur[9] |
Visualizations
Diagram 1: Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting flowchart for identifying sources of this compound degradation.
Diagram 2: Primary Degradation Pathway of this compound
Caption: Light-induced isomerization is the main degradation pathway for this compound.
References
- 1. Piperine - Wikipedia [en.wikipedia.org]
- 2. Black pepper - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. phcogres.com [phcogres.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isochavicine Concentration for Dose-Response Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isochavicine in dose-response studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a naturally occurring alkaloid compound and an isomer of piperine, found in plants of the Piper genus.[1] It is recognized for its potential biological activities, including antioxidant properties.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][2] |
| Molecular Weight | 285.34 g/mol | [1][3] |
| Solubility | Low in water, lipid-soluble | [2] |
| Stability | Light-sensitive; less thermally and photochemically stable than piperine.[2] Stock solutions in solvent are stable for up to 1 month at -20°C or 6 months at -80°C.[3] |
2. How should I prepare a stock solution of this compound for cell culture experiments?
Due to its low water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
Experimental Protocol: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro dose-response studies.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass of this compound:
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 285.34 g/mol = 0.0028534 g
-
Therefore, you will need to weigh out approximately 2.85 mg of this compound.
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
3. What is a typical concentration range for this compound in a dose-response study?
The optimal concentration range for this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on data for this compound and its structurally similar isomer, piperine, a broad starting range is recommended.
| Biological Activity | Effective Concentration (this compound) | Reference |
| TRPV1 Activation (EC50) | 0.6 - 128 µM | [4] |
| TRPA1 Activation (EC50) | 7.8 - 148 µM | [4] |
| Cytotoxicity in Cancer Cell Lines (IC50) | Data for structurally similar compounds suggest a range of 10 - 50 µM may be effective.[2] |
For initial dose-response experiments, it is advisable to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.
Troubleshooting Guide
Issue 1: My this compound precipitates when I add it to the cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound. The final concentration of DMSO in the culture medium may be too low to maintain solubility, or the this compound concentration is too high.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A final concentration of 0.1% is often recommended.
-
Stepwise Dilution: When preparing your working concentrations, perform serial dilutions of the this compound stock solution in the cell culture medium. Add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Presence of Serum: The presence of fetal bovine serum (FBS) or other serum in the culture medium can help to stabilize hydrophobic compounds and prevent precipitation. Ensure your dilutions are made in complete medium containing serum.
-
Lower the Highest Concentration: If precipitation persists at the highest concentration, you may need to lower the top concentration in your dose-response curve.
-
Issue 2: I am observing high levels of cell death even at low concentrations of this compound, including in my vehicle control.
-
Cause: This could be due to the toxicity of the solvent (DMSO) at the concentration used.
-
Solution:
-
Perform a Solvent Toxicity Control: It is crucial to determine the maximum non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line.
-
Prepare a series of dilutions of the solvent in your complete cell culture medium (e.g., 0.01% to 2.0% v/v).
-
Treat your cells with these solvent concentrations for the same duration as your planned experiment.
-
Perform a cell viability assay to determine the highest concentration of the solvent that does not significantly affect cell viability (typically ≥90% viability).
-
Ensure the final solvent concentration in all your experimental wells, including the highest this compound concentration, remains below this determined non-toxic level.
-
-
Issue 3: My dose-response data is not consistent between experiments.
-
Cause: Inconsistent results can arise from several factors, including variability in cell seeding density, passage number, and the age of the prepared this compound solutions. This compound's sensitivity to light can also contribute to degradation and loss of activity.[2]
-
Solution:
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure a uniform cell seeding density across all wells and experiments.
-
Use Fresh Dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid using previously diluted solutions that have been stored.
-
Protect from Light: As this compound is light-sensitive, protect your stock solutions and experimental plates from direct light exposure as much as possible.[2]
-
Experimental Workflow and Protocols
The following diagram outlines the general workflow for optimizing this compound concentration in a dose-response study.
References
enhancing the resolution of isochavicine in complex mixtures
Welcome to the technical support center dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of isochavicine in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound from complex mixtures?
A1: The main challenge in resolving this compound lies in its structural similarity to its geometric isomers: piperine, isopiperine, and chavicine.[1][2] These compounds have identical atomic compositions and molecular weights, making their separation difficult with standard chromatographic techniques.[2] Achieving baseline separation requires high-resolution analytical methods to differentiate between these isomers.
Q2: Which analytical techniques are most effective for separating this compound and its isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the most commonly employed and effective techniques for the separation and quantification of this compound and its isomers.[3][4][5] These methods offer the necessary selectivity and sensitivity to resolve these closely related compounds.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: Reversed-phase C18 columns are frequently used and have demonstrated good performance in separating piperine isomers, including this compound.[1][6][7] The choice of a specific C18 column may depend on particle size, pore size, and surface chemistry to optimize the separation.
Q4: How can I improve the sensitivity of my this compound measurement?
A4: To enhance sensitivity, consider optimizing the detector settings and sample preparation. Using a mass spectrometer (MS) as a detector, particularly in tandem MS (MS/MS) mode, can significantly improve sensitivity and selectivity compared to UV detection.[8] Additionally, solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and other piperine isomers. | Inadequate mobile phase composition. | Modify the mobile phase gradient or isocratic composition. Experiment with different solvent ratios (e.g., acetonitrile and water) and additives like acetic acid or formic acid to improve selectivity.[9][10] |
| Inappropriate column chemistry or dimensions. | Switch to a high-resolution column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column length to increase theoretical plates.[5][11] | |
| Poor peak shape (e.g., tailing or fronting). | Secondary interactions with the stationary phase. | Add a competing base or acid to the mobile phase to block active sites on the stationary phase. Adjusting the mobile phase pH can also improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low signal intensity or poor sensitivity. | Suboptimal detector settings. | For UV detection, ensure the wavelength is set to the absorbance maximum of this compound (around 340 nm).[6] For MS detection, optimize ionization source parameters and select appropriate precursor and product ions for selected reaction monitoring (SRM). |
| Sample matrix effects. | Implement a more rigorous sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, to remove interfering compounds. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure proper mobile phase mixing and degassing. Verify the HPLC pump is delivering a consistent flow rate. |
| Temperature variations. | Use a column oven to maintain a constant and stable column temperature.[5] |
Quantitative Data Summary
The following tables summarize typical performance data for HPLC and UPLC-MS methods used in the analysis of piperine isomers.
Table 1: HPLC Method Performance for Piperine Isomers
| Parameter | Chavicine | Isopiperine | Piperine | This compound | Reference |
| Recovery (%) | 98.4 ± 2.1 | 96.2 ± 3.2 | 104 ± 3.8 | 98.9 ± 3.0 | [3] |
| LOD (ng) | ~15-30 | ~15-30 | ~15-30 | ~15-30 | [3] |
Table 2: UPLC-MS/MS Method Validation for Isoflavones (Example of similar compound analysis)
| Parameter | Daidzein | Genistein | S-Equol | Reference |
| LOQ (ng/mL) | 2 | 4 | 2 | [12] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | [12] |
Experimental Protocols
Detailed HPLC Method for Piperine Isomer Separation
This protocol is based on a validated method for the simultaneous analysis of piperine and its isomers.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 340 nm.[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: Extract the complex mixture with a suitable solvent like methanol or ethanol. The extract should be filtered through a 0.45 µm filter before injection.
Detailed UPLC-Q-TOF-MS/MS Method for Complex Mixture Analysis
This protocol provides a general framework for analyzing complex mixtures containing this compound, adapted from methods for similar compounds.[5][11]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).
-
Column: ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) or similar sub-2 µm C18 column.[11]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity. An example gradient could be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-17 min, 95% B; 17-18 min, 95-5% B; 18-20 min, 5% B.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-1200.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 6. florajournal.com [florajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. hplc method development: Topics by Science.gov [science.gov]
- 11. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 12. mdpi.com [mdpi.com]
troubleshooting inconsistent results in isochavicine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isochavicine. The focus is on addressing common issues that lead to inconsistent results in bioassays, particularly those involving its known targets, the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a naturally occurring geometric isomer of piperine, the main pungent component of black pepper.[1][2] Its primary known biological targets are the ion channels TRPV1 and TRPA1, which are involved in pain and sensory perception.[1][2][3] this compound acts as an agonist, activating these channels.[1][2][3]
Q2: What are the common causes of variability in this compound bioassay results?
Inconsistent results in this compound bioassays can arise from several factors:
-
Compound Stability and Handling: this compound, like other piperine isomers, may be sensitive to light and could degrade over time in solution.[4][5][6]
-
Solubility Issues: Poor solubility of this compound in aqueous assay buffers can lead to inaccurate concentrations.
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses.
-
Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, and detection parameters are common sources of error.
-
Data Analysis: Improper background correction and curve fitting can lead to variable results.
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[3][7]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions and working dilutions from light by using amber vials or wrapping containers in foil.[4][5][8]
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and should be consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells and may affect assay results.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a calibrated multichannel pipette for seeding. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Compound Mixing | Gently mix the plate after adding this compound to ensure even distribution. |
Problem 2: No or Low Signal/Activity Observed
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Protect from light. |
| Incorrect this compound Concentration | Verify the concentration of your stock solution. Perform a dose-response curve to ensure you are using an appropriate concentration range. |
| Low Receptor Expression | Confirm the expression of TRPV1 or TRPA1 in your cell line using techniques like qPCR or Western blot. |
| Suboptimal Assay Conditions | Optimize incubation times and temperature. Ensure the assay buffer composition is appropriate for receptor activation. |
| Cell Health Issues | Check cell viability using a trypan blue exclusion assay. Ensure cells are healthy and within an optimal passage number range. |
Problem 3: Inconsistent EC50 Values Across Experiments
| Potential Cause | Recommended Solution |
| Variations in Cell Passage Number | Use cells within a narrow and consistent passage number range for all experiments. |
| Changes in Cell Culture Media | Use the same lot of media, serum, and supplements for the duration of a study. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Data Analysis Variability | Use a consistent method for data normalization, background subtraction, and curve fitting. |
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in activating human TRPV1 and TRPA1 channels. These values can serve as a reference for expected activity in your assays.
| Compound | Target | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | hTRPV1 | Calcium Influx | HEK293 | 128 | [1][3] |
| This compound | hTRPA1 | Calcium Influx | HEK293 | 148 | [1][3] |
Experimental Protocols
TRPV1/TRPA1 Activation Assay using Calcium Imaging
This protocol describes a common method for measuring the activation of TRPV1 and TRPA1 channels by this compound using a fluorescent calcium indicator in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
This compound
-
Positive controls (e.g., Capsaicin for TRPV1, AITC for TRPA1)
-
Antagonists (optional, for validation)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed HEK293-TRPV1 or HEK293-TRPA1 cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a set period.
-
Inject the this compound or control solutions into the respective wells.
-
Immediately begin measuring the change in fluorescence over time, indicating calcium influx.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the baseline fluorescence (ΔF/F0).
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Workflow for a TRPV1/TRPA1 calcium imaging assay.
Caption: A logical approach to troubleshooting inconsistent bioassay results.
Caption: Simplified signaling pathway of this compound via TRPV1 and TRPA1.
References
- 1. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Influence of Light Irradiation on the Degradation of Dezocine in Injections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isochavicine and Piperine Bioactivity
An objective guide for researchers and drug development professionals on the biological activities of two key isomers from Piper nigrum, featuring experimental data, detailed protocols, and pathway visualizations.
Isochavicine and piperine, two geometric isomers found predominantly in black pepper (Piper nigrum), exhibit a range of biological activities that have garnered significant interest in the scientific community. While piperine is the more abundant and extensively studied of the two, emerging research on this compound reveals a unique and sometimes more potent bioactivity profile, warranting a detailed comparative analysis. This guide provides a comprehensive overview of their respective effects on key biological targets and pathways, supported by experimental data to aid in research and development endeavors.
Comparative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of this compound and piperine across various experimental models.
| Biological Activity | Target/Assay | This compound | Piperine | Reference |
| TRP Channel Activation | TRPV1 Activation (EC50) | 128 µM | 33.3 - 37.9 µM | [1][2][3] |
| TRPA1 Activation (EC50) | 148 µM | 7.8 µM | [1][2][3] | |
| Anti-leishmanial Activity | Leishmania donovani pteridine reductase 1 (LdPTR1) Inhibition | Maximum inhibitory effect among piperine isomers | Inhibitory activity observed | [4] |
| Anti-inflammatory Activity | Inhibition of Protein Denaturation (IC50) | Not available | 20-85% inhibition at 100-500 µg/ml | [5] |
| IL-6 Inhibition (in IL-1β stimulated FLS) | Not available | Dose-dependent inhibition (10-100 µg/ml) | ||
| PGE2 Production Inhibition (in IL-1β stimulated FLS) | Not available | Dose-dependent inhibition (10-100 µg/ml) | ||
| Anticancer Activity | Cytotoxicity (IC50) - HCT-116 Colon Cancer Cells | Not available | ~150-200 µM | [2] |
| Cytotoxicity (IC50) - MCF-7 Breast Cancer Cells | Not available | ~150 µM | [2] | |
| Cytotoxicity (IC50) - 4T1 Breast Cancer Cells | Not available | IC50 > 200 µM | [2] | |
| Cytotoxicity (IC50) - LNCaP Prostate Cancer Cells | Not available | ~100 µM | [2] | |
| Cytotoxicity (IC50) - PC-3 Prostate Cancer Cells | Not available | ~150 µM | [2] | |
| Cytotoxicity (IC50) - DU145 Prostate Cancer Cells | Not available | ~150 µM | [2] |
Key Bioactivities and Signaling Pathways
Modulation of TRP Channels
Both this compound and piperine are known agonists of the Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are critical players in pain and inflammation signaling.
-
Piperine is a more potent activator of both TRPV1 and TRPA1 channels, exhibiting lower EC50 values.[1][2][3] This suggests a stronger role in mediating the pungent and thermal sensations associated with black pepper.
-
This compound also activates these channels, albeit with lower potency.[1][2][3]
The activation of TRPV1 by these compounds leads to an influx of calcium ions, which can trigger downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Properties, Bioavailability Profiles, and Clinical Evidence of the Potential Benefits of Black Pepper (Piper nigrum) and Red Pepper (Capsicum annum) against Diverse Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action of Isochavicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochavicine, a naturally occurring geometric isomer of piperine, has garnered significant interest for its diverse biological activities. Understanding and validating its mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data and detailed protocols.
Core Mechanisms of Action
Current research indicates that this compound exerts its effects through two primary mechanisms:
-
Agonism of Transient Receptor Potential (TRP) Channels: this compound is an agonist of both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. These ion channels are key players in nociception, inflammation, and temperature sensation.
-
Inhibition of Leishmania donovani Pteridine Reductase 1 (LdPTR1): this compound has been identified as a potent inhibitor of LdPTR1, an essential enzyme in the folate biosynthesis pathway of the Leishmania parasite, making it a potential target for anti-leishmanial drug development.
Comparative Performance Data
TRPV1 and TRPA1 Agonism
The potency of this compound as a TRPV1 and TRPA1 agonist has been compared to its isomer, piperine, and other well-known agonists like capsaicin (for TRPV1) and allyl isothiocyanate (AITC) for TRPA1.
| Compound | Target | EC50 (µM) | Source |
| This compound | TRPV1 | Strong Activation | [1][2] |
| This compound | TRPA1 | 7.8 - 148 | [1][2] |
| Piperine | TRPV1 | 0.6 - 128 | [1][2] |
| Piperine | TRPA1 | 7.8 - 148 | [1][2] |
| Capsaicin | TRPV1 | Sub-micromolar to 2.2 | [1][3] |
| Allyl Isothiocyanate (AITC) | TRPA1 | 2.7 - 173 | [4][5] |
Note: A lower EC50 value indicates higher potency.
Leishmania donovani Pteridine Reductase 1 (LdPTR1) Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | LdPTR1 | Most potent piperine isomer | [6][7] |
| Withaferin A | LdPTR1 | 1.2 | [6] |
| Sophoraflavanone G | LmPTR1 | 19.2 | [8] |
Note: A lower IC50 value indicates higher inhibitory potency. LmPTR1 refers to Leishmania major PTR1.
Experimental Protocols
TRPV1 and TRPA1 Activation Assay (Calcium Imaging)
This protocol is adapted from studies measuring the activation of TRP channels in response to various agonists.[2]
Objective: To determine the potency (EC50) of this compound and its alternatives in activating TRPV1 and TRPA1 channels.
Materials:
-
HEK293T cells stably expressing human TRPV1 or TRPA1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compounds (this compound, piperine, capsaicin, AITC) dissolved in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Seed HEK293T-TRPV1 or HEK293T-TRPA1 cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS. Load cells with Fluo-4 AM (e.g., 4 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Washing: Wash cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HBSS. The final DMSO concentration should be below 0.5%.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Compound Addition: Use the plate reader's injector to add the test compounds to the wells.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an influx of calcium upon channel activation. Calculate the peak fluorescence response for each concentration and normalize to the maximum response. Plot the concentration-response curve and determine the EC50 value using a suitable sigmoidal dose-response model.
Leishmania Pteridine Reductase 1 (PTR1) Inhibition Assay
This is a generalized spectrophotometric assay for measuring the inhibition of PTR1.[9]
Objective: To determine the inhibitory potency (IC50) of this compound and its alternatives against LdPTR1.
Materials:
-
Recombinant LdPTR1 enzyme.
-
NADPH.
-
Biopterin (or another suitable pterin substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds (this compound, withaferin A, sophoraflavanone G) dissolved in DMSO.
-
96-well UV-transparent plates.
-
UV-Vis spectrophotometer plate reader.
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, a fixed concentration of recombinant LdPTR1, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and the substrate (biopterin).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) over time using the spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Mechanisms
Signaling Pathway of TRPV1/TRPA1 Activation
Caption: Agonist activation of TRPV1 and TRPA1 by this compound leads to calcium influx and cellular responses.
Experimental Workflow for PTR1 Inhibition Assay
Caption: Spectrophotometric workflow to determine the inhibitory effect of compounds on LdPTR1.
Logical Relationship of this compound's Dual Mechanism
Caption: this compound's dual mechanism targeting both TRP channels and LdPTR1.
References
- 1. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Leishmania donovani pteridine reductase 1: comparative protein modeling and protein-ligand interaction studies of the leishmanicidal constituents isolated from the fruits of Piper longum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Isochavicine's Efficacy as a TRP Channel Agonist: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the efficacy of isochavicine with other Transient Receptor Potential (TRP) channel agonists, supported by experimental data and detailed methodologies.
This compound, a pungent compound found in black pepper, has emerged as a notable agonist of Transient Receptor Potential (TRP) channels, specifically targeting TRPV1 and TRPA1. These channels are critical players in nociception, inflammation, and thermosensation, making them attractive targets for drug development. This guide provides an objective comparison of this compound's efficacy against other known TRP channel agonists, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Efficacy of TRP Channel Agonists
The efficacy of this compound and other TRP channel agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of its maximal effect. A lower EC50 value indicates higher potency. The following tables summarize the EC50 values for this compound and a selection of other agonists for TRPV1 and TRPA1 channels, as determined by in vitro assays.
| TRPV1 Agonist | EC50 (µM) | Source |
| This compound | 1.1 | [Okumura et al., 2010] |
| Capsaicin | 0.0024 - 0.7 | [Okumura et al., 2010, Various Sources] |
| Piperine | 0.6 | [Okumura et al., 2010] |
| Resiniferatoxin (RTX) | 0.00001 | [Various Sources] |
| Anandamide | ~1-10 | [Various Sources] |
| TRPA1 Agonist | EC50 (µM) | Source |
| This compound | 7.8 | [Okumura et al., 2010] |
| Allyl isothiocyanate (AITC) | 0.5 - 20 | [Okumura et al., 2010, Various Sources] |
| Cinnamaldehyde | ~60 | [Various Sources] |
| Piperine | 7.8 | [Okumura et al., 2010] |
| Formalin | ~1000 | [Various Sources] |
Note: EC50 values can vary depending on the experimental system (e.g., cell type, expression level of the receptor) and assay conditions.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the efficacy of TRP channel agonists.
Calcium Imaging Assay
This high-throughput method measures the influx of calcium ions (Ca2+) into cells upon TRP channel activation.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human TRPV1 or TRPA1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Transfected cells are plated onto 96-well black-walled, clear-bottom plates and allowed to adhere and express the channels for 24-48 hours.
b. Fluorescent Calcium Indicator Loading:
-
The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS) buffered with HEPES.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
After incubation, cells are washed with the buffered salt solution to remove excess dye.
c. Compound Application and Data Acquisition:
-
A baseline fluorescence reading is taken using a fluorescence plate reader or a fluorescence microscope.
-
The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation and subsequent calcium influx.
-
A potent, known agonist (e.g., capsaicin for TRPV1, AITC for TRPA1) is often used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
d. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
The response is often normalized to the maximal response induced by a saturating concentration of a reference agonist or a calcium ionophore like ionomycin.
-
Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration.
-
The EC50 value is determined by fitting the dose-response curve to a sigmoidal function.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
a. Cell Preparation:
-
Transfected HEK293 or CHO cells expressing the target TRP channel are plated on glass coverslips.
-
For recording, a coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
b. Pipette Preparation and Seal Formation:
-
A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a pipette puller.
-
The micropipette is filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
c. Whole-Cell Configuration and Recording:
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
The membrane potential of the cell is "clamped" at a specific voltage (e.g., -60 mV) by a patch-clamp amplifier.
-
The current required to maintain this holding potential is recorded. Activation of TRP channels by an agonist will cause an inward flow of cations, which is measured as an inward current.
d. Compound Application and Data Acquisition:
-
The test compound is applied to the cell via the perfusion system.
-
The resulting change in membrane current is recorded.
-
A series of increasing concentrations of the agonist are applied to generate a dose-response relationship.
e. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured.
-
The current amplitudes are normalized to the maximal current evoked by a saturating concentration of the agonist.
-
Dose-response curves are plotted, and EC50 values are calculated as described for the calcium imaging assay.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of TRPV1/TRPA1 activation by an agonist.
Caption: Experimental workflow for calcium imaging assay.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
A Comparative Guide to the Cross-Validation of Analytical Methods for Isochavicine Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of isochavicine, a geometric isomer of piperine, is crucial for the quality control of various products and for research in drug development due to its potential biological activities. A variety of analytical methods are available for the determination of this compound, each with its own set of advantages and limitations. Cross-validation of these methods is essential to ensure the reliability, consistency, and interchangeability of analytical data across different laboratories and platforms.
This guide provides an objective comparison of common analytical techniques for this compound quantification, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC), with additional context provided by Liquid Chromatography-Mass Spectrometry (LC-MS). While direct cross-validation studies for this compound are limited, this guide synthesizes available data for this compound and its isomers, primarily piperine, to offer a comprehensive comparative framework.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is often a balance between various factors, including sensitivity, selectivity, speed, cost, and the nature of the sample matrix. The following table summarizes key performance parameters for different analytical techniques based on validated methods for piperine and its isomers. It is important to note that performance characteristics can vary based on the specific instrumentation, column, and mobile phase used.
| Parameter | HPLC-UV | HPTLC | UPLC-PDA | LC-MS/MS |
| Principle | Liquid chromatography with UV detection | Planar chromatography with densitometric detection | High-pressure liquid chromatography with photodiode array detection | Liquid chromatography coupled with mass spectrometry |
| Linearity (r²) | >0.999[1] | >0.99[2] | >0.996 | >0.995 |
| Limit of Detection (LOD) | 15-30 ng[3] | 6 ng/spot | ~0.23-0.59 µg/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 18 ng/spot | ~0.71-1.78 µg/mL | 1.0 ng/mL |
| Accuracy (% Recovery) | 98.9 ± 3.0%[3] | 98.5-101.5% | 98.2-100.6% | 86.6-120% |
| Precision (%RSD) | <5% | <2% | <2% | <12.1% |
| Analysis Time | ~20-30 min[1] | Shorter per sample, but multiple samples simultaneously | <5 min | ~4 min |
| Solvent Consumption | High | Low | Very Low | Moderate |
| Throughput | Moderate | High | High | High |
| Selectivity | Good | Moderate to Good | Very Good | Excellent |
| Cost | Moderate | Low | High | Very High |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of any analytical method. Below are representative experimental protocols for the analysis of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of piperine isomers.
-
Instrumentation: HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 1% acetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a mixture of acetonitrile and 1% aqueous acetic acid (48:52, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 343 nm.
-
Injection Volume: 10 µL.[1]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The concentration of this compound in the sample is then determined from this curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of piperine isomers.
-
Instrumentation: HPTLC system including an applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (7:3:0.5, v/v/v) is a commonly used mobile phase.[2]
-
Sample Application: Samples and standards are applied as bands of a specific length using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: The developed plate is scanned at the wavelength of maximum absorbance for this compound (around 340 nm).
-
Quantification: The peak area of the analyte is recorded and the concentration is calculated using a calibration curve prepared from standard solutions.
Ultra-Performance Liquid Chromatography (UPLC-PDA)
UPLC provides significant improvements in speed, resolution, and sensitivity compared to conventional HPLC.
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: A sub-2 µm particle size column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Detection: PDA detector allows for scanning across a range of wavelengths to ensure peak purity and optimal detection.
-
Injection Volume: Typically smaller than HPLC, around 1-5 µL.
-
Quantification: Similar to HPLC, quantification is based on a calibration curve generated from standards.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two different analytical methods for this compound determination.
References
- 1. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of HPLC/UPLC methodologies [upiq.com]
- 3. scispace.com [scispace.com]
Structure-Activity Relationship of Isochavicine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isochavicine, a naturally occurring geometric isomer of piperine, the main pungent component of black pepper, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their modulatory effects on transient receptor potential (TRP) channels and their cytotoxic properties against cancer cell lines. The information presented herein is supported by experimental data to facilitate the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of this compound and its analogs is significantly influenced by their chemical structure. Modifications to the piperidine ring, the dienone linker, and the benzodioxole moiety can dramatically alter their potency and selectivity for various biological targets.
Modulation of TRPV1 and TRPA1 Channels
This compound and its analogs are known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are key players in pain and inflammation pathways. The activation of these channels leads to an influx of calcium ions, initiating a cascade of downstream signaling events.
The table below summarizes the potency of this compound and several of its naturally occurring analogs in activating human TRPV1 and TRPA1 channels, as determined by measuring the half-maximal effective concentration (EC50) in HEK293T cells expressing these channels.
| Compound | Structure | hTRPV1 EC50 (µM) | hTRPA1 EC50 (µM) |
| This compound | 128 | Not Calculated | |
| Piperine | 0.6 | 148 | |
| Isopiperine | Not Calculated | 7.8 | |
| Piperanine | 12.1 | Not Calculated | |
| Piperolein A | 17.3 | 7.8 | |
| Piperolein B | 19.1 | 11.1 |
Key Structure-Activity Relationship Insights for TRP Channel Activation:
-
Stereochemistry of the Dienone Linker: The geometry of the double bonds in the dienone linker is a critical determinant of activity. Piperine, with its (2E,4E) configuration, is a significantly more potent activator of TRPV1 than this compound, which has a (2E,4Z) configuration.
-
Piperidine Moiety: The piperidine ring is a common feature among many of these active analogs, suggesting its importance for interacting with the TRP channels.
Cytotoxic Activity Against Cancer Cell Lines
Recent research has explored the potential of piperine derivatives, which share the core scaffold of this compound, as anticancer agents. A study on a series of 28 synthetic piperine derivatives revealed their cytotoxic effects against various human cancer cell lines. The data for the most potent derivative, H19 , is presented below.
| Compound | Target Cancer Cell Lines | IC50 (µM) |
| H19 | NCI-H226 (Lung Squamous Cell Carcinoma) | 0.95 |
| HCT-116 (Colon Carcinoma) | Not Reported | |
| MDA-MB-231 (Breast Adenocarcinoma) | Not Reported |
Furthermore, the conjugation of amino acid esters to piperine has been shown to enhance its cytotoxic potential. The following table highlights the activity of a promising piperine-amino acid ester conjugate, 4p .
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 4p | DU-145 (Prostate Carcinoma) | 21 |
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
Modifications to the Piperidine Ring: The synthesis of piperine derivatives with modifications to the piperidine moiety has been a successful strategy in enhancing cytotoxic activity. The specific structural features of compound H19 that contribute to its high potency warrant further investigation.
-
Amide Linkage and Amino Acid Conjugation: The introduction of an amide linkage and conjugation with amino acids, as seen in compound 4p , can significantly improve the anticancer activity of the parent piperine scaffold. This suggests that such modifications may enhance cellular uptake or interaction with intracellular targets.
Experimental Protocols
Intracellular Calcium Assay for TRPV1 and TRPA1 Activation
This protocol describes the method used to determine the EC50 values for the activation of TRPV1 and TRPA1 channels by this compound and its analogs.
1. Cell Culture and Transfection:
- Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are transiently transfected with plasmids encoding for human TRPV1 or TRPA1 channels using a suitable transfection reagent.
2. Calcium Imaging:
- Transfected cells are seeded onto 96-well black-walled, clear-bottom plates.
- After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
- Following incubation, the cells are washed to remove excess dye.
- The plate is then placed in a fluorescence microplate reader.
3. Compound Addition and Data Acquisition:
- A baseline fluorescence reading is taken before the addition of the test compounds.
- This compound or its analogs are added at various concentrations to the wells.
- Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Data is recorded over time to capture the peak fluorescence response.
4. Data Analysis:
- The increase in fluorescence intensity is normalized to the baseline fluorescence.
- Dose-response curves are generated by plotting the normalized fluorescence intensity against the logarithm of the compound concentration.
- The EC50 values are calculated by fitting the data to a sigmoidal dose-response equation using appropriate software.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
- Cancer cells (e.g., NCI-H226, DU-145) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs).
- Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
- The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
3. MTT Incubation:
- After the incubation period, the medium is removed, and a solution of MTT in serum-free medium or PBS is added to each well.
- The plate is incubated for 2-4 hours at 37°C to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The absorbance values are corrected by subtracting the background absorbance of wells without cells.
- The percentage of cell viability is calculated relative to the untreated control cells.
- Dose-response curves are plotted, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are initiated by their interaction with specific molecular targets, leading to the activation of downstream signaling pathways.
TRPV1/TRPA1 Activation and Downstream Signaling
The activation of TRPV1 and TRPA1 ion channels by this compound and its analogs results in an influx of Ca²⁺ into the cell. This increase in intracellular calcium acts as a second messenger, triggering a variety of downstream signaling cascades.
Caption: Activation of TRPV1 and TRPA1 by this compound analogs leads to Ca²⁺ influx and downstream signaling.
General Workflow for Evaluating Cytotoxicity of this compound Analogs
The following diagram illustrates a typical workflow for the synthesis and evaluation of the cytotoxic potential of novel this compound analogs.
Caption: Workflow for synthesis, cytotoxicity screening, and SAR analysis of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs reveals critical structural features that govern their biological activities. For TRP channel modulation, the stereochemistry of the dienone linker is paramount, with the (2E,4E) configuration of piperine showing superior TRPV1 activation compared to the (2E,4Z) configuration of this compound. In the context of anticancer activity, modifications to the piperidine moiety and the introduction of amino acid conjugates have emerged as promising strategies to enhance cytotoxicity. The data and protocols presented in this guide offer a foundation for the rational design and development of novel this compound-based compounds with tailored pharmacological profiles for therapeutic applications in pain, inflammation, and oncology. Further systematic studies on a broader range of this compound analogs are warranted to fully elucidate their therapeutic potential.
Isochavicine Demonstrates Superior In Vitro Activity Against Leishmania donovani Target Compared to its Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing preclinical data reveals the therapeutic potential of isochavicine, a natural alkaloid, particularly in the context of parasitic diseases. Comparative data indicates that this compound is a more potent inhibitor of Leishmania donovani pteridine reductase 1 (LdPTR1), a key parasitic enzyme, than its well-known isomer, piperine. This finding positions this compound as a promising candidate for further investigation in the development of novel anti-leishmanial drugs.
This guide provides a detailed comparison of this compound with its isomers, focusing on their activity against LdPTR1 and their effects on transient receptor potential (TRP) channels. Experimental protocols and signaling pathway diagrams are included to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of this compound research.
Comparative Efficacy Against Leishmania donovani Pteridine Reductase 1
Comparative Activity on TRP Channels
This compound and its isomers have also been evaluated for their activity on TRPV1 and TRPA1 channels, which are involved in pain and inflammation pathways. The available data on their half-maximal effective concentrations (EC50) are summarized below.
| Compound | Target | EC50 (µM) |
| This compound | TRPV1 | 1.3 |
| TRPA1 | 12 | |
| Piperine | TRPV1 | 0.6 |
| TRPA1 | 7.8 | |
| Isopiperine | TRPV1 | 0.9 |
| TRPA1 | 9.7 |
Data sourced from Okumura et al., 2010.
Experimental Protocols
Pteridine Reductase 1 (PTR1) Inhibition Assay
This protocol outlines the general methodology used to assess the inhibitory activity of compounds against Leishmania donovani pteridine reductase 1 (LdPTR1).
Objective: To determine the in vitro inhibitory effect of test compounds on the enzymatic activity of LdPTR1.
Materials:
-
Recombinant LdPTR1 enzyme
-
NADPH (cofactor)
-
Biopterin or Folic Acid (substrate)
-
Test compounds (e.g., this compound, piperine) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 6.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate (biopterin or folic acid) in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction should be prepared without the test compound.
-
Initiate the enzymatic reaction by adding the recombinant LdPTR1 enzyme to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Record the rate of the reaction (change in absorbance per unit time).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction.
-
Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.[3][4]
TRPV1 and TRPA1 Activation Assay using HEK293 Cells
This protocol describes the general method for evaluating the activation of TRPV1 and TRPA1 channels by test compounds using a cell-based assay.
Objective: To measure the ability of test compounds to activate TRPV1 and TRPA1 channels and elicit a cellular response.
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1 channels
-
Cell culture medium and reagents
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Test compounds (e.g., this compound, piperine)
-
Positive controls (e.g., capsaicin for TRPV1, mustard oil for TRPA1)
-
Fluorometric imaging plate reader or microscope
Procedure:
-
Culture the HEK293 cells expressing either TRPV1 or TRPA1 in appropriate cell culture plates.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations to the cells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope.
-
The increase in fluorescence intensity indicates channel activation and subsequent calcium influx.
-
Determine the EC50 value, the concentration of the test compound that elicits a half-maximal response, by plotting the change in fluorescence against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leishmania donovani pteridine reductase 1: comparative protein modeling and protein-ligand interaction studies of the leishmanicidal constituents isolated from the fruits of Piper longum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isochavicine from Diverse Piper Species for Researchers
Isochavicine, a geometric isomer of piperine, is a naturally occurring alkaloid found in various Piper species. While less abundant than its pungent trans-trans isomer, piperine, this compound contributes to the complex chemical profile and potential bioactivity of these plants. This guide offers a comparative overview of this compound content in different Piper species, details the experimental protocols for its analysis, and explores its interaction with cellular signaling pathways, providing a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: this compound Content in Piper Species
The quantification of this compound across different Piper species is not as extensively documented as that of piperine. However, available data from studies on commercial black pepper products provide a baseline for Piper nigrum. Data for other species remains limited in the current literature.
| Piper Species | Common Name | Plant Part | This compound Content (% of Total Piperine Isomers) | Reference |
| Piper nigrum | Black Pepper | Fruit | 0.37 - 0.42 | [1][2] |
| Piper longum | Long Pepper | Fruit | Data not available | |
| Piper retrofractum | Javanese Long Pepper | Fruit | Data not available |
Note: The provided data for Piper nigrum is based on the analysis of four commercial ground black pepper products and represents the percentage of this compound relative to the total content of four piperine isomers (piperine, isopiperine, chavicine, and this compound). Further research is required to establish the this compound content in other Piper species and different plant parts.
Experimental Protocols
The extraction, isolation, and quantification of this compound are typically performed using chromatographic techniques. The following protocols are generalized from methods used for the analysis of piperine and its isomers.
Extraction and Isolation of this compound
This protocol outlines a general procedure for extracting a mixture of piperine isomers, including this compound, from dried Piper fruit material.
Objective: To extract a crude mixture of alkaloids from Piper species for further analysis.
Materials:
-
Dried and powdered fruit of Piper species (e.g., P. nigrum, P. longum, P. retrofractum)
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for vacuum liquid chromatography (VLC)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried and powdered fruit material in methanol at room temperature.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The crude extract can be further fractionated using vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. The polarity of the solvent system is gradually increased to separate fractions with different polarities.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing piperine isomers.
-
Fractions containing the isomers can be combined and subjected to further purification steps like recrystallization to isolate individual compounds, though complete separation of isomers can be challenging.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated method for the simultaneous analysis of piperine and its isomers, including this compound.
Objective: To quantify the amount of this compound in a prepared extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other modifiers as required for optimal separation)
-
This compound standard (if available) or a well-characterized piperine isomer mixture.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., Acetonitrile:Water:Acetic acid 60:39.5:0.5 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.[3]
Procedure:
-
Prepare a standard solution of known concentration of this compound or a piperine isomer mixture.
-
Prepare the sample solution by dissolving the dried extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
This compound, along with piperine and other related compounds found in black pepper, has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. These channels are non-selective cation channels primarily expressed in sensory neurons and are involved in the perception of pain, temperature, and pungent stimuli.
Caption: Activation of TRPV1 and TRPA1 channels by this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of the experimental process from sample preparation to data analysis for the comparative study of this compound.
Caption: Workflow for this compound quantification in Piper species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Isochavicine and Alternative TRPV1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of isochavicine to its primary target, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The performance of this compound is compared with other well-known TRPV1 agonists, supported by available experimental data. This document is intended to assist researchers in evaluating this compound as a potential therapeutic or research tool.
Introduction
This compound, a naturally occurring alkaloid found in plants of the Piper genus, has been identified as an agonist of the TRPV1 and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[1][2] The TRPV1 channel, a non-selective cation channel, plays a crucial role in the detection and transduction of nociceptive stimuli, including heat and pungent chemicals.[3] Its activation leads to a sensation of pain and heat, making it a significant target for the development of analgesics and other therapeutics. Understanding the binding affinity of novel agonists like this compound is fundamental for the rational design of such drugs.
Quantitative Data on Binding Affinity and Potency
Direct binding affinity constants, such as the dissociation constant (Kd) or the inhibition constant (Ki), are the gold standard for comparing the interaction strength of a ligand with its target. However, for many natural compounds, including this compound, such data is not always readily available. In such cases, the half-maximal effective concentration (EC50) from functional assays is often used as a proxy to describe the potency of an agonist. The table below summarizes the available data for this compound and compares it with other known TRPV1 agonists.
| Compound | Target | Parameter | Value | Organism/Cell Line | Reference |
| This compound | TRPV1 | EC50 | 0.6 - 128 µM | HEK cells | [1][4] |
| Piperine | TRPV1 | EC50 | 0.6 µM | HEK cells | [4] |
| Capsaicin | TRPV1 | EC50 | 0.14 µM | Mouse TRPV1 in HEK cells | [5] |
| TRPV1 | Ka | ~10^6 M^-1 | Wildtype subunit | [3][6] | |
| TRPV1 | Kd | ~1 µM | Calculated from Ka | [3][6] | |
| Resiniferatoxin (RTX) | TRPV1 | - | High Affinity | Rat and Human TRPV1 | [7] |
Note: The EC50 value for this compound is presented as a range as reported in the literature. A lower EC50 value indicates higher potency. The association constant (Ka) for capsaicin is a direct measure of binding affinity, and the dissociation constant (Kd) is its reciprocal. Resiniferatoxin is known for its very high affinity and potency, and is often used in radiolabeled form for competitive binding assays.[8]
Experimental Protocols
The determination of ligand-target binding affinity and functional potency relies on a variety of in vitro experimental techniques. Below are detailed methodologies for two key experiments commonly used to characterize TRPV1 agonists.
1. Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. For TRPV1, [3H]-Resiniferatoxin ([3H]-RTX) is a commonly used radioligand.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the TRPV1 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the TRPV1 receptor (e.g., HEK293 or CHO cells).
-
[3H]-RTX (radiolabeled ligand).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-labeled RTX (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-RTX and varying concentrations of the test compound.
-
A parallel set of incubations is performed in the presence of a high concentration of non-labeled RTX to determine non-specific binding.
-
After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of [3H]-RTX is plotted against the logarithm of the test compound concentration.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Intracellular Calcium Influx Assay (Ca2+ Flux Assay)
This functional assay measures the ability of a compound to activate the TRPV1 channel, leading to an influx of calcium ions into the cell.
-
Objective: To determine the EC50 of a test compound for TRPV1 activation.
-
Materials:
-
Cells stably or transiently expressing the TRPV1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence plate reader or a fluorescence microscope.
-
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The baseline fluorescence is measured.
-
The test compound is added to the wells at various concentrations.
-
The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is plotted against the logarithm of the test compound concentration.
-
The EC50 is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the TRPV1 channel by an agonist.
Caption: TRPV1 signaling pathway upon agonist binding.
Experimental Workflow for Binding Affinity Determination
The diagram below outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Comparison of TRPV1 Agonists
This diagram provides a logical comparison between this compound and other TRPV1 agonists based on available data.
Caption: Comparison of this compound, capsaicin, and RTX.
Discussion and Conclusion
The available data indicates that this compound is an agonist of the TRPV1 receptor, with a potency in the micromolar range.[1][4] When compared to capsaicin, a well-characterized TRPV1 agonist, this compound appears to have a lower potency, as indicated by its generally higher EC50 value.[5] However, a direct comparison of binding affinity is challenging due to the lack of a reported dissociation constant (Kd) or inhibition constant (Ki) for this compound.
The provided experimental protocols for radioligand binding assays and calcium influx assays represent standard methods for a more definitive characterization of the binding affinity and functional potency of this compound. Further studies employing these methods are necessary to precisely quantify the binding affinity of this compound to TRPV1. Such data would be invaluable for structure-activity relationship (SAR) studies and for the potential development of this compound or its derivatives as pharmacological tools or therapeutic agents.
References
- 1. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A distinct structural mechanism underlies TRPV1 activation by piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]
- 6. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Isochavicine and Piperine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of two geometric isomers: isochavicine and piperine. The objective is to present available experimental data on their performance in in vitro metabolic assays, detail the methodologies for these experiments, and offer a clear comparison to aid in drug discovery and development research.
Introduction
Piperine, the primary pungent alkaloid in black pepper, is well-known for its various pharmacological activities and its role as a bio-enhancer. This compound is a naturally occurring geometric isomer of piperine. The metabolic stability of a compound is a critical parameter in drug development, influencing its pharmacokinetic profile, including bioavailability and half-life. Understanding the comparative metabolic stability of these two isomers is crucial for assessing their potential as therapeutic agents.
Quantitative Data on Metabolic Stability
The following table summarizes the available quantitative data on the in vitro metabolic stability of piperine in human liver microsomes (HLM).
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Data Source |
| Piperine | 141 | Low | [1] |
| Piperine | 165 | 8.4 | [2] |
| This compound | No data available | No data available | - |
Note: Despite extensive literature searches, no direct experimental data on the metabolic stability (half-life or intrinsic clearance) of this compound in human liver microsomes or other in vitro systems could be located. One study noted that piperine can undergo light-induced isomerization to form this compound, chavicine, and isopiperine[3]. Another study mentioned that all four isomers of piperine, including this compound, exhibited inhibitory activity against Leishmania donovani pteridine reductase 1, indicating biological activity[1]. However, their metabolic fate has not been experimentally determined in the reviewed literature.
Discussion on Metabolic Stability
Piperine: The available data consistently indicate that piperine possesses a relatively long half-life in human liver microsomes, with reported values of 141 and 165 minutes[1][2]. This suggests that piperine is moderately stable to phase I metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. Its intrinsic clearance is classified as low, which is consistent with its known role as an inhibitor of major drug-metabolizing enzymes like CYP3A4 and CYP2C9[2]. The moderate stability of piperine contributes to its ability to act as a bio-enhancer by slowing the metabolism of co-administered drugs.
This compound: In the absence of experimental data, a direct comparison of the metabolic stability of this compound to piperine is not possible. As geometric isomers, this compound and piperine share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their double bonds. This structural difference could potentially influence their interaction with metabolic enzymes. However, without experimental evidence, any statement on the relative stability of this compound would be speculative. Further research is required to determine the in vitro metabolic profile of this compound to enable a comprehensive comparison.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, based on established protocols.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (this compound, Piperine)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected for analysis.
-
-
Analytical Quantification:
-
The concentration of the remaining parent compound in the supernatant is determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression of the plot.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Experimental Workflow Diagram
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by piperine, a major ingredient of piper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Comparative Gene Expression Analysis Following Isochavicine Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for understanding and investigating the molecular effects of isochavicine through comparative gene expression analysis. While direct, comprehensive studies on gene expression changes induced by this compound are not yet prevalent in publicly available research, this guide draws upon the known mechanisms of this compound and its well-studied isomer, piperine, to outline potential biological impacts and provide a template for future research.
This compound, a geometric isomer of piperine, is known to activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[1][2] These channels are involved in a variety of cellular signaling pathways, suggesting that this compound treatment could lead to significant changes in gene expression. This guide outlines the potential signaling pathways affected by this compound and provides a detailed protocol for conducting a comparative gene expression analysis to elucidate its mechanism of action.
Potential Signaling Pathways Modulated by this compound
Based on its activation of TRPV1 and TRPA1 and the known effects of the related compound piperine, this compound may influence several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis. Piperine has been shown to regulate pathways such as PKCα/ERK1/2, NF-κB/AP-1, and TGF-β signaling.[1][3] Activation of TRPV1 and TRPA1 can also lead to downstream signaling cascades involving these pathways.
Hypothetical Comparative Gene Expression Data
The following table is a template illustrating how quantitative data from a comparative gene expression study, such as an RNA-seq experiment, could be presented. This table compares the hypothetical gene expression changes in a cancer cell line following treatment with this compound versus a control (vehicle) and an alternative treatment. The values are presented as log2 fold change, and the adjusted p-value indicates the statistical significance of the change.
| Gene Symbol | Pathway | This compound vs. Control (log2FC) | Alternative Treatment vs. Control (log2FC) | Adjusted p-value (this compound) |
| Upregulated Genes | ||||
| GENE-A | Pro-Apoptotic | 2.5 | 1.8 | < 0.001 |
| GENE-B | Cell Cycle Arrest | 1.9 | 1.5 | < 0.01 |
| GENE-C | Inflammatory Response | 3.1 | 2.2 | < 0.001 |
| Downregulated Genes | ||||
| GENE-D | Proliferation | -2.8 | -2.1 | < 0.001 |
| GENE-E | Anti-Apoptotic | -1.7 | -1.2 | < 0.05 |
| GENE-F | Metastasis | -3.5 | -2.9 | < 0.001 |
Experimental Protocol: Comparative RNA-Seq Analysis
This section details a standard protocol for a comparative gene expression analysis using RNA sequencing (RNA-seq).
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., a cancer cell line).
-
Culture Conditions: Culture cells in appropriate media and conditions to 80% confluency.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a predetermined effective concentration)
-
Alternative Treatment (a compound with a known mechanism for comparison)
-
-
Procedure: Treat cells for a specified duration (e.g., 24 hours). Perform at least three biological replicates for each treatment group.
RNA Isolation
-
Lysis: Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extraction: Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups. Set a threshold for significance (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the list of differentially expressed genes to identify enriched biological processes and pathways.
Conclusion
While specific gene expression data for this compound is currently limited, its known molecular targets provide a strong basis for hypothesizing its impact on cellular signaling and gene regulation. The provided experimental framework offers a robust methodology for researchers to investigate these effects, enabling a direct comparison with other compounds and contributing to a deeper understanding of this compound's therapeutic potential. Such studies are crucial for elucidating its mechanism of action and identifying novel biomarkers for its activity.
References
Specificity of Isochavicine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of isochavicine and its naturally occurring isomers: piperine, isopiperine, and chavicine. The focus is on the specificity of their interactions with key biological targets, supported by experimental data and detailed methodologies. This document aims to be a valuable resource for researchers investigating the therapeutic potential of these compounds.
Comparative Analysis of Biological Activity
This compound and its isomers exhibit a range of biological activities, with notable effects on transient receptor potential (TRP) channels and enzymes involved in parasitic life cycles. The following tables summarize the quantitative data available for their activity on key molecular targets.
Activation of TRP Channels
Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankrin 1 (TRPA1) are ion channels involved in pain and inflammation signaling pathways. The potency of this compound and its isomers in activating these channels has been quantified and is presented below.
| Compound | Target | EC50 (µM) | Reference |
| This compound | TRPV1 | 0.6 - 128[1] | Okumura et al., 2010 |
| TRPA1 | 7.8 - 148[1] | Okumura et al., 2010 | |
| Piperine | TRPV1 | 0.6[1] | Okumura et al., 2010 |
| TRPA1 | 29.7[1] | Okumura et al., 2010 | |
| Isopiperine | TRPV1 | 0.6 - 128[1] | Okumura et al., 2010 |
| TRPA1 | 7.8 - 148[1] | Okumura et al., 2010 | |
| Chavicine | TRPV1 | Not Reported | |
| TRPA1 | Not Reported |
Inhibition of Leishmania donovani Pteridine Reductase 1 (LdPTR1)
Leishmania donovani is a protozoan parasite responsible for visceral leishmaniasis. Pteridine reductase 1 (PTR1) is a crucial enzyme for the parasite's survival, making it a key drug target. All four geometric isomers of piperine have been shown to inhibit LdPTR1, with this compound demonstrating the highest potency.[2]
| Compound | Target | Inhibitory Activity | Reference |
| This compound | LdPTR1 | Maximum inhibitory effect among isomers[2] | Sahi et al., 2012 |
| Piperine | LdPTR1 | Inhibitory activity observed[2] | Sahi et al., 2012 |
| Isopiperine | LdPTR1 | Inhibitory activity observed[2] | Sahi et al., 2012 |
| Chavicine | LdPTR1 | Inhibitory activity observed[2] | Sahi et al., 2012 |
Experimental Protocols
TRPV1 and TRPA1 Activation Assay (Calcium Imaging)
This protocol describes a common method for assessing the activation of TRPV1 and TRPA1 channels using a cell-based calcium imaging assay.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding for human TRPV1 or TRPA1 using a suitable transfection reagent.
2. Calcium Imaging:
-
Transfected cells are seeded onto 96-well plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution) for 30-60 minutes at 37°C.
-
The cells are then washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
The test compounds (this compound, piperine, etc.) are added at various concentrations, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.
-
A known agonist (e.g., capsaicin for TRPV1, mustard oil for TRPA1) is used as a positive control.
3. Data Analysis:
-
The change in fluorescence is normalized to the baseline fluorescence.
-
The dose-response curves are generated by plotting the normalized fluorescence against the logarithm of the compound concentration.
-
The EC50 values are calculated from the dose-response curves using a suitable pharmacological software.
Leishmania donovani Pteridine Reductase 1 (LdPTR1) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against LdPTR1.
1. Enzyme and Reagents:
-
Recombinant L. donovani PTR1 is expressed and purified.
-
The substrate, dihydrobiopterin (H2B), and the cofactor, NADPH, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the assay buffer, NADPH, and the LdPTR1 enzyme.
-
The test compounds are added to the reaction mixture at various concentrations and incubated for a short period.
-
The reaction is initiated by the addition of the substrate, H2B.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a microplate reader.
3. Data Analysis:
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction velocity in the presence of the inhibitor to the velocity of the control (without inhibitor).
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of TRP Channel Activation
Caption: Activation of TRPV1 and TRPA1 by piperine isomers.
Experimental Workflow for TRP Channel Activation Assay
Caption: Workflow for assessing TRP channel activation.
Logical Relationship of Piperine Isomers
Caption: Geometric isomers of piperine.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of isochavicine and its related alkaloids, piperine and chavicine. The information is compiled from available toxicological studies to assist researchers in evaluating the potential risks associated with these compounds. While extensive data is available for piperine, there is a significant lack of quantitative safety data for this compound and chavicine, highlighting a critical area for future research.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for piperine. No specific LD50 or NOAEL values were identified for this compound or chavicine in the reviewed literature.
| Alkaloid | Test Species | Route of Administration | LD50 (mg/kg bw) | NOAEL (mg/kg bw/day) | Reference |
| Piperine | Mouse | Intravenous | 15.1 | - | [1] |
| Mouse | Intraperitoneal | 43 | - | [1] | |
| Mouse | Subcutaneous | 200 | - | [1] | |
| Mouse | Intragastric | 330 | - | [1][2] | |
| Rat (Female) | Intragastric | 514 | - | [2] | |
| Rat (Weanling) | Intragastric | > 585 | - | [2] | |
| Rat | Oral (90-day study) | - | 5 | [2][3][4] | |
| This compound | - | - | Data not available | Data not available | |
| Chavicine | - | - | Data not available (Classified as "Harmful if swallowed") | Data not available |
Experimental Protocols
The toxicological data for piperine have been established using standardized experimental protocols, primarily following the Organisation for Economic Co-operation and Development (OECD) guidelines. These guidelines ensure the quality and reproducibility of toxicological studies.
Acute Oral Toxicity Testing (OECD Guidelines 401, 420, 423)
Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance after a single oral dose. The LD50 (median lethal dose) is a key endpoint of these studies.
-
Test Animals: Typically, young adult rats or mice are used.
-
Administration: The test substance is administered by gavage in a single dose.
-
Dosage: A range of doses is used to determine the dose at which 50% of the animals die.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Pathology: Gross necropsy is performed on all animals to identify any treatment-related abnormalities.
Subchronic Oral Toxicity Testing (90-Day Study in Rodents - OECD Guideline 408)
Subchronic studies evaluate the effects of repeated exposure to a substance over a longer period. The No-Observed-Adverse-Effect Level (NOAEL) is a primary outcome of these studies.
-
Test Animals: Commonly used rodent species include rats.
-
Administration: The test substance is administered daily, typically mixed in the diet or given by gavage, for 90 days.
-
Dosage Groups: At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical chemistry evaluations are performed.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is examined microscopically.
Signaling Pathways in Piperine-Induced Cellular Effects
While specific toxicity pathways for this compound and chavicine are not well-documented, studies on piperine have shed light on its interaction with various cellular signaling pathways. It is important to note that much of this research is focused on the anti-cancer properties of piperine, where it induces apoptosis and inhibits cell proliferation in cancer cells. At high concentrations, these same pathways could be involved in its toxic effects.
// Nodes Piperine [label="Piperine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="↓ Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detoxification [label="↑ Phase II Detoxification\nEnzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage_Protection [label="↓ DNA Damage", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Piperine -> ROS [arrowhead=normal, color="#202124"]; ROS -> PI3K_Akt [arrowhead=tee, color="#202124"]; ROS -> MAPK [arrowhead=normal, color="#202124"]; PI3K_Akt -> Apoptosis [arrowhead=tee, color="#202124"]; MAPK -> Apoptosis [arrowhead=normal, color="#202124"]; Piperine -> CellCycleArrest [arrowhead=normal, color="#202124"]; Piperine -> NF_kB [arrowhead=tee, color="#202124"]; NF_kB -> Inflammation [arrowhead=normal, color="#202124"]; Piperine -> Detoxification [arrowhead=normal, color="#202124"]; Detoxification -> DNA_Damage_Protection [arrowhead=normal, color="#202124"];
// Invisible edges for layout {rank=same; Piperine; ROS; PI3K_Akt; MAPK; NF_kB; Detoxification;} {rank=same; Apoptosis; CellCycleArrest; Inflammation; DNA_Damage_Protection;} } .dot Figure 1. Simplified diagram of some signaling pathways modulated by piperine.
Discussion
The available data indicates that piperine has a relatively low acute toxicity profile when administered orally. The established NOAEL from a 90-day study in rats provides a benchmark for assessing the risk of repeated exposure. However, the complete absence of quantitative toxicity data for this compound and chavicine is a significant knowledge gap. Although chavicine is classified as harmful if swallowed, this qualitative assessment is insufficient for a comprehensive risk assessment.
The investigation into piperine's effects on cellular signaling pathways reveals a complex interplay of mechanisms that can lead to both therapeutic and potentially toxic outcomes depending on the concentration and cellular context. Piperine has been shown to induce oxidative stress and modulate key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and apoptosis[5]. It also appears to influence inflammatory pathways by inhibiting NF-κB and can enhance the activity of detoxification enzymes, which may contribute to a reduction in DNA damage[6].
Given that this compound and chavicine are geometric isomers of piperine, it is plausible that they may share similar toxicological targets and mechanisms. However, stereochemistry can significantly influence biological activity and toxicity. Therefore, it is crucial that future research efforts be directed towards generating robust toxicological data for this compound and chavicine. This should include acute and subchronic toxicity studies following established OECD guidelines to determine their respective LD50 and NOAEL values. Furthermore, in vitro studies, such as cytotoxicity and genotoxicity assays (e.g., Ames test), would provide valuable initial screening data.
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Aspects of the Use of Isolated Piperine Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vkm.no [vkm.no]
- 4. Risk Assessment of "Other Substances" – Piperine | IMSEAR [pesquisa.bvsalud.org]
- 5. mdpi.com [mdpi.com]
- 6. Oral supplementation of piperine leads to altered phase II enzymes and reduced DNA damage and DNA-protein cross links in Benzo(a)pyrene induced experimental lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of Isochavicine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on isochavicine, a naturally occurring geometric isomer of piperine. Due to a lack of independent replication studies in the public domain, this guide focuses on a detailed comparison with its well-researched isomer, piperine, based on initial findings.
Comparative Efficacy of this compound and Piperine
Initial studies have highlighted this compound's potential in modulating key cellular targets. The primary mechanism of action identified is the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2][3] Additionally, this compound has demonstrated significant inhibitory effects against Leishmania donovani pteridine reductase 1 (LdPTR1).[1][4]
The following table summarizes the comparative quantitative data for this compound and piperine based on available in vitro studies.
| Target | Compound | EC50 (µM) | Activity | Reference |
| TRPV1 Activation | This compound | 128 | Agonist | [2][3] |
| Piperine | 0.6 | Agonist | [2][3] | |
| TRPA1 Activation | This compound | 148 | Agonist | [2][3] |
| Piperine | 7.8 | Agonist | [2][3] | |
| Leishmania donovani pteridine reductase 1 (LdPTR1) | This compound | Not Specified | Maximum Inhibitory Effect | [1][4] |
| Piperine | Not Specified | Inhibitory | [1][4] |
Experimental Methodologies
The following sections detail the experimental protocols utilized in the key studies cited for the activation of TRPV1 and TRPA1 channels.
TRPV1 and TRPA1 Activation Assay
This protocol is based on the methodology described in the study by Okumura et al. (2010).[2][3]
Objective: To determine the agonist activity of this compound and piperine on human TRPV1 and TRPA1 channels.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.
-
HEK293 cells with tetracycline-inducible expression of human TRPA1.
Key Reagents:
-
This compound and Piperine (dissolved in DMSO)
-
Fluo-4-AM (calcium indicator)
-
Capsaicin (TRPV1 agonist control)
-
Allyl isothiocyanate (AITC) (TRPA1 agonist control)
-
Capsazepine (CPZ) (TRPV1 antagonist)
-
HC-030031 (TRPA1 antagonist)
-
Ionomycin
-
Loading Buffer (5.37mM KCl, 0.44mM KH2PO4, 137mM NaCl, 0.34mM Na2HPO4·7H2O, 5.56mM D-glucose, 20mM HEPES, 1mM CaCl2, 0.1% BSA, and 250mM probenecid, pH 7.4)
Procedure:
-
Cell Culture: HEK293 cells expressing TRPV1 or TRPA1 are seeded into 96-well plates. For TRPA1-expressing cells, tetracycline (1 µg/ml) is added to induce channel expression.
-
Fluorescent Dye Loading: Cells are loaded with 3 µM Fluo-4-AM for 1 hour at 37°C in the loading buffer.
-
Compound Application: Test compounds (this compound, piperine) at varying concentrations are added to the cells.
-
Calcium Imaging: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorometric imaging plate reader.
-
Data Analysis: The response to the test compounds is expressed as a percentage of the maximum response to ionomycin (a calcium ionophore). EC50 values are calculated from the dose-response curves.
-
Antagonist Confirmation: To confirm the specificity of the response, the assay is repeated with the co-application of a TRPV1 antagonist (CPZ) or a TRPA1 antagonist (HC-030031).
Signaling Pathways
While specific downstream signaling pathways for this compound have not been extensively detailed, its activation of TRPV1 and TRPA1 channels suggests the initiation of pathways similar to those activated by other agonists of these receptors. The following diagram illustrates a generalized signaling pathway initiated by the activation of TRPV1 and TRPA1.
Conclusion
The available data from initial studies suggest that this compound is a bioactive compound with measurable effects on TRPV1, TRPA1, and LdPTR1. However, in the context of TRPV1 and TRPA1 activation, its isomer, piperine, demonstrates significantly greater potency. The pronounced inhibitory effect of this compound on LdPTR1 warrants further investigation. It is crucial for the scientific community to conduct and publish independent replication studies to validate these initial findings and to further elucidate the pharmacological profile of this compound. Researchers are encouraged to use the provided methodologies as a foundation for such validation studies.
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leishmania donovani pteridine reductase 1: comparative protein modeling and protein-ligand interaction studies of the leishmanicidal constituents isolated from the fruits of Piper longum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isochavicine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the piperine isomer isochavicine, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Spill Management: In the event of a spill, avoid generating dust. The spilled material should be taken up mechanically and placed in a suitable, labeled container for disposal. Contaminated surfaces should be cleaned thoroughly. Any contaminated cleaning materials should also be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value (for Piperine) | Source |
| Acute Oral Toxicity (LD50) | 330 mg/kg (mouse) | Not explicitly found in search results |
| Aquatic Toxicity (Acute LC50) | 7.8 mg/l (Pimephales promelas, 96h) | [1] |
| n-octanol/water partition coefficient (log KOW) | 3.69 (Calculated) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
Experimental Protocol for Waste Neutralization (Hypothetical): While direct neutralization protocols for this compound are not established, a general approach for organic waste involves incineration by a licensed waste disposal company. Chemical neutralization for alkaloids can be complex and is not recommended without specific, validated procedures.
Disposal Workflow:
-
Waste Identification and Collection:
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions in a designated, compatible, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
-
Container Labeling:
-
The waste container must be labeled with the words "HAZARDOUS WASTE".[3]
-
The label should also clearly identify the contents, including "this compound" and its approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]
-
The storage area should be away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Personal protective equipment for handling Isochavicine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Isochavicine is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is recommended.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
In situations with a risk of splashing or explosion, a face shield worn over safety glasses is required.[2]
Skin Protection:
-
Gloves: Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[2] For more specific applications, consult the glove manufacturer's chemical resistance guide.[2] Always inspect gloves before use and change them immediately upon contact with the chemical.[2]
-
Lab Coat: A Nomex® laboratory coat should be worn over cotton clothing.[2] The lab coat must be buttoned and fit properly to cover as much skin as possible.[2]
-
Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[2] Avoid clothing made of polyester or acrylic fabrics.[2]
Respiratory Protection:
-
Administrative and engineering controls, such as working in a well-ventilated area or under a fume hood, should be the primary methods to control exposure.[2]
-
If these controls are not sufficient to keep exposures below permissible limits, a respirator is required.[2] Use of a respirator necessitates annual medical evaluations, fit testing, and training on proper use and maintenance.[2]
Operational and Handling Procedures
Handling:
-
Work under a chemical fume hood.[3]
-
Avoid inhalation of any dust or aerosols.[3]
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in the laboratory area.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.[5]
-
The recommended storage temperature is -20°C, and it should be protected from light.[6] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 285.34 g/mol | [6] |
| Appearance | Solid (Light yellow to yellow) | [6] |
| Storage Temperature | -20°C (protect from light) | [6] |
| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month | [6] |
| Purity | 93.21% | [6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste from Residues:
-
Chemical waste must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be disposed of as chemical waste.[7]
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
Collect the spilled material using an absorbent material and place it in a suitable, closed container for disposal.[4]
-
Clean the affected area thoroughly.
Experimental Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
